molecular formula C24H22ClFN6O3 B11930204 MRIA9

MRIA9

Cat. No.: B11930204
M. Wt: 496.9 g/mol
InChI Key: QKNBRNSGPNCARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL5090394 is a Unknown drug.

Properties

Molecular Formula

C24H22ClFN6O3

Molecular Weight

496.9 g/mol

IUPAC Name

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoro-2-pyridinyl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H22ClFN6O3/c1-28-24-30-9-14-7-17(16-5-4-13(8-18(16)25)21-19(26)3-2-6-29-21)23(33)32(22(14)31-24)10-20-34-11-15(27)12-35-20/h2-9,15,20H,10-12,27H2,1H3,(H,28,30,31)

InChI Key

QKNBRNSGPNCARD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CC3OCC(CO3)N)C4=C(C=C(C=C4)C5=C(C=CC=N5)F)Cl

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of MRIA9

Abstract

This compound is a potent, ATP-competitive chemical probe that functions as a pan-inhibitor of Salt-Inducible Kinases (SIK) with identified off-target activity against p21-activated kinases (PAK) PAK2 and PAK3.[1][2] Developed from the PAK1 inhibitor G-5555, this compound has emerged as a critical tool for investigating the complex roles of SIK family proteins in cellular processes, particularly in oncology.[3][4] The primary mechanism of action of this compound involves the inhibition of SIK isoforms (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family and key regulators of energy homeostasis and metabolic stress.[3] In cancer cells, particularly ovarian cancer, inhibition of SIK2 by this compound disrupts critical mitotic events, leading to cell cycle arrest, genomic instability, and sensitization to chemotherapeutic agents like paclitaxel.[5][6][7] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-SIK Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][2] The SIK family of serine/threonine kinases are crucial signaling intermediates that are dysregulated in various cancers.[1][3] By inhibiting SIKs, this compound modulates downstream signaling pathways that control cellular proliferation, metabolism, and cell cycle progression.[1] The most extensively studied effects of this compound are linked to the inhibition of SIK2, a kinase overexpressed in several cancers, including ovarian cancer, where it plays a role in metastasis and chemoresistance.[5][6][7]

Quantitative Data: Inhibitory Potency and Cellular Activity

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 1: IC₅₀ Values of this compound for SIK and PAK Kinases
TargetAssay TypeIC₅₀ (nM)Reference
SIK1NanoBRET™516[1][4]
SIK2NanoBRET™180[1][4]
SIK3NanoBRET™127[1][4]
SIK1Radiometric Assay55[3][4]
SIK2Radiometric Assay48[3][4]
SIK3Radiometric Assay22[3][4]
PAK1In vitro Assay580[4]
PAK2In vitro Assay41[4]
PAK3In vitro Assay140[4]
Table 2: Cellular Effects of this compound in Ovarian Cancer Cell Lines (e.g., SKOV-3)
EffectThis compound ConcentrationNotesReference
Nuclear-Centrosome Uncoupling (NCU)1 µMSignificant increase in distance between nucleus and centrosome.
Blocked Centrosome Disjunction1 µMPrevents separation of centrosomes during the late G2 phase.[1]
Spindle Mispositioning1 µM and 5 µMCauses mitotic spindles to drift away from the cell's geometric center.[8]
Sensitization to Paclitaxel5 µMSignificantly enhances apoptosis when combined with 2 nM paclitaxel.[1]
Inhibition of Cell Growth0.5-5 µMDose-dependent inhibition of cell growth in combination with paclitaxel.[2]

Signaling Pathways Modulated by this compound

The inhibition of SIKs by this compound, particularly SIK2, has profound effects on the regulation of the cell cycle, specifically during the G2/M transition and mitosis. SIK2 is a centrosomal kinase that is essential for the proper functioning of the centrosome, which acts as the primary microtubule-organizing center for the mitotic spindle.

This compound-Mediated Disruption of Mitosis

MRIA9_Mitosis_Pathway This compound This compound SIK2 SIK2 Kinase (Salt-Inducible Kinase 2) This compound->SIK2 Centrosome_Function Normal Centrosome Function SIK2->Centrosome_Function Regulates Centrosome_Disjunction Centrosome Disjunction (Late G2 Phase) Centrosome_Function->Centrosome_Disjunction Spindle_Assembly Bipolar Spindle Assembly & Positioning Centrosome_Disjunction->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Spindle_Assembly->Mitotic_Progression Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Inhibition_Node1 Inhibition_Node2

Caption: this compound inhibits SIK2, disrupting normal centrosome function and mitotic progression.

Key Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound, primarily based on the work of Raab et al. (2021).[6]

In Vitro Kinase Assay (SIK2 Autophosphorylation)
  • Objective: To determine the direct inhibitory effect of this compound on SIK2 kinase activity.

  • Methodology:

    • Recombinant GST-tagged SIK2 is incubated in a kinase buffer.

    • Increasing concentrations of this compound (e.g., 0.5 to 4 nM) are added to the reaction.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction mixture is resolved by SDS-PAGE.

    • Western blotting is performed using antibodies specific for phosphorylated SIK2 (e.g., pS385) to monitor autophosphorylation and total SIK2 as a loading control.[8]

  • Outcome: A dose-dependent decrease in SIK2 autophosphorylation is observed with increasing concentrations of this compound, confirming direct inhibition.[8]

Cellular Assay for Centrosome Disjunction
  • Objective: To assess the effect of this compound on the separation of centrosomes in the late G2 phase.

  • Methodology:

    • Ovarian cancer cells (e.g., SKOV-3) are cultured and treated with 1 µM this compound.

    • Cells are synchronized in the G2 phase using appropriate cell cycle inhibitors.

    • Cells are then released from the G2 block to allow entry into mitosis.

    • After a short release, cells are fixed and processed for immunofluorescence.

    • Antibodies against centrosomal markers (e.g., CEP250, Rootletin) are used to visualize the centrosomes.

    • The distance between the separated centrosome signals is measured using microscopy and image analysis software.[8]

  • Outcome: this compound-treated cells show a failure of centrosome disjunction, with the distance between centrosomes being significantly smaller than in control cells.[8]

Spindle Positioning and Assembly Assay
  • Objective: To determine the impact of this compound on the formation and positioning of the mitotic spindle.

  • Methodology:

    • SKOV-3 cells are treated with varying concentrations of this compound (e.g., 1 µM and 5 µM) for 48 hours.

    • Cells are fixed and immunostained for components of the mitotic spindle (α-tubulin) and centrosomes (γ-tubulin).

    • The pole-to-pole distance of the spindle in prometaphase/metaphase cells is measured.

    • The position of the spindle relative to the geometric center of the cell is determined by calculating the offset between the spindle's midpoint and the cell's centroid.[8]

  • Outcome: this compound treatment leads to a reduction in spindle length and a significant mispositioning of the spindle away from the cell center.[8]

Experimental Workflow for Assessing this compound's Effect on Mitosis

MRIA9_Experimental_Workflow Start Start: Culture SKOV-3 Ovarian Cancer Cells Treatment Treat with this compound (e.g., 1µM, 5µM for 48h) Start->Treatment Fixation Fix and Permeabilize Cells Treatment->Fixation Staining Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) Fixation->Staining Imaging Confocal Microscopy Imaging Staining->Imaging Analysis Analysis Imaging->Analysis Spindle_Length Measure Spindle Length (Pole-to-Pole Distance) Analysis->Spindle_Length Spindle_Position Determine Spindle Position (Offset from Cell Center) Analysis->Spindle_Position Chromosome_Instability Assess Chromosomal Instability Analysis->Chromosome_Instability

Caption: Workflow for analyzing the effects of this compound on mitotic spindle integrity.

Therapeutic Implications and Future Directions

The mechanism of action of this compound highlights the potential of targeting the SIK pathway in cancer therapy. The ability of this compound to induce mitotic catastrophe and increase chromosomal instability suggests that SIK inhibitors could be effective as standalone agents in cancers with SIK overexpression.[5][7] Furthermore, the synergistic effect of this compound with paclitaxel in ovarian cancer models indicates a promising strategy to overcome taxane resistance, a major clinical challenge.[2][6]

Future research should focus on:

  • Developing SIK inhibitors with greater selectivity to minimize off-target effects, particularly on PAK kinases.

  • Elucidating the detailed molecular mechanisms by which SIK2 regulates centrosome function and spindle positioning.

  • Conducting preclinical and clinical studies to evaluate the efficacy of SIK inhibitors, alone or in combination with other chemotherapies, in various cancer types.

Conclusion

This compound is a pivotal chemical probe that has significantly advanced our understanding of the role of SIKs in cell cycle regulation and cancer biology. Its mechanism of action, centered on the inhibition of SIK kinases, leads to demonstrable defects in mitosis, including centrosome dysfunction and spindle mispositioning. These effects not only inhibit cancer cell proliferation but also enhance the efficacy of existing chemotherapeutic agents. The data and protocols summarized in this guide provide a comprehensive foundation for further research and development of novel cancer therapies targeting the SIK signaling pathway.

References

The Function of MRIA9 in Cells: A Technical Guide to a Pan-SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRIA9 is a potent, ATP-competitive chemical probe designed as a pan-inhibitor of Salt-Inducible Kinases (SIKs), with activity against SIK1, SIK2, and SIK3.[1] It also exhibits off-target activity against group I p21-activated kinases (PAKs).[2] The function of this compound in cells is therefore not intrinsic but is defined by the consequences of inhibiting its primary targets. By blocking SIK activity, this compound modulates a range of critical cellular processes, including metabolic homeostasis, cell cycle progression, and cytoskeletal dynamics.[3][4] This inhibitor has gained prominence as a tool for investigating the roles of SIKs in oncogenesis, particularly in ovarian cancer, where it has been shown to interfere with mitosis and enhance the efficacy of taxane-based chemotherapy.[5] This guide provides an in-depth overview of the cellular functions of this compound, focusing on its mechanism of action, impact on signaling pathways, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Inhibition of Salt-Inducible Kinases

This compound functions by competitively binding to the ATP pocket of SIK family kinases, preventing the phosphorylation of their downstream substrates.[1] SIKs (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and act as key regulators of energy balance and metabolic stress.[3][6] The inhibitory activity of this compound against each SIK isoform has been quantified, demonstrating its pan-SIK nature.

Table 1: In Vitro and Cellular Potency of this compound against SIK Isoforms
TargetIn Vitro IC₅₀ (nM)Cellular IC₅₀ (NanoBRET Assay in HEK293T cells)
SIK1-516 nM[1][3]
SIK2-180 nM[1][3]
SIK3-127 nM[1] (also reported as 23 nM[6])
Note: Discrepancies in SIK3 IC₅₀ values may arise from different experimental conditions.

Core Cellular Functions Modulated by this compound

The cellular effects of this compound are a direct consequence of SIK inhibition. These kinases are implicated in numerous signaling pathways that control fundamental cellular activities.

Regulation of the Cell Cycle and Mitosis

One of the most well-characterized functions of this compound is its ability to disrupt the cell cycle, primarily by inhibiting SIK2. SIK2 is a centrosomal kinase that plays a critical role in the G2/M transition and the proper assembly of the mitotic spindle.[4][5]

This compound-mediated inhibition of SIK2 leads to several distinct mitotic defects in cancer cells:

  • Blocked Centrosome Disjunction: this compound prevents the separation of centrosomes during the late G2 phase, a critical step for the formation of a bipolar spindle.[1][5]

  • Impaired Spindle Formation: This leads to malfunctioning mitotic spindle assembly, including reduced distance between spindle poles and the formation of monopolar or aberrant spindles.[2][4]

  • G2/M Transition Block: The failure to form a proper spindle results in a block in the G2/M transition of the cell cycle.[4]

  • Increased Chromosomal Instability: Prolonged SIK2 inhibition by this compound can lead to errors in chromosome segregation, thereby increasing genomic instability.[2][5]

These effects collectively reduce the mitotic index in treated cancer cell populations. For instance, in SKOV-3 ovarian cancer cells, treatment with 1 µM this compound significantly reduced the mitotic index from 37.7% in control cells to 8%.[4]

Diagram 1: this compound Experimental Workflow for Cell Cycle Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcomes cell_culture 1. Culture SKOV-3 Ovarian Cancer Cells treatment 2. Treat with this compound (1-5 µM) or siRNA against SIK2 cell_culture->treatment control 3. Treat with DMSO (Vehicle Control) cell_culture->control fixation 4. Fix and Permeabilize Cells After 48h treatment->fixation control->fixation staining 5. Immunostain for α-tubulin (spindle) & γ-tubulin (centrosomes) fixation->staining imaging 6. Acquire Images via Confocal Microscopy staining->imaging analysis 7. Quantify Mitotic Defects: - Spindle Length - Centrosome Separation - Mitotic Index imaging->analysis outcome1 Blocked Centrosome Disjunction analysis->outcome1 outcome2 Reduced Spindle Length analysis->outcome2 outcome3 Decreased Mitotic Index analysis->outcome3

Caption: Workflow for assessing the impact of this compound on mitotic progression in cancer cells.

Modulation of Key Signaling Pathways

SIKs act as signaling hubs, and their inhibition by this compound has cascading effects on several major pathways.

  • PI3K/AKT/mTOR Pathway: In ovarian cancer cells, this compound treatment abrogates the phosphorylation of AKT in a dose-dependent manner, thereby inhibiting a key survival and proliferation pathway.[3]

  • Hippo-YAP Pathway: SIK2 is known to be involved in the Hippo signaling pathway, which controls organ size and cell proliferation.[2]

  • cAMP-PKA Axis: SIKs are downstream effectors of the cAMP/PKA signaling cascade, which regulates the activity of the transcription factor CREB (cAMP response element-binding protein).[2][3] By inhibiting SIKs, this compound can influence CREB-dependent gene expression, which is crucial for metabolic adaptation.

Diagram 2: this compound Inhibition of the SIK2-AKT Signaling Pathway

G cluster_0 Upstream Activators cluster_1 Core Pathway cluster_2 Downstream Effects LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 + (activates) pAKT p-AKT (Active) SIK2->pAKT + (promotes phosphorylation) AKT AKT mTOR mTOR pAKT->mTOR + (activates) Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->SIK2 Inhibits

Caption: this compound inhibits SIK2, leading to decreased AKT phosphorylation and downstream signaling.

Sensitization to Chemotherapy

A significant functional outcome of this compound treatment in cancer cells is the enhancement of sensitivity to other therapeutic agents. Specifically, this compound has been shown to synergize with paclitaxel, a microtubule-stabilizing agent used in chemotherapy.[5]

  • Mechanism of Synergy: By disrupting SIK2-mediated centrosome function and spindle assembly, this compound introduces mitotic stress.[2] When combined with paclitaxel, which also targets the mitotic spindle, the result is a pronounced induction of apoptosis (programmed cell death).[1]

  • Application in 3D Models: This synergistic effect has been demonstrated not only in 2D cell culture but also in 3D spheroid models derived from ovarian cancer patients, highlighting its potential therapeutic relevance for overcoming paclitaxel resistance.[2][5]

Table 2: Synergistic Effects of this compound and Paclitaxel
Cell LineTreatmentObservation
SKOV-3This compound (5 µM) + Paclitaxel (1 nM)Significant inhibition of cell growth over 9 days.[1]
HeLaThis compound (5 µM) + Paclitaxel (2 nM)Significant enhancement of paclitaxel-induced cell death.[1]
Patient-Derived SpheroidsThis compound + PaclitaxelEnhanced sensitivity to paclitaxel and induction of apoptosis.[5]

Experimental Protocols

This section provides an overview of the key methodologies used to elucidate the function of this compound.

Cellular Target Engagement: NanoBRET Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the binding of this compound to SIKs within living cells.

Protocol:

  • Cell Line: HEK293T cells are used for their high transfection efficiency.

  • Constructs: Co-transfect cells with plasmids encoding for a Nanoluciferase (Nluc)-SIK fusion protein (e.g., Nluc-SIK2) and a fluorescent energy acceptor.

  • Treatment: Add varying concentrations of this compound to the transfected cells and incubate.

  • Detection: Add the Nluc substrate. If this compound displaces the fluorescent tracer from the ATP-binding pocket of the Nluc-SIK fusion, the BRET signal will decrease.

  • Analysis: The IC₅₀ value is calculated by plotting the BRET ratio against the concentration of this compound. This represents the concentration of the inhibitor required to displace 50% of the tracer.

Immunofluorescence for Mitotic Phenotypes

This method is used to visualize the effects of this compound on the mitotic spindle and centrosomes.

Protocol:

  • Cell Culture: Grow ovarian cancer cells (e.g., SKOV-3) on glass coverslips.

  • Treatment: Treat cells with this compound (e.g., 1 µM for 48 hours). Include a vehicle control (DMSO) and a positive control (siRNA targeting SIK2).

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100.

  • Staining:

    • Incubate with a primary antibody against α-tubulin to label microtubules (the mitotic spindle).

    • Incubate with a primary antibody against γ-tubulin to label centrosomes.

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

    • Use a DNA stain like DAPI to visualize chromosomes.

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Measure spindle length (pole-to-pole distance) and count the percentage of cells exhibiting mitotic defects.

Western Blotting for Signaling Pathway Analysis

This technique is used to measure changes in protein phosphorylation, such as p-AKT levels, following this compound treatment.

Protocol:

  • Cell Lysis: Treat SKOV-3 cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-AKT).

    • Separately, probe a parallel blot with an antibody for the total protein (e.g., anti-total-AKT) to serve as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the relative change in protein phosphorylation.

Conclusion

This compound is a powerful chemical probe whose function in cells is to inhibit the SIK family of kinases. This inhibition provides a window into the diverse roles of SIKs, revealing their importance in regulating the cell cycle, maintaining genomic stability, and controlling key oncogenic signaling pathways like the PI3K/AKT axis. For drug development professionals, the ability of this compound to sensitize cancer cells to existing chemotherapies like paclitaxel offers a compelling rationale for exploring SIK inhibition as a therapeutic strategy, particularly for overcoming drug resistance in cancers such as ovarian cancer. Future research will likely focus on refining the selectivity of SIK inhibitors to minimize off-target effects and further elucidating the complex downstream consequences of their use in various cellular contexts.

References

MRIA9: A Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of MRIA9, a potent, ATP-competitive, pan-Salt-Inducible Kinase (SIK) and Group I p21-activated kinase (PAK) inhibitor. This document details its binding affinities, cellular activities, and the key experimental methodologies used in its characterization.

Core Target Profile: SIK and Group I PAK Inhibition

This compound was developed as a chemical probe to investigate the roles of the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family.[1] SIKs are crucial regulators of metabolism and energy homeostasis, and their dysregulation has been implicated in various diseases, including cancer.[1] this compound also demonstrates significant inhibitory activity against Group I PAKs (PAK1, PAK2, and PAK3).[1]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified through both in vitro radiometric assays and cell-based target engagement assays. The data reveals potent, low nanomolar inhibition of SIK isoforms and slightly lower potency against its primary off-targets, the Group I PAKs.

TargetIn Vitro IC50 (nM) (³³PanQinase™ Radiometric Assay)Cellular IC50 (nM) (NanoBRET™ Assay in HEK293T cells)
SIK1 55[1]516[1][2]
SIK2 48[1]180[1][2]
SIK3 22[1]127[2]
PAK1 580[1]Not Determined
PAK2 41[1]Not Determined
PAK3 140[1]Not Determined

Kinase Selectivity

This compound has demonstrated high selectivity in a broad kinase panel. In a 33PanQinase™ activity assay from Reaction Biology at a concentration of 1 µM, this compound showed strong inhibition of SIKs, with Group I PAKs being the most significant off-targets identified.[1]

Cellular Mechanism of Action in Ovarian Cancer

In ovarian cancer cell lines such as SKOV-3, this compound has been shown to modulate endogenous substrates associated with SIK activity.[1] Notably, it inhibits the autophosphorylation of SIK2 and abrogates the phosphorylation of AKT in a dose-dependent manner, particularly when the PI3K/AKT/mTOR pathway is activated.[1] A key phenotype observed with this compound treatment is the displacement of the centrosome from the nucleus, a similar effect to that seen with siRNA-mediated knockdown of SIK2.[1] This interference with centrosome function leads to defects in mitotic spindle assembly and can sensitize ovarian cancer cells to taxane-based chemotherapeutics like paclitaxel.[3][4]

SIK2 Signaling Pathway in Ovarian Cancer

The following diagram illustrates the signaling pathway involving SIK2 in ovarian cancer and the point of intervention for this compound.

SIK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_sik2 SIK2 Regulation cluster_downstream Downstream Effects Adipocytes Adipocytes Ca2+ Ca2+ Adipocytes->Ca2+ induce SIK2 SIK2 Ca2+->SIK2 activates p-SIK2 (S385) p-SIK2 (S385) SIK2->p-SIK2 (S385) autophosphorylation PI3K/AKT_Pathway PI3K/AKT Pathway p-SIK2 (S385)->PI3K/AKT_Pathway Centrosome_Function Centrosome Function p-SIK2 (S385)->Centrosome_Function Metabolic_Homeostasis Metabolic Homeostasis p-SIK2 (S385)->Metabolic_Homeostasis This compound This compound This compound->SIK2 inhibits Cell_Survival_Proliferation Cell_Survival_Proliferation PI3K/AKT_Pathway->Cell_Survival_Proliferation promotes Mitotic_Progression Mitotic_Progression Centrosome_Function->Mitotic_Progression regulates Energy_Regulation Energy_Regulation Metabolic_Homeostasis->Energy_Regulation maintains PanQinase_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Start Start: 384-well plate Add_Buffer Add Assay Buffer Start->Add_Buffer Add_Compound Add this compound (or DMSO) Add_Buffer->Add_Compound Add_Substrate Add Kinase Substrate Add_Compound->Add_Substrate Add_Kinase Add SIK/PAK Kinase Add_Substrate->Add_Kinase Add_ATP Initiate with [γ-³³P]ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop with Phosphoric Acid Incubate->Stop_Reaction Wash_Plate Wash to Remove Unbound ATP Stop_Reaction->Wash_Plate Scintillation_Count Measure ³³P incorporation Wash_Plate->Scintillation_Count End End: Calculate IC50 Scintillation_Count->End NanoBRET_Workflow Transfection Transfect HEK293T cells with NanoLuc-SIK fusion construct Seeding Seed transfected cells into 384-well assay plates Transfection->Seeding Compound_Addition Add varying concentrations of this compound Seeding->Compound_Addition Tracer_Addition Add cell-permeable fluorescent tracer Compound_Addition->Tracer_Addition Incubation Incubate to allow for binding equilibrium Tracer_Addition->Incubation Substrate_Addition Add NanoLuc substrate (furimazine) Incubation->Substrate_Addition Detection Measure donor (460nm) and acceptor (618nm) emissions Substrate_Addition->Detection Analysis Calculate BRET ratio and determine IC50 Detection->Analysis This compound This compound NanoLuc_SIK NanoLuc-SIK This compound->NanoLuc_SIK competes with Tracer Tracer Tracer->NanoLuc_SIK binds

References

MRIA9: A Technical Guide to a Chemical Probe for Salt-Inducible Kinase (SIK) Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRIA9, a potent and selective chemical probe for the Salt-Inducible Kinase (SIK) family. This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization.

Introduction

Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1][2] These serine/threonine kinases are key regulators of metabolic homeostasis and cellular stress responses.[1][2] Dysregulation of SIK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] The development of selective chemical probes is crucial for dissecting the complex biology of the SIK family and validating their therapeutic potential.[1] this compound has been developed as a potent, ATP-competitive, pan-SIK inhibitor with demonstrated utility in cellular studies.[1][3]

Data Presentation

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against the SIK family kinases has been quantified through both biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: In Vitro Potency of this compound against SIK Family Kinases

KinaseAssay TypeIC₅₀ (nM)
SIK1Radiometric (33PanQinase)55
SIK2Radiometric (33PanQinase)48
SIK3Radiometric (33PanQinase)22

Data sourced from a radiometric kinase assay.[1]

Table 2: Cellular Target Engagement of this compound with SIK Family Kinases

KinaseAssay TypeCell LineIC₅₀ (nM)
SIK1NanoBRET™HEK293T516
SIK2NanoBRET™HEK293T180
SIK3NanoBRET™HEK293T127

Data sourced from a NanoBRET™ cellular target engagement assay.[1][3][4]

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the SIK family. However, it also shows activity against the Group I p21-activated kinases (PAKs).[1][5] A summary of the in vitro inhibitory activity against key off-targets is provided below.

Table 3: In Vitro Selectivity Profile of this compound

KinaseIC₅₀ (nM)
PAK1580
PAK241
PAK3140

Data sourced from a radiometric kinase assay.[1][6]

It is recommended to use this compound at concentrations no higher than 1 µM in cell-based assays to minimize off-target effects.[2] For robust experimental design, the use of the negative control compound, MR7, is advised. MR7 is structurally similar to this compound but shows minimal activity against SIKs.[1]

Signaling Pathways and Experimental Workflows

SIK Signaling Pathway

The SIK family of kinases acts as a crucial node in signaling pathways that regulate metabolism and gene expression. The diagram below illustrates a simplified SIK signaling cascade.

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sik SIK Kinase cluster_downstream Downstream Effectors LKB1 LKB1 SIK SIK LKB1->SIK Activates PKA PKA PKA->SIK Inhibits HDACs HDACs SIK->HDACs Phosphorylates CRTCs CRTCs SIK->CRTCs Phosphorylates This compound This compound This compound->SIK Inhibits

A simplified diagram of the SIK signaling pathway.
Experimental Workflow for this compound Characterization

The characterization of a chemical probe like this compound involves a multi-step process, from initial biochemical assays to cellular and phenotypic studies.

Experimental_Workflow Biochemical_Assay In Vitro Kinase Assay (e.g., Radiometric) Selectivity_Profiling Kinome-wide Selectivity Screening Biochemical_Assay->Selectivity_Profiling Cellular_Target_Engagement Cellular Assay (e.g., NanoBRET™) Selectivity_Profiling->Cellular_Target_Engagement Phenotypic_Assay Phenotypic Cellular Assay (e.g., Centrosome Disjunction) Cellular_Target_Engagement->Phenotypic_Assay Negative_Control_Validation Negative Control Validation (MR7) Phenotypic_Assay->Negative_Control_Validation

Experimental workflow for this compound characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Radiometric Kinase Assay (e.g., 33PanQinase®)

This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate by the kinase of interest. Inhibition of the kinase results in a decreased radioactive signal.

Materials:

  • Purified SIK kinase

  • Kinase-specific substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • This compound compound series

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the SIK enzyme, and the specific substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.

NanoBRET™ Cellular Target Engagement Assay

This assay quantifies the binding of a compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-SIK fusion protein

  • Transfection reagent

  • NanoBRET™ tracer

  • This compound compound series

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer with BRET-compatible filters

Methodology:

  • Transfect HEK293T cells with the NanoLuc®-SIK fusion protein plasmid and plate in 96-well plates.

  • Incubate the cells for 24 hours to allow for protein expression.

  • Prepare serial dilutions of this compound in DMSO.

  • Add the diluted this compound or DMSO to the cells.

  • Add the NanoBRET™ tracer to all wells.

  • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the Nano-Glo® substrate to all wells.

  • Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Determine the IC₅₀ values by plotting the BRET ratio against the concentration of this compound.

In Vitro Kinase Selectivity Profiling

This involves screening the compound against a large panel of kinases to determine its selectivity.

Methodology:

  • This compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., the 443-kinase panel from Reaction Biology).[5]

  • The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay, in the presence and absence of this compound.

  • The percentage of inhibition for each kinase is calculated.

  • For kinases showing significant inhibition (e.g., >50%), follow-up dose-response experiments are performed to determine the IC₅₀ values.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of the SIK family of kinases. Its high potency and well-characterized selectivity profile, along with the availability of a negative control, make it a suitable tool for target validation and exploration of SIK signaling in various physiological and pathological contexts. Researchers using this compound should consider its off-target activity against PAK kinases in their experimental design and data interpretation. This guide provides the essential information for the effective use of this compound in laboratory research.

References

In-Depth Technical Guide: Cellular Pathways Modulated by MRIA9 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by MRIA9, a potent pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) 2/3 inhibitor. This document details the mechanism of action of this compound, its impact on key signaling cascades, and its synergistic effects with existing cancer therapies. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is an ATP-competitive chemical probe that demonstrates high potency as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3.[1][2] It also exhibits inhibitory activity against group I p21-activated kinases (PAKs), specifically PAK2 and PAK3.[1] The SIK family of serine/threonine kinases, part of the AMP-activated protein kinase (AMPK) family, are crucial regulators of metabolic homeostasis and cellular stress responses.[3] Dysregulation of SIK activity has been implicated in various diseases, including cancer, where SIK2 overexpression is associated with the proliferation of metastases in ovarian cancer.[4][5] this compound has emerged as a valuable tool for investigating the multifaceted roles of SIKs and as a potential therapeutic agent, particularly in sensitizing cancer cells to conventional chemotherapies like paclitaxel.[2][4][5]

Quantitative Data on this compound Activity

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Kinase Inhibition by this compound
TargetAssay TypeIC50 (nM)Reference
SIK1Radiometric55[3]
SIK1NanoBRET516[1][3]
SIK2Radiometric48[3]
SIK2NanoBRET180[1][3][4]
SIK3Radiometric22[3]
SIK3NanoBRET127[1][3]
PAK1In Vitro580[3]
PAK2In Vitro41[3]
PAK3In Vitro140[3]
Table 2: Cellular Effects of this compound Treatment in Ovarian Cancer Cells (SKOV-3)
ParameterTreatmentValueReference
Nuclear-Centrosome Uncoupling (NCU) DistanceControl (siRNA)1.324 µm[4]
SIK2 Depletion (siRNA)4.434 µm[4]
1 µM this compound7.703 µm[4]
Spindle Pole-to-Pole DistanceControl13.7 µm[4]
SIK2 Depletion (siRNA)11.8 µm[4]
1 µM this compoundNot specified
5 µM this compoundNot specified
Spindle MispositioningControl~5%[4]
SIK2 Depletion (siRNA)~25%[4]
1 µM this compound~40%[4]
5 µM this compound~55%[4]
Table 3: Synergistic Effects of this compound and Paclitaxel
Cell LineTreatmentEffectReference
SKOV-30.5-5 µM this compound + 1 nM Paclitaxel (9 days)Inhibited cell growth[1][2]
HeLa5 µM this compound + 2 nM PaclitaxelSignificantly enhanced cell death[2]
OVCAR-30.5 µM this compound (3 weeks) + 0.25 nM or 0.5 nM Paclitaxel (24h/48h)Increased apoptosis[4]

Core Signaling Pathways Modulated by this compound

This compound, primarily through its inhibition of SIKs, modulates several critical cellular signaling pathways implicated in cancer progression.

SIK-Mediated Regulation of Cell Cycle and Mitosis

SIK2 plays a crucial role as a centrosome kinase, regulating the G2/M transition of the cell cycle.[4][5] Inhibition of SIK2 by this compound disrupts normal mitotic processes.

  • Centrosome Disjunction: this compound treatment prevents the separation of centrosomes during the late G2 phase, a critical step for the formation of a bipolar spindle.[2][4] This leads to an increase in nuclear-centrosome uncoupling.[4]

  • Spindle Assembly and Positioning: Inhibition of SIK2 by this compound impairs the proper alignment of centrosomes and causes mispositioning of the mitotic spindle.[4][5] This can lead to chromosomal instability.[4][5]

G This compound This compound SIK2 SIK2 This compound->SIK2 inhibits Chromosomal_Instability Chromosomal Instability This compound->Chromosomal_Instability induces Centrosome_Disjunction Centrosome Disjunction SIK2->Centrosome_Disjunction promotes Spindle_Assembly Bipolar Spindle Assembly SIK2->Spindle_Assembly regulates Centrosome_Disjunction->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Spindle_Assembly->Mitotic_Progression

This compound's Impact on Mitosis
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. SIK2 has been shown to modulate this pathway by directly phosphorylating the p85-α regulatory subunit of PI3K, which in turn activates AKT.[4]

  • Inhibition of AKT Phosphorylation: By inhibiting SIK2, this compound abrogates the phosphorylation of AKT in a dose-dependent manner in ovarian cancer cells.[3] This inhibitory effect suggests a role for this compound in curbing the pro-survival signals mediated by the PI3K/AKT pathway.

G This compound This compound SIK2 SIK2 This compound->SIK2 inhibits PI3K PI3K SIK2->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival promotes

This compound and the PI3K/AKT/mTOR Pathway
LKB1-SIK-HDAC Axis

The tumor suppressor kinase LKB1 is a known upstream activator of SIKs.[6][7] This signaling axis plays a role in regulating class IIa histone deacetylases (HDACs), which are involved in transcriptional repression.

  • Nuclear Export of HDACs: LKB1-activated SIK2 and SIK3 phosphorylate class IIa HDACs, promoting their export from the nucleus.[7][8] This relieves the repression of target genes, such as those regulated by the MEF2 transcription factor. While direct studies on this compound's effect on this specific axis are limited, its inhibition of SIKs suggests it would counteract the LKB1-mediated nuclear export of class IIa HDACs.

Hippo-YAP Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[9] The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ.

  • Crosstalk with SIKs: While the direct modulation of the Hippo-YAP pathway by this compound has not been extensively detailed, SIK2 is known to be involved in several signaling pathways, including the Hippo-YAP pathway.[4] The Hippo pathway effectors YAP and TAZ can also modulate mTORC1 signaling, creating a complex interplay between these pathways.[10]

cAMP-PKA Pathway

The cAMP-PKA signaling pathway is involved in a wide range of cellular processes. SIKs are known to be part of the AMPK family, which can be regulated by upstream kinases that are influenced by cAMP levels.

  • Regulation of CREB: SIKs can regulate the activity of the transcription factor cAMP response element-binding protein (CREB).[3] By inhibiting SIKs, this compound can indirectly influence the expression of CREB target genes, which are involved in metabolism and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol is a general guideline for determining the IC50 of this compound against SIK isoforms.

  • Materials:

    • Recombinant active SIK1, SIK2, or SIK3 enzyme

    • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

    • AMARA synthetic peptide substrate (1 mg/mL)[11]

    • [γ-33P]-ATP

    • This compound at various concentrations

    • P81 phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing Kinase Assay Buffer, the respective SIK enzyme, and the AMARA peptide substrate.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-33P]-ATP.

    • Incubate the reaction at 30°C for 15-30 minutes.

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

    • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Immunofluorescence for Centrosome and Spindle Analysis

This protocol is for visualizing the effects of this compound on centrosomes and mitotic spindles in ovarian cancer cell lines like SKOV-3.

  • Materials:

    • SKOV-3 cells

    • Glass coverslips

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

    • This compound

    • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

    • Permeabilization Buffer (0.1% Triton X-100 in PBS)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Primary antibodies: anti-γ-tubulin (for centrosomes), anti-α-tubulin (for microtubules)

    • Fluorescently-labeled secondary antibodies

    • DAPI (for nuclear counterstaining)

    • Antifade mounting medium

  • Procedure:

    • Seed SKOV-3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Analyze the images to quantify centrosome number, spindle length, and spindle orientation.

3D Spheroid Cell Viability and Apoptosis Assay

This protocol assesses the synergistic effect of this compound and paclitaxel on 3D tumor spheroids.

  • Materials:

    • Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

    • Ultra-low attachment 96-well plates

    • Complete culture medium

    • This compound and Paclitaxel

    • Cell viability reagent (e.g., CellTiter-Glo® 3D)

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

    • Plate reader for luminescence and fluorescence

  • Procedure:

    • Spheroid Formation: Seed a defined number of cells (e.g., 5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge the plates at a low speed to facilitate cell aggregation. Culture for 3-4 days to allow spheroid formation.

    • Treatment: Treat the spheroids with this compound, paclitaxel, the combination of both, or vehicle control at various concentrations.

    • Cell Viability: After the desired incubation period (e.g., 72 hours), add a cell viability reagent to the wells. Measure the luminescence according to the manufacturer's instructions to determine the number of viable cells.

    • Apoptosis Assay:

      • Carefully collect the spheroids and dissociate them into single cells using trypsin.

      • Wash the cells with PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.

      • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

G Start Seed cells in ultra-low attachment plate Centrifuge Centrifuge plate Start->Centrifuge Incubate Incubate for 3-4 days Centrifuge->Incubate Treat Treat spheroids with This compound and/or Paclitaxel Incubate->Treat Assay Perform Viability/Apoptosis Assay Treat->Assay Analyze Analyze data Assay->Analyze

3D Spheroid Assay Workflow

Conclusion

This compound is a powerful chemical probe for elucidating the complex roles of SIKs in cellular signaling and a promising candidate for further therapeutic development. Its ability to modulate key pathways involved in cell cycle control, survival, and metabolism, particularly in the context of ovarian cancer, highlights its potential. The synergistic effects observed with paclitaxel suggest that SIK inhibition could be a valuable strategy to overcome chemotherapy resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and explore its therapeutic applications. Further research into the nuanced roles of this compound in modulating the Hippo-YAP and LKB1-HDAC pathways will provide a more complete understanding of its cellular impact.

References

Biological processes regulated by SIK2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Biological Processes Regulated by Salt-Inducible Kinase 2 (SIK2) Inhibition

Abstract

Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a critical regulator of diverse cellular processes, including metabolism, cell cycle progression, and inflammation.[1][2][3] Its dysregulation is implicated in numerous pathologies, particularly in oncology, metabolic disorders, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the core signaling pathways modulated by SIK2 and the downstream biological consequences of its inhibition. We present quantitative data on key SIK2 inhibitors, detailed protocols for essential experimental assays, and visual diagrams of the primary signaling cascades to support researchers and drug development professionals in this field.

Introduction to SIK2

SIK2 is a serine/threonine protein kinase that acts as a crucial signaling node, translating upstream signals into downstream physiological responses.[5][6] It is ubiquitously expressed, with particularly high levels in adipose tissue.[4][7] SIK2 participates in several major signaling pathways, including the PI3K-Akt-mTOR, Hippo-YAP, and cAMP-PKA axes.[5][8] Overactivity and overexpression of SIK2 are frequently observed in various cancers, such as ovarian and prostate cancer, where it promotes cell proliferation, survival, and metabolic adaptation.[1][2] Consequently, inhibiting SIK2 activity has become a promising strategy for cancer therapy and for treating metabolic and inflammatory conditions.[1][2] SIK2 inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its target substrates and disrupting downstream signaling events.[1]

Core Signaling Pathways Regulated by SIK2

SIK2 exerts its influence by phosphorylating key downstream effectors in multiple signaling cascades. Inhibition of SIK2 reverses these phosphorylation events, leading to significant changes in cellular function.

LKB1-SIK2-CRTC Axis

One of the most well-characterized pathways involves the regulation of CREB-Regulated Transcription Co-activators (CRTCs). In a basal state, SIK2 phosphorylates CRTCs, leading to their sequestration in the cytoplasm. Upon SIK2 inhibition, CRTCs are dephosphorylated and translocate to the nucleus, where they co-activate the transcription factor CREB to drive the expression of target genes. This pathway is central to SIK2's role in metabolism and inflammation.[9][10][11]

G LKB1 LKB1 SIK2_active SIK2 (Active) LKB1->SIK2_active Activates CRTC_p p-CRTC (Cytoplasmic) SIK2_active->CRTC_p Phosphorylates SIK2_inactive SIK2 (Inactive) CRTC CRTC (Nuclear) CRTC_p->CRTC Dephosphorylates CREB CREB CRTC->CREB Co-activates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes SIK2_Inhibitor SIK2 Inhibitor SIK2_Inhibitor->SIK2_active Inhibits

Caption: SIK2 regulation of the CRTC-CREB transcriptional pathway.

PI3K/AKT Pathway

In cancer, SIK2 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3] SIK2 has been shown to phosphorylate the p85α regulatory subunit of PI3K, leading to AKT activation.[2][3] Inhibition of SIK2, therefore, leads to reduced AKT phosphorylation and attenuation of downstream pro-survival signals, such as the expression of survivin.[12]

G Adipocytes Adipocytes SIK2 SIK2 Adipocytes->SIK2 Activates PI3K PI3K (p85α) SIK2->PI3K Phosphorylates (Activates) AKT AKT PI3K->AKT Activates Survivin Survivin AKT->Survivin Upregulates Proliferation Cell Proliferation & Survival Survivin->Proliferation Promotes SIK2_Inhibitor SIK2 Inhibitor (e.g., ARN-3236) SIK2_Inhibitor->SIK2 Inhibits

Caption: SIK2-mediated activation of the PI3K/AKT pro-survival pathway.

Hippo-YAP Pathway

SIK2 acts as an antagonist of the Hippo signaling pathway, a key tumor suppressor pathway that controls organ size and cell proliferation.[3] SIK2 can directly phosphorylate and inhibit the core Hippo kinase LATS1/2 (Large tumor suppressor homolog 1/2), leading to the activation of the oncogenic transcriptional co-activator YAP (Yes-associated protein).[2][3] SIK2 inhibition, therefore, can restore Hippo pathway activity, suppressing tissue overgrowth.[2][3]

Biological Processes Modulated by SIK2 Inhibition

Cancer

SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers and is also implicated in prostate, breast, and gastric cancers.[8][12][13] Its inhibition impacts cancer cells through several mechanisms.

  • Cell Cycle Arrest and Apoptosis: SIK2 is a centrosome kinase required for mitotic spindle formation.[12] Inhibition of SIK2 disrupts mitotic progression, causing prometaphase arrest, tetraploidy, and ultimately apoptotic cell death.[12][13][14] In prostate cancer cells, SIK2 knockdown inhibits cell growth and delays cell-cycle progression.[14][15]

  • Sensitization to Chemotherapy: SIK2 inhibitors like ARN-3236 have been shown to sensitize ovarian cancer cells and xenografts to conventional chemotherapeutics such as paclitaxel and carboplatin.[2][12][16] This synergy is achieved by exacerbating mitotic catastrophe and enhancing DNA damage.[2][12] Furthermore, SIK2 inhibition can synergistically enhance the activity of PARP inhibitors in ovarian and triple-negative breast cancers.[2][17]

  • Metastasis and Motility: In ovarian cancer, SIK2 promotes cell motility and metastasis by phosphorylating myosin light chain kinase (MYLK).[18] Inhibition of SIK2 is therefore expected to reduce the metastatic potential of cancer cells.

Metabolism

SIK2 is a pivotal regulator of glucose and lipid homeostasis, primarily in adipocytes.[7][10][19]

  • Glucose Metabolism: SIK2 knockout in mice leads to impaired glucose tolerance and insulin resistance.[9][10] This is partly due to the downregulation of GLUT4 expression in white adipocytes, which reduces glucose uptake.[9][10] SIK2 inhibition can therefore modulate whole-body glucose metabolism.[9]

  • Lipid Metabolism: SIK2 plays a complex role in lipid metabolism. It can be activated by nutrient deprivation and, in turn, represses the expression of lipogenic genes like Fatty Acid Synthase (FAS) by reducing the nuclear translocation of SREBP-1.[20] However, SIK2 knockout mice also exhibit hypertriglyceridemia due to increased lipolysis.[9][10]

Inflammation and Immunology

SIK2 is a key regulator of macrophage polarization, acting as a molecular switch between pro-inflammatory and anti-inflammatory states.[21][22]

  • Macrophage Polarization: Pharmacological inhibition of SIKs in macrophages promotes an anti-inflammatory M2-like phenotype.[11][21] This is characterized by a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a marked decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][21][23]

  • Mechanism of Action: SIK2 inhibition in myeloid cells modulates Toll-like receptor (TLR) and IL-1R signaling.[16] The increase in IL-10 is driven by the dephosphorylation of CRTC3 and its subsequent translocation to the nucleus to activate CREB-dependent transcription.[11][23] This anti-inflammatory effect suggests that SIK2 inhibitors could be repurposed for treating chronic inflammatory and autoimmune diseases.[4][23]

Pharmacological Inhibitors of SIK2

Several small-molecule inhibitors targeting SIK2 have been developed and are crucial tools for research and potential therapeutics. Their selectivity across the SIK family (SIK1, SIK2, SIK3) is a key characteristic.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Key Application / Finding
ARN-3236 21.63<1.06.63Orally bioavailable; sensitizes ovarian cancer to paclitaxel; induces anti-inflammatory phenotype in myeloid cells.[13][24]
Bosutinib -15.0-FDA-approved pan-kinase inhibitor; potently inhibits SIKs and induces an anti-inflammatory macrophage phenotype.[23][25][26]
Dasatinib <3.0<3.018.0FDA-approved kinase inhibitor; potently inhibits SIKs, leading to anti-inflammatory effects on macrophages.[23][27]
HG-9-91-01 ---Pan-SIK inhibitor used in preclinical studies to demonstrate the role of SIKs in macrophage polarization.[2][11][21]

Key Experimental Protocols

In Vitro SIK2 Kinase Assay

This protocol outlines a method to measure the enzymatic activity of immunoprecipitated SIK2.

Objective: To quantify the kinase activity of SIK2 from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-SIK2 antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate peptide (e.g., AMARA peptide)

  • [γ-³²P]ATP or ATP (for non-radioactive methods like ADP-Glo)

  • Scintillation counter or luminometer

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Immunoprecipitation: Incubate the cell lysate with an anti-SIK2 antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate peptide and the SIK2 inhibitor (if testing).

  • Initiate the reaction by adding ATP (e.g., 100 µM ATP with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes.

  • Detection:

    • Radioactive: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid, and measure incorporated radioactivity using a scintillation counter.

    • Non-Radioactive (ADP-Glo): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.[28]

Western Blot for Phospho-Protein Analysis

This protocol is for detecting changes in the phosphorylation status of SIK2 substrates like AKT.

Objective: To assess the effect of SIK2 inhibition on downstream signaling pathways.

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-SIK2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Treat cells with a SIK2 inhibitor for the desired time. Lyse cells and determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total AKT) to normalize the data.

Cell Viability Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 of a SIK2 inhibitor on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., SKOv3 ovarian cancer cells)

  • Complete cell culture medium

  • SIK2 inhibitor stock solution

  • MTS or MTT reagent

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the SIK2 inhibitor. Replace the medium with fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of SIK2 Inhibitor A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTS Reagent & Incubate C->D E 5. Measure Absorbance (490 nm) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: A typical experimental workflow for determining inhibitor IC50 values.

Conclusion and Future Directions

SIK2 is a multifaceted kinase that stands at the crossroads of cancer biology, metabolism, and immunology. The inhibition of SIK2 has demonstrated significant therapeutic potential in preclinical models, particularly in oncology, by inducing cell cycle arrest, promoting apoptosis, and sensitizing tumors to existing therapies.[2][12] Furthermore, the ability of SIK2 inhibitors to reprogram macrophages to an anti-inflammatory phenotype opens exciting possibilities for their use in treating chronic inflammatory diseases.[21][23] Future research should focus on developing more selective SIK2 inhibitors to minimize off-target effects and further elucidating the context-dependent roles of SIK2 in different tissues and disease states. Translating the promising preclinical findings into clinical applications remains a key challenge and a significant opportunity for drug development professionals.

References

MRIA9: A Potent Pan-SIK Inhibitor for Probing the AMPK-Related Kinase Family

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) superfamily, are crucial regulators of cellular metabolism, cell cycle, and energy homeostasis.[1][2][3] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. MRIA9 is a potent, ATP-competitive, small-molecule inhibitor with pan-SIK activity, targeting SIK1, SIK2, and SIK3.[1][2][3][4] Developed as a highly selective chemical probe, this compound provides a critical tool for dissecting the complex biology of SIKs and exploring their therapeutic potential. This guide details the mechanism of action, selectivity, cellular effects, and key experimental methodologies related to this compound, with a focus on its interaction with the SIK subfamily of AMPK-related kinases.

Introduction

The AMPK Superfamily: Master Regulators of Energy

The AMP-activated protein kinase (AMPK) signaling pathway is a highly conserved, central regulator of cellular and organismal metabolism.[5][6] Activated by stresses that deplete cellular ATP, such as hypoxia or low glucose, AMPK acts to restore energy balance by promoting catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[5][6] The AMPK family is extensive, comprising not only AMPK itself but also a dozen related kinases, including the Salt-Inducible Kinases.

The Salt-Inducible Kinase (SIK) Subfamily

First identified in the adrenal glands of rats on a high-salt diet, the SIK family consists of three serine/threonine kinase isoforms: SIK1, SIK2, and SIK3.[1] As members of the AMPK-related kinase family, they are integral to maintaining cellular and energetic homeostasis.[1][7][8] SIKs have diverse, tissue-specific functions and are involved in processes such as gluconeogenesis, insulin signaling, and cell cycle regulation.[1] Notably, SIK2 is frequently overexpressed in several cancers, including ovarian cancer, where it plays a role in metastasis and cell division.[1][7][8][9]

This compound: A Novel Chemical Probe for SIKs

To clarify the multifaceted roles of SIKs in physiology and disease, potent and selective chemical tools are essential.[2] this compound was developed as a potent and selective pan-SIK inhibitor based on the scaffold of the p21-activated kinase (PAK) inhibitor G-5555.[2][10] It serves as a chemical probe to investigate SIK function in cellular systems, demonstrating high selectivity for SIKs with well-characterized off-targets.[1][2] Its utility has been prominently demonstrated in ovarian cancer models, where it interferes with cell division and sensitizes cancer cells to conventional chemotherapy.[1][11]

This compound: Mechanism of Action and Selectivity Profile

ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the SIK kinase domain to block its catalytic activity.[1][4] This mechanism of action is common for kinase inhibitors and allows for potent and direct suppression of the target's function.

Quantitative Potency and Selectivity

The potency of this compound has been rigorously quantified using both in vitro enzymatic assays and cell-based target engagement assays. The resulting half-maximal inhibitory concentration (IC₅₀) values highlight its potent activity against all three SIK isoforms.

Table 1: this compound Potency against SIK Family Kinases

Target In Vitro IC₅₀ (Radiometric Assay) Cellular IC₅₀ (NanoBRET Assay)
SIK1 55 nM[2][3][12][13] 516 nM[2][3][4]
SIK2 48 nM[2][3][12][13] 180 nM[1][2][3][4]

| SIK3 | 22 nM[2][3][12][13] | 127 nM[2][3][4][14] |

Off-Target Profile

Kinome-wide selectivity screening revealed that this compound has a well-defined off-target profile, with the most significant off-targets being the p21-activated kinases (PAKs), from which its scaffold was derived.[1][2]

Table 2: this compound Potency against Major Off-Targets

Off-Target In Vitro IC₅₀ (Radiometric Assay)
PAK1 580 nM[2][12]
PAK2 41 nM[2][12]
PAK3 140 nM[2][12]
KHS1 240 nM[12]
NLK 250 nM[12]

| MAP2K4 | 830 nM[12] |

Cellular Signaling Pathways Modulated by this compound

Inhibition of SIK2-Mediated Pro-Survival Signaling

In ovarian cancer cells, SIK2 promotes tumor growth by activating the PI3K/AKT pathway.[1] SIK2 directly phosphorylates the p85-α regulatory subunit of PI3K, enhancing its activity and leading to the downstream phosphorylation of AKT on Ser473 (pS473).[1] Treatment with this compound abrogates this signaling cascade, reducing levels of p-AKT and inhibiting pro-survival signals.[1][2]

SIK2_PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling cluster_regulation Regulation by SIK2 PI3K PI3K (p85α subunit) AKT AKT PI3K->AKT pAKT p-AKT (S473) (Active) AKT->pAKT Phosphorylation Survival Cell Survival & Proliferation pAKT->Survival SIK2 SIK2 SIK2->PI3K Phosphorylates & Activates This compound This compound This compound->SIK2

This compound inhibits the SIK2-mediated activation of the PI3K/AKT pathway.
Disruption of Mitosis and Cell Cycle Progression

SIK2, a centrosome-associated kinase, is a critical regulator of the G2/M transition of the cell cycle.[1][7][9] It ensures proper centrosome function and mitotic spindle assembly. Inhibition of SIK2 by this compound leads to severe mitotic defects, including blocked centrosome disjunction, impaired spindle alignment, and spindle mispositioning.[1][7][8][9][11] These disruptions ultimately result in increased chromosomal instability, a hallmark of cancer that can be exploited therapeutically.[1][8]

MRIA9_Mitosis_Impact cluster_mitotic_events Normal Mitotic Events cluster_defects This compound-Induced Defects This compound This compound SIK2 SIK2 Activity This compound->SIK2 Centrosome Centrosome Disjunction SIK2->Centrosome Spindle Spindle Alignment SIK2->Spindle Misposition Spindle Mispositioning SIK2->Misposition Inhibition leads to Progression Faithful Mitotic Progression Centrosome->Progression Spindle->Progression Instability Chromosomal Instability Misposition->Instability

Logical flow of this compound-induced mitotic disruption via SIK2 inhibition.

Key Experimental Protocols

The characterization of this compound and its effects on the SIK/AMPK axis relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) Workflow

This protocol is used to investigate protein-protein interactions in situ, such as the SIK2-KIF18B interaction, and to determine if this interaction is dependent on SIK2 kinase activity.[1]

CoIP_Workflow start Start: Cell Culture (e.g., SKOV-3 cells) +/- this compound Treatment lysis 1. Lyse cells in ice-cold non-denaturing buffer start->lysis preclear 2. Pre-clear lysate with control IgG and Protein A/G beads lysis->preclear ip 3. Incubate supernatant with primary antibody (e.g., anti-SIK2) preclear->ip capture 4. Capture immune complexes with fresh Protein A/G beads ip->capture wash 5. Wash beads multiple times to remove non-specific binders capture->wash elute 6. Elute protein complexes from beads (e.g., with SDS buffer) wash->elute end 7. Analyze by SDS-PAGE and Western Blot (Probe for SIK2, KIF18B, etc.) elute->end

A generalized workflow for co-immunoprecipitation experiments.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or SKOV-3) to 80-90% confluency. Treat with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). Scrape cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Quantify protein concentration (e.g., using a BCA assay).

    • Incubate a standardized amount of protein (e.g., 1-2 mg) with a primary antibody against the protein of interest (e.g., anti-SIK2) or a control IgG for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G magnetic beads or agarose slurry to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C.

  • Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis. Probe with antibodies against the bait protein (SIK2) and suspected interacting partners (e.g., KIF18B).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement of a compound in a cellular environment.[15] It relies on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).

Detailed Protocol:

  • Cell Culture and Treatment: Harvest cultured cells and resuspend them in a suitable buffer like PBS. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 10 µM). Incubate at 37°C for 1 hour to allow for compound entry and binding.[15]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step at room temperature.[15]

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.[16]

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of soluble SIK2 remaining at each temperature point for both DMSO and this compound-treated samples via Western blot. A positive result is indicated by more soluble SIK2 remaining at higher temperatures in the this compound-treated samples compared to the control.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound. It is often considered the gold standard for determining in vitro IC₅₀ values.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer suitable for SIK2 (e.g., containing Tris-HCl, MgCl₂, and DTT).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further into the reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the purified recombinant SIK2 enzyme, a known peptide substrate, and the diluted this compound or DMSO control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture, which includes "cold" ATP and radiolabeled [γ-³³P]ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Applications in Research and Drug Development

This compound's well-characterized potency and selectivity make it an invaluable tool for the scientific community.

  • Dissecting SIK Biology: As a chemical probe, this compound allows for the acute, reversible inhibition of SIK kinases, enabling researchers to delineate their specific roles in complex signaling networks without the confounding variables of genetic knockdown, which can induce compensatory mechanisms.[1]

  • Target Validation: The cellular effects of this compound, such as inducing mitotic defects and sensitizing cells to paclitaxel, validate SIK2 as a viable therapeutic target in ovarian cancer.[1][10][17]

  • Therapeutic Strategy Development: Studies using this compound suggest that combining SIK inhibitors with taxane-based chemotherapy could be a promising strategy to overcome paclitaxel resistance in ovarian cancer patients.[1][7][8][10] this compound provides a chemical scaffold for the development of next-generation, clinical-grade SIK inhibitors.

Conclusion

This compound is a state-of-the-art chemical probe that provides potent and selective inhibition of the SIK subfamily of AMPK-related kinases. Through its application, significant insights have been gained into the role of SIK2 in cell cycle control and PI3K/AKT signaling, particularly in the context of ovarian cancer. The detailed characterization of its potency, selectivity, and cellular effects, combined with robust experimental protocols, establishes this compound as an essential tool for researchers and drug developers aiming to further understand and target the AMPK signaling network.

References

Methodological & Application

Application Notes and Protocols for the Combined Use of MRIA9 and Paclitaxel in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the novel small-molecule inhibitor MRIA9 in combination with the established chemotherapeutic agent paclitaxel for preclinical research in ovarian cancer. This compound is a potent, ATP-competitive pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) 2/3 inhibitor[1]. SIK2, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is frequently overexpressed in ovarian cancer and has been implicated in promoting the proliferation of metastases[2][3]. Mechanistically, SIK2 plays a crucial role in the G2/M transition of the cell cycle by regulating centrosome function[2][3].

Paclitaxel, a taxane-based drug, is a standard-of-care chemotherapy for ovarian cancer that functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death[4][5]. However, resistance to paclitaxel is a significant clinical challenge[2][3]. Preclinical studies have demonstrated that the inhibition of SIK2 by this compound sensitizes ovarian cancer cells to paclitaxel, suggesting a promising combination therapy to overcome resistance[2][6]. This compound achieves this by impeding centrosome function, causing mitotic spindle mispositioning, and increasing chromosomal instability, which synergizes with the mitotic disruption caused by paclitaxel to enhance apoptosis[1][2].

These notes offer detailed protocols for in vitro experiments, quantitative data from key studies, and visual representations of the underlying mechanisms and experimental workflows to facilitate further investigation into this promising therapeutic strategy.

Mechanism of Action and Synergy

The combination of this compound and paclitaxel leverages a synergistic attack on the mitotic machinery of cancer cells.

  • This compound's Role: this compound inhibits SIK2, a kinase that facilitates centrosome separation during the G2 phase of the cell cycle. This inhibition leads to blocked centrosome disjunction, impaired centrosome alignment, and spindle mispositioning during mitosis[2][7].

  • Paclitaxel's Role: Paclitaxel stabilizes microtubules, which are essential components of the mitotic spindle. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest[4][5][8].

  • Synergistic Effect: By disrupting two distinct but critical aspects of mitosis, the combination of this compound and paclitaxel induces a level of mitotic catastrophe that is significantly greater than either agent alone. This enhanced effect leads to increased apoptosis and a greater reduction in tumor cell survival, particularly in paclitaxel-resistant models[2].

Signaling Pathway

G Simplified Signaling Pathway of this compound and Paclitaxel Synergy cluster_0 This compound Action cluster_1 Paclitaxel Action This compound This compound SIK2 SIK2 This compound->SIK2 inhibits CentrosomeDisjunction Centrosome Disjunction SIK2->CentrosomeDisjunction regulates SpindlePositioning Spindle Positioning SIK2->SpindlePositioning regulates MitoticCatastrophe Mitotic Catastrophe CentrosomeDisjunction->MitoticCatastrophe disruption SpindlePositioning->MitoticCatastrophe disruption Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes MitoticSpindle Mitotic Spindle Dynamics Microtubules->MitoticSpindle affects MitoticSpindle->MitoticCatastrophe disruption Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

Caption: Synergistic mechanism of this compound and paclitaxel leading to apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative results from key in vitro studies on the combination of this compound and paclitaxel in ovarian cancer cell lines (SKOV-3 and OVCAR-3) and patient-derived 3D-spheroids.

Table 1: Apoptosis Induction in OVCAR-3 Cells
TreatmentApoptosis (%) after 24hApoptosis (%) after 48h
Paclitaxel (0.5 nM)27%40%
Paclitaxel (0.5 nM) + this compound (0.5 µM)40%Significantly increased

Data extracted from a study on OVCAR-3 cells pre-treated with 0.5 µM this compound for three weeks followed by the addition of paclitaxel[2].

Table 2: Colony Formation in SKOV-3 Cells
TreatmentNumber of Colonies
Paclitaxel (0.5 nM) + DMSO100
Paclitaxel (0.5 nM) + this compound (0.5 µM)22

SKOV-3 cells were treated with paclitaxel for 48 hours, followed by a two-week incubation with this compound[2].

Table 3: Spheroid Diameter Reduction in SKOV-3 3D Cultures
TreatmentSpheroid Diameter (µm) at Day 9
Control (untreated)226
Paclitaxel (2 nM)292
Paclitaxel (2 nM) + this compound (5 µM)93

SKOV-3 spheroids were treated with this compound and paclitaxel in combination[2].

Table 4: Spheroid Diameter Reduction in Patient-Derived 3D Cultures
TreatmentSpheroid Diameter (µm) at Day 6
Paclitaxel (10 nM)240
Paclitaxel (10 nM) + this compound (5 µM)80

3D spheroids from primary patient tumor cells were treated with this compound for 48 hours, followed by the addition of paclitaxel for 6 days[2].

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergy between this compound and paclitaxel.

Protocol 1: Long-Term Colony Formation Assay

This assay evaluates the long-term survival and proliferative capacity of cancer cells after treatment.

Materials:

  • SKOV-3 ovarian cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Coomassie Brilliant Blue staining solution

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed SKOV-3 cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.

  • Treat the cells with a low dose of paclitaxel (e.g., 0.5 nM) for 48 hours.

  • After 48 hours, carefully aspirate the medium, wash the cells once with PBS.

  • Add fresh complete medium containing either this compound (e.g., 0.5 µM) or an equivalent volume of DMSO (vehicle control).

  • Incubate the plates for two weeks, replacing the medium with the respective treatments every 3-4 days.

  • After two weeks, aspirate the medium, wash the colonies gently with PBS.

  • Fix the colonies with methanol for 15 minutes at room temperature.

  • Stain the colonies with Coomassie Brilliant Blue solution for 20 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Experimental Workflow: Colony Formation Assay

G Colony Formation Assay Workflow A Seed SKOV-3 cells in 6-well plates B Treat with Paclitaxel (0.5 nM) for 48 hours A->B C Wash with PBS B->C D Add medium with This compound (0.5 µM) or DMSO C->D E Incubate for 2 weeks (replace medium regularly) D->E F Fix and Stain Colonies (Coomassie Blue) E->F G Count Colonies F->G

Caption: Step-by-step workflow for the colony formation assay.

Protocol 2: 3D Spheroid Growth Assay

This assay models the three-dimensional growth of tumors and is more representative of the in vivo environment.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV-3) or patient-derived tumor cells

  • Ultra-low attachment round-bottom 96-well plates

  • Complete culture medium

  • Paclitaxel (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Microscope with imaging capabilities

Procedure:

  • Seed cells in ultra-low attachment plates at a density that promotes the formation of a single spheroid per well (e.g., 1000-5000 cells/well).

  • Allow spheroids to form and grow for 3-4 days.

  • For patient-derived spheroids, a pre-treatment with this compound (e.g., 1 µM and 5 µM) for 48 hours may be performed[2].

  • Add paclitaxel (e.g., 2 nM for SKOV-3, 5-10 nM for patient-derived) and this compound (if not pre-treated) to the spheroid cultures. Include single-agent and vehicle controls.

  • Monitor spheroid growth over time (e.g., 6-9 days) by capturing images every 2-3 days.

  • Measure the diameter of the spheroids using image analysis software.

  • At the end of the experiment, spheroids can be collected for further analysis, such as live/dead staining (e.g., Calcein-AM/Propidium Iodide) or immunohistochemistry.

Experimental Workflow: 3D Spheroid Assay

G 3D Spheroid Growth Assay Workflow A Seed cells in ultra-low attachment plates B Allow spheroid formation (3-4 days) A->B C Add this compound and/or Paclitaxel to the culture medium B->C D Monitor spheroid growth (capture images every 2-3 days) C->D E Measure spheroid diameter using imaging software D->E F Optional: Further analysis (Live/Dead staining, etc.) E->F

Caption: General workflow for assessing spheroid growth in 3D culture.

Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.

Materials:

  • OVCAR-3 ovarian cancer cells

  • Complete culture medium

  • Paclitaxel (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture OVCAR-3 cells under the desired treatment conditions. For example, pre-treat with this compound (e.g., 0.5 µM) for an extended period (e.g., three weeks) to model acquired resistance, followed by the addition of low-dose paclitaxel (e.g., 0.25 nM, 0.5 nM)[2].

  • Harvest the cells at specified time points (e.g., 24 and 48 hours after paclitaxel addition).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis (Annexin V-positive, 7-AAD-positive), and necrosis.

Conclusion

The combination of this compound and paclitaxel represents a rational and promising strategy for treating ovarian cancer, particularly in the context of paclitaxel resistance. The data strongly suggest that this compound can re-sensitize resistant cells to paclitaxel-induced apoptosis. The protocols and data presented here provide a solid foundation for researchers to further explore the therapeutic potential of this combination in various preclinical models of ovarian cancer. Future studies could investigate the in vivo efficacy of this combination, explore optimal dosing and scheduling, and identify biomarkers that predict sensitivity to this therapeutic approach.

References

Application Notes and Protocols for MRIA9 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRIA9 is a potent and selective ATP-competitive chemical probe that functions as a pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) and p21-Activated Kinases (PAK2 and PAK3).[1] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of energy homeostasis and metabolic stress.[2][3] Dysregulation of SIK activity has been implicated in various diseases, including cancer.[3][4] this compound has emerged as a valuable tool for investigating the cellular functions of SIKs and for assessing their therapeutic potential.[5] Notably, it has been shown to impede centrosome function, cause mitotic spindle mispositioning in ovarian cancer cell lines, and sensitize these cells to paclitaxel treatment.[1][5][6]

These application notes provide detailed protocols and concentration guidelines for the use of this compound in various in vitro cell-based assays, enabling researchers to effectively probe SIK and PAK signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and cell-based potency of this compound against its primary targets.

Table 1: In Vitro Kinase Inhibition by this compound

TargetAssay TypeIC50 ValueReference
SIK1Radiometric55 nM[2][7]
SIK2Radiometric48 nM[2][7]
SIK3Radiometric22 nM[2][7]
PAK1In Vitro580 nM[2][7]
PAK2In Vitro41 nM[1][7]
PAK3In Vitro140 nM[1][7]

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293T cells)

TargetIC50 ValueReference
SIK1516 nM[1][2]
SIK2180 nM[1][2][5]
SIK3127 nM[1][2]

Signaling Pathway

This compound primarily targets the SIK family of kinases, which are involved in several signaling pathways, including the PI3K/AKT/mTOR pathway. Inhibition of SIK2 by this compound can lead to a reduction in the phosphorylation of AKT at Ser473, thereby modulating this critical cell survival and proliferation pathway.[5]

SIK_Pathway This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits PI3K PI3K SIK2->PI3K Phosphorylates (S154) & Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells Treatment Treat Cells with this compound CellSeeding->Treatment MRIA9Prep Prepare this compound Dilutions MRIA9Prep->Treatment Incubation Incubate Treatment->Incubation Viability Cell Viability Assay Incubation->Viability WesternBlot Western Blot Incubation->WesternBlot ColonyFormation Colony Formation Assay Incubation->ColonyFormation DataAnalysis Data Analysis Viability->DataAnalysis WesternBlot->DataAnalysis ColonyFormation->DataAnalysis

References

Application Notes and Protocols: Experimental Use of MRIA9 in 3D-Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRIA9 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] SIK2 is frequently overexpressed in several cancers, including ovarian cancer, where it plays a crucial role in promoting the proliferation of metastases and regulating the G2/M transition of the cell cycle.[1][3] Notably, depletion of SIK2 has been shown to sensitize ovarian cancer cells to paclitaxel-based chemotherapy.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound in 3D-spheroid cultures of ovarian cancer cell lines. The provided methodologies focus on assessing the synergistic effects of this compound with paclitaxel, a standard chemotherapeutic agent, in a more physiologically relevant in vitro model system.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of SIK2.[5] Inhibition of SIK2 by this compound disrupts critical mitotic processes, leading to:

  • Blocked Centrosome Disjunction: this compound treatment impedes the separation of centrosomes during the G2/M transition.[1][3]

  • Impaired Centrosome Alignment and Spindle Mispositioning: The inhibition of SIK2 leads to improper alignment of the mitotic spindle.[1][3]

  • Increased Chromosomal Instability: The disruption of normal mitotic progression results in an increased rate of chromosomal instability.[1][3]

These cellular effects ultimately sensitize cancer cells to the cytotoxic effects of microtubule-stabilizing agents like paclitaxel, leading to enhanced apoptosis.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro and Cellular IC50 Values for this compound

KinaseIn Vitro IC50 (nM) (radiometric assay)Cellular IC50 (nM) (NanoBRET™ assay)
SIK155516
SIK248180
SIK322127

Table 2: Effect of this compound and Paclitaxel Combination on Ovarian Cancer Spheroid Size

Treatment GroupCell LineSpheroid Diameter Reduction (Compared to single agent)
1 µM this compound + 5 nM PaclitaxelPatient-derivedSignificant
5 µM this compound + 5 nM PaclitaxelPatient-derivedSignificant
1 µM this compound + 10 nM PaclitaxelPatient-derivedSignificant
5 µM this compound + 10 nM PaclitaxelPatient-derivedMost prominent reduction

Experimental Protocols

Protocol 1: Generation of Ovarian Cancer 3D Spheroids

This protocol describes the generation of 3D spheroids from SKOV-3 or OVCAR-3 ovarian cancer cell lines using the ultra-low attachment (ULA) plate method.[4][6]

Materials:

  • SKOV-3 or OVCAR-3 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Centrifuge

Procedure:

  • Culture SKOV-3 or OVCAR-3 cells in a T75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue). Ensure cell viability is >90%.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment round-bottom plate.

  • Centrifuge the plate at 250 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[7]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.

Protocol 2: Combination Treatment with this compound and Paclitaxel

This protocol outlines the sequential treatment of established 3D spheroids with this compound and paclitaxel.[5]

Materials:

  • Established 3D spheroids (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Paclitaxel stock solution (in DMSO)

  • Complete cell culture medium

Procedure:

  • After 3-4 days of spheroid formation, pre-treat the spheroids with this compound.

  • Prepare working solutions of this compound in complete culture medium at final concentrations of 1 µM and 5 µM.

  • Carefully remove 100 µL of the old medium from each well and replace it with 100 µL of the this compound working solution.

  • Incubate the spheroids with this compound for 48 hours.

  • Following the 48-hour pre-treatment, add paclitaxel to the wells.

  • Prepare working solutions of paclitaxel in complete culture medium to achieve final concentrations of 5 nM and 10 nM in the wells (final volume 200 µL).

  • Add the appropriate volume of the paclitaxel working solution to the corresponding wells.

  • Incubate the spheroids with the combination treatment for 6 days.

  • Monitor the spheroids daily and measure their diameter using a microscope with a calibrated eyepiece or image analysis software.

Protocol 3: Live/Dead Viability Staining of 3D Spheroids

This protocol describes a method to assess the viability of cells within the 3D spheroids using Calcein-AM (for live cells) and Propidium Iodide (for dead cells).[7][8]

Materials:

  • Treated 3D spheroids

  • Calcein-AM stock solution (1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a staining solution by diluting Calcein-AM to a final concentration of 2 µM and Propidium Iodide to a final concentration of 5 µg/mL in PBS.

  • Carefully remove 100 µL of the culture medium from each well containing a spheroid.

  • Gently wash the spheroids by adding 100 µL of PBS and then removing it. Be careful not to aspirate the spheroids.

  • Add 100 µL of the staining solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Image the spheroids using a fluorescence microscope with appropriate filters for Calcein-AM (Excitation/Emission: ~495/~515 nm, green) and Propidium Iodide (Excitation/Emission: ~535/~617 nm, red).

Protocol 4: Immunofluorescence Staining for Apoptosis

This protocol details the staining of spheroids for cleaved Caspase-3, a marker of apoptosis, followed by nuclear counterstaining.[9]

Materials:

  • Treated 3D spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-cleaved Caspase-3

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • PBS

Procedure:

  • Fixation: Carefully transfer spheroids to a microcentrifuge tube. Wash once with PBS. Fix with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash the fixed spheroids three times with PBS. Permeabilize with permeabilization buffer for 20 minutes at room temperature.

  • Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate spheroids with the primary anti-cleaved Caspase-3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the spheroids three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Counterstain with DAPI or Hoechst stain for 15 minutes.

  • Imaging: Wash three times with PBS. Mount the spheroids on a slide and image using a confocal or fluorescence microscope.

Visualizations

SIK2 Signaling Pathway in Mitosis

SIK2_Mitosis_Pathway cluster_combination Combination Effect SIK2 SIK2 Centrosome_Disjunction Centrosome Disjunction SIK2->Centrosome_Disjunction Promotes Spindle_Assembly Bipolar Spindle Assembly Centrosome_Disjunction->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Spindle_Assembly->Mitotic_Progression Microtubule_Dynamics Microtubule Dynamics Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Apoptosis Enhanced Apoptosis Mitotic_Progression->Apoptosis This compound This compound This compound->SIK2 Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubule_Dynamics Disrupts Microtubule_Dynamics->Apoptosis

Caption: SIK2's role in mitosis and sensitization by this compound and Paclitaxel.

Experimental Workflow for this compound and Paclitaxel Co-treatment

Experimental_Workflow Start Seed Ovarian Cancer Cells (e.g., SKOV-3, OVCAR-3) Spheroid_Formation 3D Spheroid Formation (24-72 hours) Start->Spheroid_Formation MRIA9_Treatment Pre-treatment with this compound (1 µM or 5 µM for 48 hours) Spheroid_Formation->MRIA9_Treatment Paclitaxel_Treatment Add Paclitaxel (5 nM or 10 nM) MRIA9_Treatment->Paclitaxel_Treatment Incubation Co-incubation (6 days) Paclitaxel_Treatment->Incubation Analysis Analysis Incubation->Analysis Measure_Diameter Measure Spheroid Diameter Analysis->Measure_Diameter Live_Dead Live/Dead Staining Analysis->Live_Dead Apoptosis_Assay Apoptosis Assay (Immunofluorescence) Analysis->Apoptosis_Assay

Caption: Workflow for evaluating this compound and Paclitaxel in 3D spheroids.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells Using MRIA9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRIA9 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), with pan-SIK activity. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related kinase family and play crucial roles in cellular metabolism and energy homeostasis.[1] Notably, SIK2 is frequently overexpressed in various cancers, including ovarian cancer, where it is implicated in promoting metastasis and proliferation.[1] this compound exerts its anti-cancer effects by inhibiting SIK2, leading to mitotic disruption and subsequent induction of apoptosis.[1] Furthermore, this compound has been shown to synergize with conventional chemotherapeutic agents like paclitaxel, enhancing their efficacy in eliminating cancer cells.[2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer cell apoptosis research.

Mechanism of Action

This compound primarily targets SIK2, a kinase involved in the regulation of the G2/M transition of the cell cycle.[1] Inhibition of SIK2 by this compound disrupts centrosome function, leading to impaired centrosome alignment and spindle mispositioning during mitosis.[1] This interference with the mitotic process results in chromosomal instability and ultimately triggers apoptosis, or programmed cell death. In ovarian cancer cells, the combination of this compound with paclitaxel has been observed to significantly enhance apoptosis.[1][2] This synergistic effect is associated with the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic signaling pathways.[2]

Data Presentation

This compound Kinase Inhibitory Activity
KinaseIC50 (nM)
SIK1516
SIK2180
SIK3127

In vitro IC50 values for this compound against SIK family kinases.

Apoptosis Induction in Ovarian Cancer Cells

Caspase-3/7 Activation in SKOV-3 Cells (48h treatment)

TreatmentFold Increase in Caspase-3/7 Activity (vs. Control)
This compound (1 µM)1.5
This compound (5 µM)2.2
Paclitaxel (1 nM) + this compound (1 µM)2.9
Paclitaxel (1 nM) + this compound (5 µM)7.6

Data summarized from Raab et al. (2021).[2]

Apoptosis in OVCAR-3 Cells (Long-term this compound followed by Paclitaxel)

Treatment% Total Apoptosis (24h)% Total Apoptosis (48h)
Control~5%~7%
This compound (0.5 µM)~8%~10%
Paclitaxel (0.25 nM)~10%~15%
This compound (0.5 µM) + Paclitaxel (0.25 nM)~25%~35%
Paclitaxel (0.5 nM)~12%~18%
This compound (0.5 µM) + Paclitaxel (0.5 nM)~30%~45%

Data estimated from graphical representations in Raab et al. (2021).[2]

Signaling Pathway and Experimental Workflow Diagrams

MRIA9_Signaling_Pathway This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits AKT AKT This compound->AKT Decreases phosphorylation p53 p53 This compound->p53 Increases expression p21 p21 This compound->p21 Increases expression Bcl_xL Bcl-xL This compound->Bcl_xL Reduces expression Centrosome_Function Centrosome Function SIK2->Centrosome_Function Regulates SIK2->AKT Inhibits (indirectly) Mitotic_Progression Mitotic Progression Centrosome_Function->Mitotic_Progression Apoptosis Apoptosis Mitotic_Progression->Apoptosis Disruption leads to p53->p21 p21->Mitotic_Progression Inhibits Bcl_xL->Apoptosis Inhibits Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis start Seed Cancer Cells (e.g., SKOV-3, OVCAR-3) treat_this compound Treat with this compound (e.g., 1-5 µM) start->treat_this compound treat_combo Treat with this compound and/or Paclitaxel start->treat_combo incubate Incubate (e.g., 24-48h) treat_this compound->incubate treat_combo->incubate caspase_assay Caspase-Glo 3/7 Assay incubate->caspase_assay annexin_assay Annexin V / AAD Staining incubate->annexin_assay western_blot Western Blot Analysis (p-SIK2, p-AKT, p53, p21, Bcl-xL) incubate->western_blot flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry

References

Application Notes and Protocols: MRIA9 in Paclitaxel Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian cancer. However, the development of paclitaxel resistance remains a significant clinical challenge, often leading to treatment failure and disease relapse.[1][2][3] Emerging research has identified the small-molecule inhibitor MRIA9 as a promising agent to overcome paclitaxel resistance.[1][2] this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] SIK2 is frequently overexpressed in cancers like ovarian cancer and has been implicated in promoting tumor progression and metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in paclitaxel resistance studies.

Mechanism of Action: SIK2 Inhibition by this compound

This compound exerts its effects by targeting SIK2, which plays a crucial role in cell cycle regulation, particularly the G2/M transition.[1][2][4] Inhibition of SIK2 by this compound disrupts critical mitotic processes, leading to increased chromosomal instability and ultimately sensitizing cancer cells to paclitaxel.[1][4][5] The mechanism involves:

  • Interference with Centrosome Function: this compound-mediated SIK2 inhibition blocks centrosome disjunction and impairs centrosome alignment during mitosis.[1][4][5]

  • Spindle Mispositioning: The compound causes mitotic spindle mispositioning, leading to errors in chromosome segregation.[1][4][5]

  • Induction of Apoptosis: By disrupting mitotic integrity, this compound, especially in combination with paclitaxel, significantly enhances programmed cell death (apoptosis) in cancer cells.[1][2]

This multi-faceted disruption of the cell division process counteracts the resistance mechanisms that cancer cells employ against paclitaxel.

MRIA9_Mechanism_of_Action cluster_0 This compound cluster_1 SIK2 Signaling cluster_2 Cellular Effects cluster_3 Outcome This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits Centrosome_Function Centrosome Function (Disjunction & Alignment) SIK2->Centrosome_Function Regulates Spindle_Assembly Mitotic Spindle Assembly SIK2->Spindle_Assembly Regulates Mitotic_Errors Mitotic Errors (Spindle Mispositioning, Chromosomal Instability) Centrosome_Function->Mitotic_Errors Leads to Spindle_Assembly->Mitotic_Errors Leads to Apoptosis Increased Apoptosis Mitotic_Errors->Apoptosis Induces Paclitaxel_Sensitization Sensitization to Paclitaxel Apoptosis->Paclitaxel_Sensitization Contributes to

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in paclitaxel resistance studies based on published data.

Table 1: Effect of this compound on Apoptosis in Combination with Paclitaxel

Cell LineTreatmentApoptosis Rate (%)
Ovarian Cancer Cells0.5 nM Paclitaxel27%
Ovarian Cancer Cells0.5 nM Paclitaxel + this compound40% (after 24h)
Ovarian Cancer Cells0.5 nM Paclitaxel40%
Ovarian Cancer Cells0.5 nM Paclitaxel + this compound58% (after 48h)

Data extracted from studies on ovarian cancer cell lines.[2]

Table 2: Effect of this compound on Nuclear-Centrosome Uncoupling

ConditionTreatmentNuclear-Centrosome Distance (µm)
Control CellssiRNA Control1.324
SIK2 Depleted CellssiRNA SIK2#14.434
SIK2 Inhibited Cells1 µM this compound7.703

This data demonstrates that this compound-dependent inhibition of SIK2 leads to a significant increase in nuclear-centrosome uncoupling, indicative of mitotic disruption.[2]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in overcoming paclitaxel resistance.

Protocol 1: 3D Spheroid Culture and Viability Assay

This protocol is designed to evaluate the synergistic effect of this compound and paclitaxel in a 3D tumor model, which more closely mimics the in vivo tumor environment.[2]

Materials:

  • Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

  • Ultra-low attachment round-bottom 96-well plates

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the ovarian cancer cells.

    • Seed 500-1000 cells per well in 100 µL of culture medium into ultra-low attachment 96-well plates.

    • Centrifuge the plates at 300 x g for 10 minutes to facilitate cell aggregation.

    • Incubate at 37°C, 5% CO2 for 3-4 days to allow spheroid formation.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.5, 1, and 5 µM) and paclitaxel (e.g., 2 nM) in the culture medium.[2]

    • Also, prepare combinations of this compound and paclitaxel. Include vehicle control (DMSO) and single-agent controls.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the treatment medium.

    • Incubate the spheroids for the desired time period (e.g., 48-72 hours).

  • Viability Assessment:

    • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix thoroughly on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Spheroid_Assay_Workflow Start Start: Ovarian Cancer Cell Culture Seeding Seed Cells in Ultra-Low Attachment Plates Start->Seeding Formation Spheroid Formation (3-4 days) Seeding->Formation Treatment Treat with this compound, Paclitaxel, or Combination Formation->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation Viability_Assay CellTiter-Glo® 3D Viability Assay Incubation->Viability_Assay Data_Analysis Measure Luminescence & Analyze Data Viability_Assay->Data_Analysis

Caption: Workflow for 3D Spheroid Viability Assay.

Protocol 2: Western Blotting for Apoptosis Markers

This protocol is used to quantify the expression of key apoptosis-related proteins following treatment.

Materials:

  • Treated 3D spheroids or 2D cell cultures

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Collect cells or spheroids and wash with cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

This compound represents a novel therapeutic tool for translational studies aimed at overcoming paclitaxel resistance in ovarian and potentially other cancers.[1][2] Its mechanism of action, centered on the inhibition of SIK2 and the subsequent disruption of mitotic processes, provides a clear rationale for its use in combination with paclitaxel-based chemotherapy.[1][2][4] The protocols and data presented here offer a framework for researchers to investigate and validate the potential of this compound in sensitizing cancer cells to conventional therapeutic agents.

References

Detecting SIK2 Phosphorylation Following MRIA9 Inhibition: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation status of Salt-Inducible Kinase 2 (SIK2) in response to treatment with MRIA9, a potent SIK2 inhibitor.

Introduction

Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a crucial regulator of cellular metabolism and has been implicated in various disease states, including cancer.[1][2] SIK2 is overexpressed in several cancers, such as ovarian cancer, where it plays a role in promoting the proliferation of metastases.[1] The catalytic activity of SIK2 is, in part, regulated by autophosphorylation. This compound is a novel and selective small-molecule inhibitor of SIK2 that has been shown to effectively block its enzymatic activity.[1][3][4] Monitoring the phosphorylation status of SIK2 is a key method for assessing the efficacy of inhibitors like this compound in cellular models. This protocol details the Western blot procedure to detect SIK2 autophosphorylation at Serine 385 (pS385) following this compound treatment.

Signaling Pathway

This compound directly inhibits the catalytic activity of SIK2. This inhibition prevents the autophosphorylation of SIK2 at serine 385. Downstream, SIK2 has been shown to influence the PI3K/AKT signaling pathway, with SIK2 depletion leading to a reduction in AKT phosphorylation at serine 473.[5]

SIK2_Pathway This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits pSIK2 p-SIK2 (S385) (Autophosphorylation) SIK2->pSIK2 Autophosphorylation pAKT p-AKT (S473) SIK2->pAKT Promotes AKT AKT AKT->pAKT

Caption: SIK2 signaling and inhibition by this compound.

Experimental Workflow

The overall experimental workflow for detecting SIK2 phosphorylation after this compound treatment involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed Cells B Treat with this compound (e.g., 1 µM for 48h) A->B C Lyse Cells B->C D Quantify Protein (e.g., BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-SIK2, Total SIK2) G->H I Secondary Antibody Incubation H->I J Signal Detection I->J

Caption: Western blot workflow for p-SIK2 detection.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on SIK isoforms.

KinaseIC50 (nM)
SIK1516 ± 5
SIK2180 ± 40
SIK3127 ± 23
Data obtained from NanoBRET assays in HEK293T cells.[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: Ovarian cancer cell line (e.g., SKOV-3, A2780)[3]

  • This compound Inhibitor

  • Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Kinase Lysis Buffer: 50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.25% sodium deoxycholate; 150 mM NaCl; 1 mM EDTA.[7] Immediately before use, add protease and phosphatase inhibitors (e.g., 1 mM PMSF; 1 mg/mL aprotinin, leupeptin, pepstatin; 1 mM Na3VO4; 1 mM NaF).[7]

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl, pH 6.8; 8% SDS; 40% glycerol; 20% β-mercaptoethanol; 0.02% bromophenol blue.

  • SDS-PAGE Gels

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]

  • Primary Antibodies:

    • Rabbit anti-phospho-SIK2 (Ser385)

    • Rabbit anti-SIK2[3][7]

    • Mouse anti-β-Actin

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

Cell Culture and Treatment
  • Seed ovarian cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).[3]

Lysate Preparation
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold kinase lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Normalize the protein concentrations of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]

  • Incubate the membrane with the primary antibody (e.g., anti-p-SIK2 S385, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • For loading controls, the membrane can be stripped and re-probed with antibodies for total SIK2 and β-Actin.

Expected Results

Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of SIK2 at Serine 385.[3] The levels of total SIK2 and the loading control (β-Actin) should remain relatively unchanged across treatment groups. A reduction in p-SIK2 (S385) signal with increasing concentrations of this compound indicates successful inhibition of SIK2 catalytic activity.

References

Troubleshooting & Optimization

MRIA9 Off-Target Effects on PAK1-3 Kinases: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the chemical probe MRIA9 on p21-activated kinases (PAKs) 1, 2, and 3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive chemical probe designed as a pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][2] It was developed by modifying the structure of G-5555, a known PAK1 inhibitor.[1][3]

Q2: What are the known off-targets of this compound?

Kinome-wide selectivity screening has identified the group I p21-activated kinases (PAK1, PAK2, and PAK3) as the most significant off-targets of this compound.[1][4][5]

Q3: How potent is this compound against PAK1, PAK2, and PAK3?

In vitro assays have determined the IC50 values of this compound against group I PAKs. These values are crucial for designing experiments and interpreting results. The inhibitory activity is most potent against PAK2.

Q4: Is there a negative control compound for this compound?

Yes, MR7 is the recommended negative control for this compound. MR7 has a blocked hinge-binding amine group, which significantly reduces its activity.[1]

Q5: What is the recommended maximum concentration of this compound for cell-based assays to minimize off-target effects?

To minimize the probability of off-target effects in cellular experiments, it is recommended to use a concentration of no higher than 10 µM.[1] Some reviewers suggest an upper limit of 5 µM.[5]

Q6: How can I be sure that the observed cellular phenotype is due to SIK inhibition and not the off-target inhibition of PAKs?

This is a critical consideration. To dissect the specific contributions of SIK versus PAK inhibition, researchers can:

  • Use the more selective SIK inhibitor MR22 , which was designed to eliminate PAK activity.[6] Comparing the results of this compound and MR22 can help attribute phenotypes to SIK inhibition.

  • Perform target knockdown experiments using siRNA or shRNA for SIK isoforms and PAK isoforms to see if the phenotype is replicated.

  • Conduct rescue experiments by overexpressing SIK or PAK kinases.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype with this compound treatment. Off-target effects due to inhibition of PAK1-3, especially at higher concentrations.1. Lower the concentration of this compound to the lowest effective dose for SIK inhibition. 2. Compare the phenotype with that induced by the more selective SIK inhibitor, MR22.[6] 3. Validate the phenotype using genetic approaches (siRNA/shRNA) targeting SIKs.
Difficulty in distinguishing between SIK and PAK-mediated signaling events. Overlapping downstream signaling pathways of SIK and PAK kinases.1. Use specific downstream markers for SIK and PAK pathways in your western blot analysis. 2. Employ the negative control MR7 to ensure the observed effects are not due to non-specific compound activity.[1]
This compound does not inhibit the target in my cell line. 1. Cell line may have low expression of SIK kinases. 2. Compound degradation.1. Confirm SIK1/2/3 expression levels in your cell line via qPCR or western blot. 2. Ensure proper storage and handling of this compound. Prepare fresh stock solutions.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets (SIKs) and main off-targets (PAKs).

Kinase TargetIn Vitro IC50 (nM) - Radiometric AssayIn Cellulo IC50 (nM) - NanoBRET™ Assay
SIK1 55516
SIK2 48180
SIK3 22127
PAK1 580Not Available
PAK2 41Not Available
PAK3 140Not Available

Data sourced from the Structural Genomics Consortium (SGC).[1]

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of this compound against PAK kinases using a radiometric assay format, such as the 33PanQinase® activity assay.

Materials:

  • Recombinant human PAK1, PAK2, or PAK3 enzyme.

  • Kinase buffer.

  • Substrate peptide or protein (e.g., a generic substrate like myelin basic protein or a specific PAK substrate).

  • [γ-³³P]ATP.

  • This compound compound at various concentrations.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the specific PAK enzyme, and the substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines the general steps for measuring the engagement of this compound with SIK kinases in live cells, which can be adapted to investigate off-target engagement if a suitable NanoBRET™ assay for PAKs becomes available.

Materials:

  • HEK293T cells.

  • Plasmid encoding a NanoLuc®-SIK kinase fusion protein.

  • NanoBRET™ tracer.

  • This compound compound at various concentrations.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer.

Procedure:

  • Co-transfect HEK293T cells with the NanoLuc®-SIK kinase fusion plasmid.

  • Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.

  • Prepare serial dilutions of this compound.

  • Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted this compound or DMSO (vehicle control).

  • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the Nano-Glo® Substrate and analyze the plate on a luminometer, measuring both donor (460 nm) and acceptor (610 nm) emissions.

  • Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_input Upstream Signals cluster_targets Kinase Targets cluster_inhibitor Inhibitor cluster_downstream Downstream Cellular Processes Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 PAK2 PAK2 Rac/Cdc42->PAK2 PAK3 PAK3 Rac/Cdc42->PAK3 LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 SIK2 SIK2 LKB1->SIK2 SIK3 SIK3 LKB1->SIK3 Cytoskeleton Cytoskeleton PAK1->Cytoskeleton Cell_Cycle Cell Cycle PAK1->Cell_Cycle PAK2->Cytoskeleton PAK2->Cell_Cycle PAK3->Cytoskeleton PAK3->Cell_Cycle Metabolism Metabolism SIK1->Metabolism Gene_Expression Gene Expression SIK1->Gene_Expression SIK2->Metabolism SIK2->Gene_Expression SIK3->Metabolism SIK3->Gene_Expression This compound This compound This compound->PAK1 Off-Target This compound->PAK2 This compound->PAK3 This compound->SIK1 On-Target This compound->SIK2 This compound->SIK3

Caption: this compound signaling pathway and off-target effects.

Experimental Workflow Diagram

G cluster_hypothesis cluster_invitro cluster_incellulo cluster_genetic cluster_conclusion Hypothesis Hypothesize this compound induces a phenotype via SIK inhibition Kinase_Assay Perform in vitro kinase assays (SIKs vs PAKs) Hypothesis->Kinase_Assay Cell_Treatment Treat cells with this compound, MR7 (control), and MR22 (selective) Kinase_Assay->Cell_Treatment Phenotype_Analysis Analyze cellular phenotype (e.g., microscopy, western blot) Cell_Treatment->Phenotype_Analysis siRNA Perform siRNA knockdown of SIKs and PAKs Phenotype_Analysis->siRNA If phenotype is ambiguous Conclusion Conclude on the role of on-target vs off-target effects Phenotype_Analysis->Conclusion Compare_Phenotypes Compare phenotypes from chemical and genetic perturbations siRNA->Compare_Phenotypes Compare_Phenotypes->Conclusion

Caption: Workflow for investigating this compound off-target effects.

References

Technical Support Center: Optimizing MRIA9 Dosage to Minimize Cell Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of MRIA9, a potent pan-SIK and group I PAK inhibitor. The information provided is designed to help users minimize cell toxicity in their experiments while effectively utilizing this compound as a chemical probe.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell-based assays?

A1: For cell-based assays, a concentration range of 0.5 µM to 5 µM is commonly used to observe biological effects.[1][2] To minimize the potential for off-target effects, it is recommended to use concentrations at the lower end of this range whenever possible. A concentration of up to 10 µM may be used, but careful evaluation for off-target effects is advised.[3]

Q2: What are the known off-targets of this compound?

A2: The primary known off-targets of this compound are group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1][3] Inhibition of these kinases may contribute to the observed cellular phenotype and should be considered when interpreting experimental results.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.[4]

Q4: What are the expected phenotypic effects of this compound treatment in cancer cell lines?

A4: Treatment with this compound has been shown to induce cell cycle arrest, interfere with mitosis, and promote apoptosis in cancer cells.[1][2][5] Specifically, it can cause defects in centrosome function and mitotic spindle formation.[1] In some ovarian cancer cell lines, this compound has been observed to sensitize cells to treatment with paclitaxel.[1][5]

Q5: At what concentrations does this compound typically induce apoptosis?

A5: In SKOV-3 ovarian cancer cells, this compound has been shown to significantly increase apoptosis at concentrations of 1 µM and 5 µM after 48 hours of treatment.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High cell toxicity observed even at low this compound concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to SIK/PAK inhibition. 3. Compound Degradation: The this compound stock solution may have degraded.1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity. Ensure the final solvent concentration is kept at a minimum (ideally <0.5%).[4] 2. Perform a dose-response curve: Determine the IC50 for cell viability to identify a more suitable concentration range for your specific cell line. 3. Prepare a fresh stock solution: Make a new stock solution of this compound from a fresh vial and repeat the experiment.
Inconsistent results between experiments. 1. Cell Seeding Density: Variation in the number of cells seeded can lead to inconsistent results in viability assays. 2. Compound Potency: Repeated freeze-thaw cycles of the stock solution can reduce the potency of this compound. 3. Assay Timing: The duration of drug exposure and the timing of the viability assay can impact the results.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Aliquot stock solutions: Store this compound stock solutions in single-use aliquots to avoid freeze-thaw cycles. 3. Optimize incubation times: Determine the optimal incubation time for your specific cell line and experimental goals.
Precipitation of this compound in cell culture medium. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Compound Stability: this compound may be unstable in the culture medium over time.1. Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can improve solubility.[4] 2. Sonication: Briefly sonicate the stock solution before dilution.[4] 3. Change media frequently: For long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically.[4]
No observable phenotype at expected concentrations. 1. Cell Line Resistance: The cell line may be resistant to SIK/PAK inhibition. 2. Inactive Compound: The this compound may be inactive due to improper storage or degradation. 3. Sub-optimal Assay Conditions: The assay may not be sensitive enough to detect the expected phenotype.1. Use a sensitive cell line: If possible, use a positive control cell line known to be sensitive to SIK inhibitors. 2. Verify compound activity: Test the activity of your this compound stock in a cell-free kinase assay if possible. 3. Optimize your assay: Ensure that your assay parameters (e.g., antibody concentrations for western blotting, incubation times) are optimized.

Data Presentation

Table 1: On-Target and Off-Target Inhibitory Concentrations (IC50) of this compound

TargetAssay TypeIC50 (nM)Reference
SIK1NanoBRET516[3]
SIK2NanoBRET180[3]
SIK3NanoBRET127[3]
PAK1In vitro kinase assay580[3]
PAK2In vitro kinase assay41[3]
PAK3In vitro kinase assay140[3]

Table 2: Illustrative Dose-Response of this compound on Cell Viability

Disclaimer: The following data is illustrative and intended to provide a general representation of a dose-response to a kinase inhibitor. Actual IC50 values for this compound-induced cytotoxicity will vary depending on the cell line and experimental conditions. Researchers should perform their own dose-response experiments to determine the precise IC50 for their system.

Cell LineAssayIncubation Time (hours)IC50 (µM)
Ovarian Cancer (e.g., SKOV-3)MTT72~ 2.5 - 7.5
Colon Cancer (e.g., HCT116)CellTiter-Glo72~ 5 - 15
Breast Cancer (e.g., MCF7)Resazurin72> 10

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 20 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_this compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_this compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for determining this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for High Cell Toxicity start High Toxicity Observed check_solvent Run Solvent Control start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent Yes solvent_ok Solvent is Not Toxic solvent_toxic->solvent_ok No end Problem Resolved reduce_solvent->end check_dose Perform Dose-Response solvent_ok->check_dose dose_too_high Dose is Too High check_dose->dose_too_high lower_dose Lower this compound Concentration dose_too_high->lower_dose Yes dose_ok Dose is Appropriate dose_too_high->dose_ok No lower_dose->end check_compound Prepare Fresh Stock dose_ok->check_compound check_compound->end

Logic for troubleshooting high toxicity.

signaling_pathway Putative Signaling Pathway of this compound-Induced Apoptosis cluster_targets Primary Targets cluster_effects Cellular Effects This compound This compound SIK SIK1/2/3 This compound->SIK inhibits PAK PAK1/2/3 This compound->PAK inhibits CellCycle Cell Cycle Arrest (G2/M) SIK->CellCycle regulates PAK->CellCycle regulates Apoptosis Apoptosis PAK->Apoptosis regulates Mitosis Mitotic Defects CellCycle->Mitosis Mitosis->Apoptosis can lead to

This compound signaling pathway to apoptosis.

References

MRIA9 Technical Support Center: Troubleshooting Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with MRIA9 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the recommended solvent?

A1: this compound is sparingly soluble in aqueous media. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO up to 50 mM.[2][3] For final experimental concentrations, the stock solution should be serially diluted in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control with the same DMSO concentration in your experiments.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?

A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. Here are several troubleshooting steps:

  • Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. It is recommended to use a concentration of no higher than 10 µM for cell-based assays.[2]

  • Sonication/Heating: After dilution, brief sonication or gentle warming of the solution can help to redissolve any precipitate.[1] However, be mindful of the temperature sensitivity of your experimental components.

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly decrease its ability to solubilize compounds like this compound.[1] Always use newly opened or properly stored anhydrous DMSO for preparing your stock solution.

  • Two-Step Dilution: Instead of a single large dilution, try a two-step process. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.

Q3: Are there any alternative solvents or formulations that can improve the solubility of this compound for in vivo studies?

A3: Yes, for in vivo experiments, co-solvent systems are often necessary. Two protocols have been described:[1]

  • DMSO/Corn Oil: A mixture of 10% DMSO and 90% Corn Oil can be used to achieve a solubility of 5 mg/mL. This preparation may require ultrasonication to achieve a clear solution.[1]

  • DMSO/SBE-β-CD in Saline: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can achieve a solubility of at least 4.5 mg/mL.[1]

It is recommended to prepare these formulations fresh for each use.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with this compound solubility.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has low aqueous solubility.Prepare a concentrated stock solution in 100% DMSO (up to 50 mM).[2][3]
Precipitate forms immediately upon diluting DMSO stock into aqueous media. The final concentration exceeds the aqueous solubility limit of this compound.Lower the final working concentration of this compound. For cell-based assays, a concentration up to 10 µM is suggested.[2]
Solution becomes cloudy or shows precipitation over time. The compound is coming out of solution at the experimental temperature or due to interactions with components in the media.- Use sonication or gentle warming to aid dissolution.[1]- Ensure your DMSO is anhydrous.[1]- Prepare fresh dilutions immediately before use.
Inconsistent experimental results. Inconsistent dissolution of this compound leading to variable effective concentrations.- After preparing the final dilution, visually inspect for any precipitate before adding to your experiment.- Always include a vehicle control with the same final DMSO concentration.

Quantitative Solubility Data

Solvent/System Solubility Notes Reference
DMSOup to 50 mMMay require ultrasonication. Use of fresh, anhydrous DMSO is critical.[1][2][3]
10% DMSO / 90% Corn Oil5 mg/mL (10.06 mM)Requires ultrasonication. Recommended for in vivo use.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 4.5 mg/mL (9.06 mM)Clear solution. Recommended for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 496.93 g/mol .[2]

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][4]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.

    • Ensure the final DMSO concentration in your experiment is below the tolerance level of your cell line (typically ≤ 0.1%).

    • Gently mix the working solution by pipetting or inverting the tube.

    • Use the freshly prepared working solution immediately.

Visualizations

MRIA9_Solubility_Workflow Troubleshooting this compound Solubility cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting Steps start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO (up to 50 mM) start->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution dilute Dilute to Final Working Concentration stock_solution->dilute observe Observe for Precipitation dilute->observe clear_solution Clear Solution Proceed with Experiment observe->clear_solution No precipitate Precipitation Occurs observe->precipitate Yes sonicate Apply Gentle Sonication/Warming precipitate->sonicate lower_conc Lower Final Concentration (e.g., <= 10 uM) precipitate->lower_conc fresh_dmso Use Fresh Anhydrous DMSO precipitate->fresh_dmso sonicate->observe lower_conc->dilute fresh_dmso->dissolve_dmso

Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.

MRIA9_Signaling_Pathway This compound Mechanism of Action cluster_sik Salt-Inducible Kinases (SIKs) cluster_pak p21-Activated Kinases (PAKs) cluster_cellular_effects Cellular Effects in Ovarian Cancer This compound This compound SIK1 SIK1 This compound->SIK1 Inhibits SIK2 SIK2 This compound->SIK2 Inhibits SIK3 SIK3 This compound->SIK3 Inhibits PAK1 PAK1 This compound->PAK1 Inhibits (off-target) PAK2 PAK2 This compound->PAK2 Inhibits PAK3 PAK3 This compound->PAK3 Inhibits centrosome Blocks Centrosome Disjunction This compound->centrosome spindle Spindle Mispositioning This compound->spindle apoptosis Increased Apoptosis (with Paclitaxel) This compound->apoptosis growth Inhibition of Cell Growth This compound->growth SIK2->centrosome SIK2->spindle

Caption: this compound inhibits SIK and PAK kinases, leading to mitotic defects and apoptosis.

References

Preventing MRIA9 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRIA9, a potent pan-SIK/PAK2/3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the storage and handling of this compound.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve potential issues with this compound stability and activity.

Visual Inspection and Solubility Issues

If you observe any changes in the physical appearance of your solid or dissolved this compound, or if you encounter solubility problems, consult the table below.

Observation Potential Cause Recommended Action
Solid this compound
Color change (discoloration)Oxidation or photodegradationDiscard the vial and use a fresh, properly stored aliquot. Ensure storage in a dark, dry environment.
Clumping or cakingMoisture absorptionDiscard the affected vial. Store solid this compound in a desiccator at the recommended temperature.
This compound Solution
Precipitation after thawingExceeded solubility limit or solvent evaporationWarm the solution gently (e.g., 37°C) and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Ensure vials are sealed tightly to prevent solvent evaporation.
Cloudiness or hazinessContamination or degradationDiscard the solution. Prepare a new stock solution using high-purity, anhydrous DMSO. Filter-sterilize the solution if necessary for your application.
Color change in solutionOxidation or reaction with impurities in the solventDiscard the solution. Use fresh, high-quality DMSO and a new aliquot of solid this compound.
Troubleshooting Workflow for this compound Degradation

If you suspect degradation of this compound due to unexpected experimental results, follow this workflow to diagnose the issue.

G cluster_0 Start: Unexpected Experimental Results cluster_1 Initial Checks cluster_2 Chemical Integrity Assessment cluster_3 Functional Activity Assessment cluster_4 Conclusion & Action A Unexpected or inconsistent experimental results B Check storage conditions (temperature, light exposure) A->B C Review handling procedures (aliquoting, freeze-thaw cycles) B->C D Perform HPLC analysis on suspected and new this compound samples C->D Chemical check F Conduct an in vitro kinase assay with suspected and new this compound C->F Functional check E Compare chromatograms for new peaks or peak area reduction D->E H Degradation confirmed E->H Degradation likely I No degradation detected E->I No degradation G Compare IC50 values or percent inhibition F->G G->H Degradation likely G->I No degradation J Discard degraded stock. Review and revise storage and handling protocols. H->J K Troubleshoot other experimental variables (e.g., cells, reagents) I->K

Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity and identify potential degradation products of this compound. A stability-indicating HPLC method should be able to separate the intact this compound from any degradants.[1][2]

Materials:

  • This compound samples (control and suspected degraded)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of a new, trusted lot of this compound in DMSO (Control Sample).

    • Dilute the Control Sample and the suspected degraded this compound sample to a final concentration of 50 µg/mL in the mobile phase starting condition (e.g., 95:5 Water:ACN).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

    • Column Temperature: 30°C

  • Analysis:

    • Inject the Control Sample to determine the retention time and peak area of intact this compound.

    • Inject the suspected degraded sample.

    • Compare the chromatograms. Look for:

      • A significant decrease in the peak area of the this compound peak compared to the control.

      • The appearance of new peaks (degradation products).

      • Changes in peak shape (e.g., peak tailing or fronting) which might indicate impurities.

Protocol 2: Functional Assessment of this compound using an In Vitro SIK2 Kinase Assay

This protocol is to determine the functional activity of this compound by measuring its ability to inhibit the activity of Salt-Inducible Kinase 2 (SIK2). This can be done using a variety of commercial kits (e.g., ADP-Glo™) that measure ATP consumption.

Materials:

  • Recombinant human SIK2 enzyme

  • Kinase substrate (e.g., a specific peptide substrate for SIK2)

  • ATP

  • Kinase reaction buffer

  • This compound samples (control and suspected degraded), serially diluted

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Method:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the SIK2 enzyme and substrate in the kinase reaction buffer.

  • Add this compound: To the wells of a 96-well plate, add 5 µL of your serially diluted this compound samples (both control and suspected degraded). Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Initiate Kinase Reaction: Add 10 µL of the kinase reaction mix to each well. Then, add 10 µL of ATP solution to all wells to start the reaction.

  • Incubate: Incubate the plate at 30°C for 1 hour.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value for both the control and suspected degraded samples. A significant increase in the IC50 value for the suspected sample indicates a loss of inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: this compound is stable as a solid when stored in the dark at -20°C.[2][3] For short-term storage (days to weeks), 0-4°C is also acceptable.[1]

  • Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles.[2][3][4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q2: How many times can I freeze-thaw my this compound stock solution?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation.[4] Ideally, you should aliquot your stock solution into single-use volumes after preparation.[2][3]

Q3: My this compound is shipped at ambient temperature. Is it still stable?

A3: Yes, this compound is stable for a few weeks during standard shipping at ambient temperatures.[1] Upon receipt, you should store it under the recommended long-term storage conditions.[1]

Q4: I see precipitation in my this compound vial after thawing. What should I do?

A4: This may be due to the concentration of the solution. You can try gently warming the vial to 37°C and vortexing to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or that the solubility limit has been exceeded. In this case, it is best to prepare a fresh stock solution.

Q5: What are the common causes of this compound degradation?

A5: While specific degradation pathways for this compound are not published, small molecule inhibitors are generally susceptible to:

  • Hydrolysis: Reaction with water, which can be exacerbated by non-neutral pH.

  • Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.

  • Photodegradation: Degradation upon exposure to light. It is recommended to store this compound in the dark.[1][2]

  • Thermolysis: Degradation at elevated temperatures. Always store at the recommended cool temperatures.

Q6: How does this compound degradation affect its mechanism of action?

A6: this compound is an ATP-competitive inhibitor of SIK and PAK kinases. Degradation would likely alter the chemical structure of this compound, preventing it from binding effectively to the ATP-binding pocket of these kinases. This would lead to a loss of its inhibitory function, and the downstream signaling pathways would remain active. The diagram below illustrates the intended mechanism of action of functional this compound.

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound SIK SIK Kinase This compound->SIK Inhibition PAK PAK Kinase This compound->PAK Inhibition SubstrateP Phosphorylation of Downstream Substrates SIK->SubstrateP PAK->SubstrateP CellularResponse Cellular Response (e.g., altered gene expression, cell cycle progression) SubstrateP->CellularResponse Degraded_this compound Degraded this compound Degraded_this compound->SIK No Inhibition Degraded_this compound->PAK No Inhibition

Mechanism of action of functional vs. degraded this compound.

References

Interpreting Unexpected Results with MRIA9 Negative Control MR7: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To support researchers in the fields of cell biology and drug discovery, this technical support center provides a comprehensive guide to interpreting unexpected experimental results obtained with the SIK/PAK inhibitor MRIA9 and its negative control, MR7. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist scientists in navigating potential challenges and ensuring the validity of their findings.

This compound is a potent, ATP-competitive pan-inhibitor of Salt-Inducible Kinases (SIKs) and group I p21-activated kinases (PAKs), playing a crucial role in cancer research, particularly in sensitizing ovarian cancer cells to chemotherapy.[1][2] Its structurally similar negative control, MR7, is designed to be inactive due to a blocked hinge-binding amine, making it an essential tool for validating that the observed effects of this compound are due to on-target activity.[3] However, unexpected activity in a negative control can lead to data misinterpretation. This guide aims to provide a structured approach to troubleshooting such scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments with this compound and MR7.

Q1: My negative control, MR7, is showing a biological effect similar to this compound. What could be the cause?

A1: This is a critical observation that requires careful investigation. Several factors could contribute to unexpected activity from a negative control:

  • Compound Purity and Integrity:

    • Contamination: The MR7 compound may have been contaminated with this compound or another active compound.

    • Degradation: Improper storage or handling might lead to the degradation of MR7 into an active form. It is recommended to store both this compound and MR7 as solids in the dark at -20°C and to make aliquots to avoid repeated freeze-thaw cycles.[4]

  • Off-Target Effects of MR7: While designed to be inactive against SIK/PAK kinases, MR7 could have off-target effects on other cellular components that are independent of the hinge-binding motif. This is a known challenge with chemical probes and their controls.

  • Experimental Artifacts:

    • High Concentrations: Using MR7 at excessively high concentrations may lead to non-specific effects. It is recommended to use this compound and MR7 at a concentration of 1 µM, and generally not exceeding 10 µM in cell-based assays.[4]

    • Assay Interference: The chemical structure of MR7 might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).

  • Cell Line Specificity: The unexpected effect might be specific to the cell line being used, potentially due to a unique expression profile of proteins that interact with MR7.

Q2: What are the first troubleshooting steps I should take if MR7 shows activity?

A2: A systematic approach is crucial to identify the source of the unexpected results.

  • Verify Compound Identity and Purity: If possible, confirm the identity and purity of your MR7 stock using analytical methods like LC-MS or NMR.

  • Perform a Dose-Response Curve: Test a range of concentrations for both this compound and MR7. An off-target effect of MR7 might have a different potency (EC50) than the on-target effect of this compound.

  • Use an Orthogonal Control: If available, use a structurally different SIK/PAK inhibitor to see if it recapitulates the effects of this compound. This can help confirm that the phenotype is due to inhibition of the intended target.

  • Review Experimental Protocol: Carefully review your experimental protocol for any potential errors in pipetting, cell seeding, or reagent preparation. Inconsistent cell density can significantly impact results.

  • Check for Assay-Specific Artifacts: For fluorescence-based assays, check for autofluorescence of the compounds at the wavelengths used. For any assay, ensure that the vehicle control (e.g., DMSO) is not causing any effects at the concentration used.

Q3: this compound is not showing the expected effect in my assay. What should I do?

A3: If this compound is inactive, consider the following:

  • Cellular Context: The SIK/PAK pathway may not be active or play a significant role in the cellular process you are studying in your specific cell line.

  • Compound Potency and Stability: Ensure your this compound stock is not degraded. Prepare fresh dilutions from a new aliquot.

  • Assay Conditions:

    • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the intracellular ATP concentration.

    • Target Expression: Confirm that the target kinases (SIK1, SIK2, SIK3, PAK1, PAK2, PAK3) are expressed in your cell line.

  • Experimental Design:

    • Time Course: The effect of inhibition might be time-dependent. Consider performing a time-course experiment.

    • Endpoint Measurement: Ensure the chosen readout is a robust and relevant measure of SIK/PAK activity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound.

Table 1: In Vitro and Cellular Potency of this compound against SIKs

Kinase TargetIn Vitro IC50 (Radiometric Assay)Cellular IC50 (NanoBRET Assay in HEK293T cells)
SIK155 nM516 nM
SIK248 nM180 nM
SIK322 nM127 nM

Data sourced from the Structural Genomics Consortium.[3]

Table 2: In Vitro Potency of this compound against Off-Target PAKs

Kinase TargetIn Vitro IC50
PAK1580 nM
PAK241 nM
PAK3140 nM

Data sourced from the Structural Genomics Consortium.[3]

Key Signaling Pathways and Experimental Workflows

Understanding the signaling context is crucial for interpreting experimental results.

SIK Signaling Pathway

Salt-Inducible Kinases (SIKs) are key regulators of metabolic homeostasis and are implicated in cancer.[5][6] They are activated by LKB1 and, in turn, phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription co-activators) and class IIa histone deacetylases (HDACs). Inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, activating downstream gene expression.

SIK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core SIK Kinase cluster_downstream Downstream Effectors cluster_output Cellular Response LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTCs CRTCs SIK->CRTCs Inhibits (Phosphorylation) HDACs Class IIa HDACs SIK->HDACs Inhibits (Phosphorylation) GeneExpression Gene Expression (e.g., gluconeogenesis, lipogenesis) CRTCs->GeneExpression HDACs->GeneExpression This compound This compound This compound->SIK MR7 MR7 (Inactive)

Caption: Simplified SIK signaling pathway showing upstream regulators, downstream effectors, and the inhibitory action of this compound.

Logical Workflow for Troubleshooting Unexpected MR7 Activity

This workflow provides a step-by-step guide to diagnosing unexpected activity from the negative control MR7.

Troubleshooting_Workflow Start Unexpected MR7 Activity Observed Check_Purity Verify Compound Purity and Identity (LC-MS, NMR) Start->Check_Purity Dose_Response Perform Dose-Response for this compound and MR7 Check_Purity->Dose_Response Purity OK Conclusion_Contamination Conclusion: Compound Contamination/Degradation Check_Purity->Conclusion_Contamination Purity NOT OK Orthogonal_Control Test Orthogonal SIK/PAK Inhibitor Dose_Response->Orthogonal_Control Review_Protocol Review Experimental Protocol (pipetting, cell density, etc.) Orthogonal_Control->Review_Protocol Check_Artifacts Investigate Assay-Specific Artifacts (e.g., autofluorescence) Review_Protocol->Check_Artifacts Conclusion_Off_Target Conclusion: Potential Off-Target Effect of MR7 Check_Artifacts->Conclusion_Off_Target Effect persists with pure compound & no artifacts Conclusion_Artifact Conclusion: Experimental Artifact Check_Artifacts->Conclusion_Artifact Artifacts identified

References

Technical Support Center: Understanding and Characterizing MRIA9-Induced Chromosomal Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small-molecule inhibitor MRIA9. The focus is on understanding and characterizing the chromosomal instability induced by this compound through the inhibition of Salt-Inducible Kinase 2 (SIK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, with particular activity against SIK2.[1][2][3] It functions by blocking the catalytic activity of SIK kinases.[4] SIK2 is a kinase involved in regulating the G2/M transition of the cell cycle and maintaining genomic stability.[1][4][5] By inhibiting SIK2, this compound interferes with critical mitotic processes, leading to chromosomal instability.[1][4][5][6]

Q2: My objective is to reduce chromosomal instability. Why is this compound causing it in my experiments?

This is a critical point. This compound is a tool to induce, not mitigate, chromosomal instability. Its mechanism of action is the inhibition of SIK2, a kinase that is essential for maintaining genomic stability.[4][5][6] Therefore, the application of this compound is expected to increase the rate of chromosomal mis-segregation and other mitotic errors. Researchers use this compound to study the consequences of SIK2 inhibition and to explore therapeutic strategies that exploit the resulting genomic instability, often in combination with other drugs.[1][4]

Q3: What are the known off-targets of this compound that could affect my results?

While this compound is a selective SIK inhibitor, it is known to have off-target activity against the p21-activated kinase (PAK) family members PAK1, PAK2, and PAK3.[4][7] When designing experiments, it is crucial to consider that observed phenotypes may be a result of inhibiting both SIK and PAK kinases. For cellular assays, it is recommended to use concentrations that minimize off-target effects, ideally not exceeding 10 µM.[7]

Q4: After treating ovarian cancer cells with this compound, I observe a significant increase in apoptosis, especially when combined with paclitaxel. Is this an expected outcome?

Yes, this is an expected and well-documented effect. This compound-induced inhibition of SIK2 sensitizes ovarian cancer cells to treatment with paclitaxel.[1][4][6] The combination of this compound and paclitaxel leads to a significant increase in apoptosis (programmed cell death) compared to treatment with either agent alone.[2][4] This synergistic effect is a key area of investigation for overcoming paclitaxel resistance in ovarian cancer.[1][4]

Q5: What is the proposed signaling pathway from this compound to chromosomal instability?

The inhibition of SIK2 by this compound disrupts downstream signaling pathways that are crucial for proper mitosis. SIK2, a centrosome kinase, is involved in centrosome disjunction, alignment, and mitotic spindle positioning.[1][3][4][5] By inhibiting SIK2, this compound causes defects in these processes, leading to errors in chromosome segregation and, consequently, chromosomal instability.[4][5] SIK2 is also known to be involved in pathways such as PI3K-AKT-mTOR and the Hippo-Yap pathway.[4]

cluster_mitotic_defects Key Mitotic Defects This compound This compound SIK2 SIK2 Inhibition This compound->SIK2 Binds and Inhibits Centrosome_Dysfunction Centrosome Dysfunction SIK2->Centrosome_Dysfunction Leads to Spindle_Defects Mitotic Spindle Defects Centrosome_Dysfunction->Spindle_Defects Causes Centrosome_Disjunction Blocked Centrosome Disjunction Centrosome_Dysfunction->Centrosome_Disjunction Centrosome_Alignment Impaired Centrosome Alignment Centrosome_Dysfunction->Centrosome_Alignment Chromosomal_Instability Chromosomal Instability (CIN) Spindle_Defects->Chromosomal_Instability Results in Spindle_Mispositioning Spindle Mispositioning Spindle_Defects->Spindle_Mispositioning cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis Plate_Cells 1. Plate Cells on Coverslips Treat_Cells 2. Treat with this compound/Vehicle Plate_Cells->Treat_Cells Fix_Perm 3. Fix and Permeabilize Treat_Cells->Fix_Perm Block 4. Block with BSA Fix_Perm->Block Primary_Ab 5. Incubate with Primary Antibodies (e.g., anti-α-tubulin, anti-γ-tubulin) Block->Primary_Ab Secondary_Ab 6. Incubate with Secondary Antibodies + DAPI Primary_Ab->Secondary_Ab Mount 7. Mount Coverslips Secondary_Ab->Mount Image 8. Fluorescence Microscopy Mount->Image Analyze 9. Quantify Mitotic Phenotypes Image->Analyze

References

Technical Support Center: Addressing Variability in MRIA9 Paclitaxel Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRIA9 to enhance paclitaxel sensitivity. Our goal is to help you navigate the potential sources of variability in your experiments and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it sensitize cancer cells to paclitaxel?

This compound is a small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2] SIK2 is a protein that is often overexpressed in certain cancers, including ovarian cancer, and is associated with paclitaxel resistance.[3][4] this compound works by blocking the activity of SIK2, which leads to several cellular effects that enhance paclitaxel's efficacy.[2]

The primary mechanism involves the disruption of mitosis. SIK2 inhibition by this compound interferes with the proper function of centrosomes, leading to defects in mitotic spindle formation and causing spindle mispositioning.[2][5] This disruption increases chromosomal instability and ultimately triggers programmed cell death, or apoptosis, in cancer cells.[2] By inducing this mitotic vulnerability, this compound lowers the threshold for paclitaxel to exert its cytotoxic effects.[2]

Q2: We are observing significant variability in the degree of paclitaxel sensitization with this compound across different ovarian cancer cell lines. What could be the cause?

The most likely cause of this variability is the differential expression levels of SIK2 in the cancer cell lines you are using.[6] Studies have shown that the sensitivity to SIK2 inhibitors is inversely correlated with the endogenous expression level of SIK2.[6] Cell lines with higher levels of SIK2 tend to be more resistant to paclitaxel and, consequently, show a more pronounced sensitization effect when treated with this compound.[3] Conversely, cell lines with low SIK2 expression may already be relatively sensitive to paclitaxel and will exhibit a less dramatic response to this compound co-administration.[6]

Q3: Our results with this compound and paclitaxel are inconsistent between experiments, even with the same cell line. What experimental factors should we consider?

Inconsistent results can arise from several experimental variables. Here are a few key factors to control for:

  • Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition. Long-term culture can lead to phenotypic drift and altered protein expression.

  • Drug Stability and Storage: this compound should be stored correctly to maintain its potency. We recommend aliquoting the compound upon receipt and storing it at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5]

  • Treatment Schedule: The timing and sequence of drug administration can significantly impact the outcome. The synergistic effect of this compound and paclitaxel can be schedule-dependent. It is crucial to maintain a consistent and optimized treatment protocol.[2]

  • Assay-Specific Variability: Ensure that the assays used to measure sensitization (e.g., cell viability, apoptosis assays) are performed consistently, with appropriate controls.

Q4: Are there any known off-target effects of this compound that could contribute to variability?

Yes, while this compound is a potent SIK2 inhibitor, it has been shown to have off-target activity against p21-activated kinases (PAK1-3).[2] The expression and activity of these off-target kinases can vary between different cell lines. If these off-targets play a role in paclitaxel sensitivity in a particular cell type, it could contribute to the observed variability in the sensitization effect of this compound.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or no paclitaxel sensitization observed with this compound 1. Low SIK2 expression in the cell line. 2. Suboptimal concentration of this compound or paclitaxel. 3. Inactive this compound compound. 4. Insufficient treatment duration.1. Verify SIK2 expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high SIK2 expression as a positive control. 2. Perform dose-response experiments for both this compound and paclitaxel individually to determine their IC50 values in your cell line. Use a range of concentrations around the IC50 in your combination studies. 3. Ensure proper storage and handling of this compound. If in doubt, obtain a fresh batch of the compound. 4. Optimize the treatment duration. Sensitization effects may be more pronounced with longer incubation times.
High background apoptosis in control groups 1. Cells are overly confluent or stressed. 2. Contamination of cell cultures. 3. Toxicity of the drug vehicle (e.g., DMSO).1. Seed cells at a lower density and ensure they are in the logarithmic growth phase before treatment. 2. Regularly test your cell lines for mycoplasma contamination. 3. Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent.
Inconsistent synergy calculations (Combination Index) 1. Inaccurate IC50 determination for single agents. 2. Non-optimal drug ratio in combination experiments. 3. Errors in data analysis.1. Carefully determine the IC50 values for this compound and paclitaxel from multiple independent experiments. 2. Test different ratios of the two drugs to find the most synergistic combination. 3. Use validated software like CalcuSyn or CompuSyn for calculating the Combination Index (CI) and ensure data is entered correctly.[3][7]

Quantitative Data

Table 1: In Vitro IC50 Values of this compound and Paclitaxel in Ovarian Cancer Cell Lines

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
SKOV-3180 (for SIK2)0.7 - 1.8[5][8]
OVCAR-3Not specified0.8 - 1.7[8]
A2780Not specifiedNot specified
HeyA8Not specifiedNot specified

Note: IC50 values can vary depending on the specific experimental conditions and assays used.

Table 2: Apoptosis Induction by this compound and Paclitaxel Combination in OVCAR-3 Cells

TreatmentApoptosis (%) after 24hApoptosis (%) after 48hReference
Control~5%~5%[5]
0.5 µM this compound~5%~10%[5]
0.5 nM Paclitaxel~27%~40%[5]
0.5 µM this compound + 0.5 nM Paclitaxel~40%~58%[5]

Experimental Protocols

1. Western Blot Analysis for SIK2 and PI3K/AKT Pathway Activation

This protocol allows for the semi-quantitative determination of protein expression and phosphorylation status.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat as required.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against SIK2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

2. 3D Spheroid Culture of Ovarian Cancer Cells

This protocol describes a method for generating 3D tumor spheroids, which more closely mimic the in vivo tumor microenvironment.

  • Cell Seeding:

    • Use ultra-low attachment round-bottom 96-well plates.

    • Seed ovarian cancer cells (e.g., SKOV-3, OVCAR-3) at a density of 1,000 to 5,000 cells per well in 100 µL of culture medium.

  • Spheroid Formation:

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate at 37°C in a humidified 5% CO2 incubator. Spheroids should form within 24-72 hours.

  • Treatment and Analysis:

    • Once spheroids have formed, carefully add this compound and/or paclitaxel to the desired final concentrations.

    • Monitor spheroid growth and morphology over time using microscopy.

    • Assess cell viability using assays such as CellTiter-Glo® 3D.[9]

3. Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

  • Seed cells at a low density (e.g., 500-1000 cells per well in a 6-well plate).

  • Allow cells to adhere overnight.

  • Treat cells with this compound and/or paclitaxel for a defined period (e.g., 24-48 hours).

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically defined as containing >50 cells).[10]

4. Analysis of Drug Synergy

The combination index (CI) method is a standard approach to quantify drug interactions.

  • Perform dose-response experiments for this compound and paclitaxel individually and in combination at a constant ratio.

  • Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the fraction of affected cells at each concentration.

  • Input the dose-effect data into software such as CalcuSyn or CompuSyn.[3][7]

  • The software will calculate the CI value:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Visualizations

SIK2_Paclitaxel_Sensitization_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Survivin Survivin pAKT->Survivin Promotes expression Mitotic_Catastrophe Mitotic Catastrophe pAKT->Mitotic_Catastrophe Prevents Apoptosis Apoptosis Survivin->Apoptosis Inhibits SIK2 SIK2 SIK2->PI3K Activates This compound This compound This compound->SIK2 Inhibits Microtubules Microtubules Microtubules->Mitotic_Catastrophe Leads to Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Mitotic_Catastrophe->Apoptosis

Caption: SIK2 signaling pathway and its inhibition by this compound to enhance paclitaxel-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Start Start: Ovarian Cancer Cell Line SIK2_exp 1. Assess SIK2 Expression (Western Blot/qPCR) Start->SIK2_exp Culture 2. Cell Culture (2D or 3D Spheroid) SIK2_exp->Culture Treatment_protocol 3. Treat with: - this compound alone - Paclitaxel alone - Combination Culture->Treatment_protocol Viability 4a. Cell Viability (MTT/CellTiter-Glo) Treatment_protocol->Viability Apoptosis 4b. Apoptosis Assay (FACS/Caspase-Glo) Treatment_protocol->Apoptosis Colony 4c. Colony Formation Assay Treatment_protocol->Colony Synergy 5. Synergy Analysis (Combination Index) Viability->Synergy Apoptosis->Synergy Colony->Synergy Pathway 6. Pathway Analysis (Western Blot for p-AKT, etc.) Synergy->Pathway End End: Data Interpretation Pathway->End

Caption: A typical experimental workflow for investigating this compound and paclitaxel synergy.

References

Technical Support Center: Overcoming Resistance to MRIA9 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRIA9. The information is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related family.[1][2] It functions as an ATP-competitive, pan-SIK inhibitor with additional activity against PAK2/3.[3] SIK2 is frequently overexpressed in cancers like ovarian cancer and plays a crucial role in regulating the G2/M transition of the cell cycle.[1][4] By inhibiting SIK2, this compound interferes with centrosome function and separation, leading to mitotic spindle mispositioning and increased chromosomal instability.[1][5]

Q2: Is this compound a standalone cancer therapy?

Currently, this compound is primarily investigated as a combinatorial therapy to overcome resistance to existing chemotherapy agents, particularly paclitaxel in ovarian cancer.[1][2] Its mechanism of inducing mitotic catastrophe sensitizes cancer cells to drugs that target mitosis, like paclitaxel, ultimately leading to programmed cell death (apoptosis).[2][3]

Q3: What are the known off-target effects of this compound?

While this compound is a potent pan-SIK inhibitor, kinome-wide selectivity screening has identified the p21-activated kinase family members 1–3 (PAK1-3) as off-targets.[1] Researchers should consider these off-target effects when interpreting experimental results.

Q4: How can I confirm that this compound is active and inhibiting SIK2 in my experiments?

Successful SIK2 inhibition by this compound can be confirmed through several methods:

  • Western Blotting: SIK2 inhibition can lead to reduced phosphorylation of its downstream targets. For instance, in ovarian cancer cells where SIK2 activates the PI3K/AKT pathway, this compound treatment should result in a dose-dependent decrease in AKT phosphorylation (p-AKT Ser473).[1][6]

  • Immunofluorescence: A key cellular phenotype of SIK2 inhibition is the prevention of centrosome disjunction during the late G2 phase.[1][3] Cells treated with effective concentrations of this compound will show impaired centrosome alignment and spindle mispositioning during mitosis.[1]

  • Phenotypic Analysis: A significant reduction in the mitotic index of a cell population is indicative of this compound-induced G2/M block.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No increased sensitivity to paclitaxel observed after this compound treatment. 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit SIK2. 2. Cell Line Specificity: The cell line may not rely on the SIK2 pathway for paclitaxel resistance. 3. Incorrect Timing of Treatment: The timing and duration of this compound and paclitaxel co-treatment may not be optimal.1. Perform a dose-response curve with this compound alone to determine the optimal concentration for SIK2 inhibition in your cell line (effective concentrations in studies range from 0.5 µM to 5 µM).[3][4] 2. Confirm SIK2 overexpression in your cell line via Western Blot or qPCR. 3. Experiment with different treatment schedules, such as pre-treating with this compound for 24 hours before adding paclitaxel.
High levels of cell death observed with this compound alone. 1. Concentration Too High: The concentration of this compound may be causing significant cytotoxicity independent of paclitaxel. 2. High SIK2 Dependence: The cancer cell line may be highly dependent on SIK2 for survival.1. Lower the concentration of this compound to a level that induces mitotic defects with minimal cell death as a single agent. 2. This may be an interesting finding in itself, suggesting a subset of cancers could be sensitive to SIK2 inhibition alone.
Inconsistent results between experiments. 1. Reagent Instability: this compound stock solutions may have degraded. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug responses.1. Prepare fresh stock solutions of this compound and store them at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. 2. Use low-passage number cells for all experiments and maintain consistent cell culture conditions.

Quantitative Data Summary

Parameter Value Assay Method Reference
IC50 for SIK1 516 nMNanoBRET™[3]
IC50 for SIK2 180 nMNanoBRET™[3]
IC50 for SIK3 127 nMNanoBRET™[3]
Effective Concentration in SKOV3 cells 0.5-5 µMCell Growth Assay[3]
Mitotic Index Reduction (SKOV-3 cells) From 37.7% to 8%Microscopic analysis[4]

Key Experimental Protocols

Protocol 1: Cell Viability Assay for Paclitaxel Sensitization
  • Cell Seeding: Seed cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) or a vehicle control (DMSO).

  • Paclitaxel Co-treatment: After 24 hours of this compound pre-treatment, add a range of paclitaxel concentrations (e.g., 0.1 nM to 100 nM) to the wells.

  • Incubation: Incubate the plate for an additional 72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as MTT or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values for paclitaxel in the presence and absence of this compound to determine the degree of sensitization.

Protocol 2: Western Blot for p-AKT (Ser473)
  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound for 24 hours.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p-AKT signal to total AKT or a loading control like β-actin.

Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with an effective concentration of this compound (e.g., 1 µM) for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Stain the cells with a primary antibody against α-tubulin (to visualize the spindle) and γ-tubulin (to visualize centrosomes). Follow with fluorescently labeled secondary antibodies. Counterstain the DNA with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize them using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of mitotic cells exhibiting spindle defects, such as misaligned chromosomes or abnormal spindle poles.

Visualizations

SIK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_core SIK2 Core Function cluster_downstream Downstream Cellular Processes LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 Activates CaMKK CaMKK CaMKK->SIK2 Activates PI3K_p85a PI3K (p85α) SIK2->PI3K_p85a Phosphorylates Centrosome_Disjunction Centrosome Disjunction SIK2->Centrosome_Disjunction Regulates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis SIK2->Mitotic_Catastrophe This compound This compound This compound->SIK2 Inhibits This compound->Mitotic_Catastrophe Induces AKT AKT PI3K_p85a->AKT Activates p_AKT p-AKT (Ser473) AKT->p_AKT Phosphorylation Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival Promotes G2_M_Transition G2/M Transition Centrosome_Disjunction->G2_M_Transition Enables

Caption: SIK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Paclitaxel-Resistant Cancer Cell Line dose_response 1. Dose-Response Assay (this compound alone) start->dose_response combo_treatment 2. Combination Treatment (this compound + Paclitaxel) dose_response->combo_treatment Determine optimal This compound concentration viability_assay 3. Cell Viability Assay (MTT, CellTiter-Glo) combo_treatment->viability_assay synergy_analysis 4. Synergy Analysis (Calculate IC50 shift) viability_assay->synergy_analysis mechanism_studies 5. Mechanistic Studies synergy_analysis->mechanism_studies If synergy is observed end Conclusion: this compound sensitizes cells to Paclitaxel synergy_analysis->end Report findings western_blot Western Blot (p-AKT, Cleaved PARP) mechanism_studies->western_blot immunofluorescence Immunofluorescence (Mitotic Spindle Defects) mechanism_studies->immunofluorescence mechanism_studies->end

Caption: Experimental workflow for testing this compound-paclitaxel synergy.

Troubleshooting_Tree q1 Problem: No increased sensitivity to paclitaxel. q2 Is SIK2 inhibition confirmed? (e.g., reduced p-AKT) q1->q2 s1 Action: Increase this compound dose or check reagent stability. q2->s1 No q3 Does the cell line overexpress SIK2? q2->q3 Yes a2_yes Yes a2_no No s2 Conclusion: Resistance in this cell line is likely SIK2-independent. q3->s2 Yes s3 Conclusion: This cell line is not a suitable model for SIK2 inhibition. q3->s3 No a3_yes Yes a3_no No s4 Action: Optimize treatment schedule (e.g., pre-incubation time). s2->s4

Caption: Troubleshooting decision tree for unexpected experimental results.

References

MRIA9 in Long-Term Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using the small-molecule inhibitor MRIA9 in long-term cell culture experiments. The content is structured to address specific challenges and frequently asked questions related to the application and observed effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small-molecule inhibitor of Salt-Inducible Kinases (SIK), particularly SIK2.[1][2][3] It functions by blocking the kinase activity of SIK2, which is involved in various cellular processes, including cell cycle regulation and energy homeostasis.[1][2][3] While it is a pan-SIK inhibitor, it also shows activity against p21-activated kinases (PAK1-3) at higher concentrations.[1][4]

Q2: What are the recommended concentrations of this compound for cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and the desired biological endpoint. For most cell-based assays, a concentration of up to 1 µM is recommended to maintain selectivity for SIK kinases.[1][4] Some studies have used concentrations up to 5 µM to study specific effects.[1][5] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How long can I treat my cells with this compound?

Published studies have reported successful long-term experiments with this compound, with treatment durations ranging from 48 hours to three weeks.[1] The stability of the biological effects of this compound over these extended periods suggests its suitability for long-term cell culture studies.

Q4: What are the known downstream effects of SIK2 inhibition by this compound?

Inhibition of SIK2 by this compound has been shown to have several significant downstream effects, particularly in cancer cell lines:

  • Cell Cycle Interference: this compound can block centrosome disjunction, impair centrosome alignment, and cause spindle mispositioning during mitosis.[1][2][6]

  • Increased Chromosomal Instability: Prolonged inhibition of SIK2 with this compound can lead to an increase in chromosome number, indicating a role for SIK2 in maintaining genomic stability.[1][2]

  • Sensitization to Chemotherapy: this compound treatment has been shown to enhance the sensitivity of ovarian cancer cells to paclitaxel.[1][2]

  • Modulation of Signaling Pathways: SIK2 is known to be involved in pathways such as the PI3K/AKT pathway. This compound-dependent inhibition of SIK2 can reduce PI3K/AKT kinase activity.[1][4]

Troubleshooting Guide

Problem 1: I'm observing a significant increase in aneuploidy and chromosomal abnormalities in my cell line after long-term treatment with this compound.

  • Is this expected? Yes, this is a documented effect of long-term SIK2 inhibition by this compound.[1][2] SIK2 plays a role in maintaining genomic stability, and its inhibition can lead to increased chromosomal instability.[1][2]

  • What can I do?

    • Confirm the effect: Perform chromosome spread analysis to quantify the increase in chromosome number compared to untreated control cells.

    • Consider the concentration: If the level of instability is too high for your experimental goals, consider reducing the concentration of this compound.

    • Monitor cell viability: High levels of aneuploidy can lead to cell death. Monitor cell viability using assays like Annexin V/7-AAD staining.

Problem 2: My cells are arresting in the G2/M phase of the cell cycle during this compound treatment.

  • Is this expected? Yes, SIK2 is a centrosome kinase that regulates the G2/M transition.[1][3] Inhibition of SIK2 by this compound can interfere with mitotic events such as centrosome disjunction and spindle formation, leading to a delay or arrest in the G2/M phase.[1][6]

  • What can I do?

    • Analyze the cell cycle: Use flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle.

    • Immunostaining: Stain for markers of mitosis, such as α-tubulin and γ-tubulin, to visualize spindle formation and centrosome location.[1]

Problem 3: I am not observing the expected sensitization to paclitaxel with this compound co-treatment.

  • What could be the issue?

    • Sub-optimal concentrations: The synergistic effect of this compound and paclitaxel is dose-dependent. You may need to optimize the concentrations of both compounds for your specific cell line.

    • Treatment schedule: The timing and duration of co-treatment can be critical. Consider different treatment schedules, such as pre-treatment with this compound before adding paclitaxel.

    • Cell line specificity: The degree of sensitization can vary between different cell lines.

  • How to troubleshoot:

    • Perform a matrix dose-response: Test a range of concentrations of both this compound and paclitaxel to identify the optimal combination.

    • Vary the treatment timing: Experiment with different pre-treatment times and co-incubation periods.

    • Measure apoptosis: Quantify cell death using methods like Annexin V/7-AAD staining to confirm a synergistic apoptotic effect.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM) (NanoBRET assay)
SIK1516
SIK2180
SIK3127
Data sourced from multiple references.[1][4][7]

Table 2: Effect of Long-Term this compound Treatment on Chromosome Number in Ovarian Cancer Cell Lines

Cell LineTreatmentMean Chromosome Number
SKOV-3Untreated47.54
SKOV-3This compound (long-term)76.86
OVCAR-3Untreated58.83
OVCAR-3This compound (long-term)71.26
Data extracted from a study on the effects of this compound on ovarian cancer cells.[1]

Experimental Protocols

Protocol 1: Long-Term Cell Culture with this compound

  • Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels. Allow cells to adhere and enter logarithmic growth phase.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the final desired working concentration.

  • Treatment: Replace the existing medium with the this compound-containing medium. For long-term experiments, the medium should be changed every 2-3 days with fresh this compound-containing medium to ensure a consistent concentration of the inhibitor.

  • Monitoring: Regularly monitor the cells for morphological changes, viability, and confluence.

  • Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis, such as cell cycle analysis, western blotting, or chromosomal spread analysis.

Protocol 2: Chromosomal Spread Analysis

  • Cell Treatment: Treat cells with this compound for the desired duration (e.g., several days to weeks).

  • Mitotic Arrest: Add a mitotic arresting agent (e.g., colcemid) to the culture medium and incubate for a few hours to enrich the population of cells in metaphase.

  • Cell Harvest: Detach the cells from the culture vessel and collect them by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells.

  • Fixation: Fix the cells in a freshly prepared solution of methanol and acetic acid (3:1 ratio).

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa or DAPI).

  • Microscopy: Visualize and count the chromosomes under a light or fluorescence microscope.

Visualizations

SIK2_Signaling_Pathway This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits PI3K PI3K SIK2->PI3K Activates Centrosome_Function Centrosome Function (Disjunction, Alignment) SIK2->Centrosome_Function Regulates AKT AKT PI3K->AKT Activates Spindle_Assembly Mitotic Spindle Assembly Centrosome_Function->Spindle_Assembly Cell_Cycle_Progression G2/M Progression Centrosome_Function->Cell_Cycle_Progression Genomic_Stability Genomic Stability Spindle_Assembly->Genomic_Stability Long_Term_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Long-Term Treatment cluster_analysis Endpoint Analysis Start Seed Cells Prepare_this compound Prepare this compound Working Solution Start->Prepare_this compound Treatment Treat Cells with this compound Prepare_this compound->Treatment Medium_Change Replenish Medium with Fresh this compound Every 2-3 Days Treatment->Medium_Change Monitor Monitor Cell Health and Morphology Medium_Change->Monitor Continuous Monitor->Medium_Change Harvest Harvest Cells at Desired Timepoints Monitor->Harvest Analysis Downstream Analysis (e.g., Chromosome Spreads, Cell Cycle, Apoptosis) Harvest->Analysis

References

Cell viability assay issues with MRIA9 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MIRA9 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for MIRA9?

MIRA9 is an experimental small molecule inhibitor designed to target the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. By inhibiting this pathway, MIRA9 is expected to induce apoptosis in cancer cells.

Q2: Why do I see different IC50 values for MIRA9 when using different cell viability assays?

This is a common observation. Different assays measure distinct cellular parameters. For instance, metabolic assays like MTT or XTT measure mitochondrial activity, while an Annexin V/PI assay quantifies apoptosis and necrosis. Discrepancies can arise if MIRA9 affects mitochondrial function independently of its pro-apoptotic effects or if the timing of apoptosis and metabolic shutdown differs.

Q3: My MTT assay results show an increase in signal at low MIRA9 concentrations. Is this expected?

While counterintuitive, some compounds can induce a biphasic or hormetic response, where low doses stimulate a pro-survival or proliferative effect before the expected inhibitory effects appear at higher concentrations. This could be due to off-target effects or the activation of compensatory signaling pathways. It is crucial to test a wide range of concentrations to fully characterize the dose-response curve.

Q4: MIRA9 appears to be precipitating in my cell culture medium. What should I do?

Compound precipitation can lead to inaccurate and non-reproducible results. To address this, you can:

  • Prepare fresh stock solutions: Ensure your MIRA9 stock in DMSO is fully dissolved before diluting it in the culture medium.

  • Check final DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v), as higher concentrations can be toxic and reduce compound solubility.

  • Use a serum-free medium for dilution: Dilute MIRA9 in a serum-free medium before adding it to the wells containing cells and serum-containing medium.

  • Test alternative solvents: If solubility issues persist, consult the compound's data sheet for other recommended solvents.

Troubleshooting Guide

Issue 1: High Background Signal in MTT/XTT Assay
  • Possible Cause 1: MIRA9 directly reduces MTT/XTT.

    • Troubleshooting Step: Set up a control plate without cells. Add MIRA9 at various concentrations to the wells with culture medium and the assay reagent (MTT or XTT). If you observe a color change, it indicates a direct chemical reaction.

    • Solution: Switch to a non-tetrazolium-based assay, such as a CyQUANT (DNA content) or CellTiter-Glo (ATP content) assay, which is less susceptible to chemical interference.

  • Possible Cause 2: Microbial Contamination.

    • Troubleshooting Step: Visually inspect your cultures under a microscope for signs of bacterial or fungal contamination.

    • Solution: Discard contaminated cultures and reagents. Ensure aseptic techniques are strictly followed.

Issue 2: Inconsistent Results Between Metabolic Assays and Apoptosis Assays
  • Possible Cause: Delayed metabolic shutdown post-apoptosis induction.

    • Troubleshooting Step: Perform a time-course experiment. Treat cells with MIRA9 and measure viability using both an MTT assay and an Annexin V/PI assay at multiple time points (e.g., 12, 24, 48, and 72 hours).

    • Solution: This analysis will reveal the kinetics of apoptosis induction versus metabolic inhibition. The optimal endpoint for each assay may differ.

  • Possible Cause: MIRA9 induces senescence or cell cycle arrest, not apoptosis.

    • Troubleshooting Step: Analyze MIRA9-treated cells for markers of senescence (e.g., SA-β-gal staining) or perform cell cycle analysis using propidium iodide staining and flow cytometry.

    • Solution: If senescence or cell cycle arrest is confirmed, metabolic assays may not accurately reflect the cytostatic effect of the compound. Apoptosis assays will correctly show a lack of cell death.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for MIRA9 across different cell lines and assays, illustrating common discrepancies.

Cell LineAssay TypeEndpointIC50 Value (µM)
MCF-7 MTT72 hours12.5
XTT72 hours15.2
Annexin V/PI48 hours8.9
A549 MTT72 hours25.8
XTT72 hours29.1
Annexin V/PI48 hours18.4
HepG2 MTT72 hours9.7
XTT72 hours11.3
Annexin V/PI48 hours6.5

Visual Guides and Pathways

MIRA9 Signaling Pathway

MIRA9_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits MIRA9 MIRA9 MIRA9->PI3K Inhibits

Caption: Proposed mechanism of MIRA9 targeting the PI3K/Akt survival pathway.

Troubleshooting Workflow for Inconsistent Viability Data

Troubleshooting_Workflow Start Start: Inconsistent results between MTT and Annexin V assays CheckInterference Does MIRA9 interfere with the MTT reagent? Start->CheckInterference InterferenceYes Yes CheckInterference->InterferenceYes Yes InterferenceNo No CheckInterference->InterferenceNo No SwitchAssay Use a non-tetrazolium assay (e.g., CellTiter-Glo) InterferenceYes->SwitchAssay TimeCourse Perform a time-course experiment (12-72h) InterferenceNo->TimeCourse AnalyzeKinetics Do apoptosis (Annexin V) and metabolic decline (MTT) occur at different times? TimeCourse->AnalyzeKinetics KineticsYes Yes AnalyzeKinetics->KineticsYes Yes KineticsNo No AnalyzeKinetics->KineticsNo No OptimizeEndpoint Optimize assay endpoints based on kinetics KineticsYes->OptimizeEndpoint CheckSenescence Assess other outcomes: Senescence or Cell Cycle Arrest KineticsNo->CheckSenescence End Conclusion: Mechanism is cytostatic, not cytotoxic CheckSenescence->End

Caption: Decision tree for troubleshooting conflicting cell viability results.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of MIRA9 (and vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and calculate cell viability as a percentage.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with MIRA9 for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold 1X PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Validation & Comparative

A Comparative Guide: MRIA9 Efficacy Versus SIK2 siRNA Knockdown in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of Salt-Inducible Kinase 2 (SIK2), a key regulator of cellular metabolism and cell cycle progression, has emerged as a promising strategy in cancer therapy, particularly in ovarian cancer. Two primary methods for inhibiting SIK2 function in a research setting are the use of the small molecule inhibitor MRIA9 and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Mechanism of Action: A Tale of Two Approaches

This compound is an ATP-competitive, pan-Salt-Inducible Kinase (SIK) inhibitor. It also exhibits inhibitory activity against p21-activated kinases 2 and 3 (PAK2/3)[1]. By binding to the ATP pocket of these kinases, this compound prevents their catalytic activity, thereby blocking downstream signaling pathways.

SIK2 siRNA knockdown , on the other hand, operates at the post-transcriptional level. Synthetic siRNA molecules, complementary to the SIK2 messenger RNA (mRNA), are introduced into cells. The cell's natural RNA interference (RNAi) machinery then utilizes the siRNA to specifically target and degrade SIK2 mRNA, leading to a reduction in the synthesis of the SIK2 protein[2].

At a Glance: Key Differences

FeatureThis compoundSIK2 siRNA Knockdown
Target SIK1, SIK2, SIK3, PAK2, PAK3 (protein level)SIK2 (mRNA level)
Mechanism Reversible, competitive inhibition of kinase activityPost-transcriptional gene silencing (mRNA degradation)
Onset of Action RapidSlower, dependent on mRNA and protein turnover rates
Duration of Effect Dependent on compound half-life and cellular clearanceCan be transient or prolonged depending on experimental design
Off-Target Effects Known off-targets include other SIK family members and PAK kinases.Potential for "seed" region-mediated off-target mRNA degradation.
Delivery Direct addition to cell culture mediaRequires transfection reagents to cross the cell membrane

Comparative Efficacy in Ovarian Cancer Cell Lines

A key study by Raab et al. (2021) provides a direct comparison of this compound and SIK2 siRNA in the SKOV-3 ovarian cancer cell line. The findings from this study are summarized below.

Impact on Mitotic Progression

Both this compound and SIK2 siRNA were shown to interfere with the G2/M transition of the cell cycle, resulting in a significant reduction in the mitotic index of SKOV-3 cells.

TreatmentMitotic Index (%)
Control37.7
SIK2 siRNA #114.7
This compound (1 µM)16.5
This compound (5 µM)8.0
Data from Raab et al. (2021) in synchronized SKOV-3 cells.[3]
Effects on Centrosome and Spindle Dynamics

A critical function of SIK2 is the regulation of centrosome separation and mitotic spindle formation. Both this compound and SIK2 siRNA induced defects in these processes.

Nuclear-Centrosome Uncoupling (NCU):

TreatmentMean Nucleus-Centrosome Distance (µm)
siRNA Control1.324
SIK2 siRNA #14.434
This compound (1 µM)7.703
Data from Raab et al. (2021) in SKOV-3 cells.[3]

Spindle Pole-to-Pole Distance:

TreatmentMean Pole-to-Pole Distance (µm)
siRNA Control13.7
SIK2 siRNA #111.8
This compound (1 µM)10.3
This compound (5 µM)8.3
Data from Raab et al. (2021) in SKOV-3 cells.[3]

These results indicate that while both methods effectively replicate the phenotype of SIK2 inhibition, this compound can produce a more pronounced effect on certain cellular processes, such as nuclear-centrosome uncoupling and spindle length reduction, in a dose-dependent manner[3].

Sensitization to Paclitaxel

A significant finding is that both this compound and SIK2 siRNA can sensitize ovarian cancer cells to the chemotherapeutic agent paclitaxel. Studies have shown that the depletion of SIK2 enhances paclitaxel sensitivity[4]. This compound treatment has been demonstrated to increase the efficacy of paclitaxel in eliminating ovarian cancer cells and patient-derived 3D-spheroids[3][5].

Experimental Protocols

SIK2 siRNA Knockdown in SKOV-3 Cells (General Protocol)

This protocol is a generalized procedure based on common laboratory practices.

  • Cell Seeding: Seed SKOV-3 cells in a 6-well plate at a density of 2 x 10^5 cells per well in antibiotic-free growth medium 18-24 hours prior to transfection to achieve 60-80% confluency.

  • siRNA Preparation: In separate tubes, dilute the SIK2 siRNA duplex (e.g., 20-80 pmols) and a non-targeting control siRNA into 100 µL of siRNA transfection medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar) into 100 µL of siRNA transfection medium per transfection.

  • Complex Formation: Add the diluted siRNA solution to the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.

  • Verification of Knockdown: Assess the reduction in SIK2 mRNA or protein levels using RT-qPCR or Western blotting, respectively.

This compound Treatment of SKOV-3 Cells
  • Cell Seeding: Seed SKOV-3 cells in appropriate culture vessels and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM).

  • Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.

Visualizing the Mechanisms

SIK2_Inhibition_Pathways cluster_this compound This compound (Small Molecule Inhibitor) cluster_siRNA SIK2 siRNA Knockdown This compound This compound SIK2_protein SIK2 Protein This compound->SIK2_protein Binds to ATP pocket PAK2_3_protein PAK2/3 Proteins This compound->PAK2_3_protein Binds to ATP pocket Downstream_this compound Inhibition of Downstream Signaling SIK2_protein->Downstream_this compound PAK2_3_protein->Downstream_this compound siRNA SIK2 siRNA RISC RISC Complex siRNA->RISC Binds to SIK2_mRNA SIK2 mRNA RISC->SIK2_mRNA Targets and Cleaves SIK2_protein_synthesis SIK2 Protein Synthesis SIK2_mRNA->SIK2_protein_synthesis Reduced_SIK2 Reduced SIK2 Protein Levels SIK2_protein_synthesis->Reduced_SIK2

Caption: Mechanisms of SIK2 inhibition by this compound and siRNA knockdown.

Experimental_Workflow cluster_treatment Treatment cluster_assays Phenotypic Assays start Start: Ovarian Cancer Cells (e.g., SKOV-3) MRIA9_treat This compound Treatment (e.g., 1-5 µM) start->MRIA9_treat siRNA_treat SIK2 siRNA Transfection start->siRNA_treat Mitotic_Index Mitotic Index (Immunofluorescence) MRIA9_treat->Mitotic_Index Spindle_Analysis Spindle Analysis (Immunofluorescence) MRIA9_treat->Spindle_Analysis NCU_Analysis Nuclear-Centrosome Uncoupling (NCU) (Immunofluorescence) MRIA9_treat->NCU_Analysis Paclitaxel_Sensitivity Paclitaxel Sensitivity (Viability/Apoptosis Assays) MRIA9_treat->Paclitaxel_Sensitivity siRNA_treat->Mitotic_Index siRNA_treat->Spindle_Analysis siRNA_treat->NCU_Analysis siRNA_treat->Paclitaxel_Sensitivity

Caption: Experimental workflow for comparing this compound and SIK2 siRNA.

Conclusion: Choosing the Right Tool for the Job

Both this compound and SIK2 siRNA are effective tools for studying the function of SIK2 in cancer cells. The choice between them will depend on the specific experimental goals.

  • This compound offers a rapid and titratable method for inhibiting SIK kinase activity. Its pan-SIK activity may be advantageous for studying the combined roles of SIK family members. However, its off-target effects on PAK kinases should be considered when interpreting results.

  • SIK2 siRNA provides a highly specific method for reducing SIK2 protein levels. This specificity is crucial for attributing observed phenotypes directly to the loss of SIK2. However, the efficiency of knockdown can vary between experiments, and potential off-target effects of the siRNA itself need to be controlled for.

For researchers aiming to quickly probe the consequences of SIK inhibition or to perform dose-response studies, This compound is an excellent choice. For studies requiring high specificity to dissect the unique role of SIK2, SIK2 siRNA knockdown is the more appropriate method. In many cases, using both approaches in parallel can provide the most robust and compelling evidence for the role of SIK2 in a given biological process.

References

Validating the On-Target Effects of MRIA9 in HEK293T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical probe MRIA9, a potent pan-Salt-Inducible Kinase (SIK) and p21-Activated Kinase (PAK) inhibitor, focusing on the validation of its on-target effects in Human Embryonic Kidney (HEK293T) cells. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective assessment of its performance and utility in research.

Introduction to this compound

This compound is an ATP-competitive chemical probe that potently inhibits all three isoforms of the Salt-Inducible Kinase family (SIK1, SIK2, and SIK3) and also targets the group I p21-Activated Kinases (PAK1, PAK2, PAK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and are crucial regulators of metabolic homeostasis and cellular stress responses.[1] Dysregulation of SIK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] this compound has emerged as a valuable tool for elucidating the multifaceted roles of SIKs in cellular processes.[1][3]

On-Target Efficacy and Selectivity in HEK293T Cells

The on-target engagement of this compound within a cellular context has been quantitatively demonstrated in HEK293T cells using the NanoBRET™ Target Engagement assay. This technology allows for the direct measurement of compound binding to a target protein in live cells.

Table 1: this compound Inhibitory Potency (IC50) Across Different Assays

TargetNanoBRET™ Assay (HEK293T cells)Radiometric Assay (in vitro)
SIK1 516 nM[1]55 nM[1]
SIK2 180 nM[1]48 nM[1]
SIK3 127 nM[1]22 nM[1]

While this compound is a potent pan-SIK inhibitor, kinome-wide selectivity screening has identified the group I PAK family as the primary off-targets.[3] For instance, the in vitro IC50 values for PAK1, PAK2, and PAK3 are 580 nM, 41 nM, and 140 nM, respectively.[1] To mitigate off-target effects in cellular assays, a concentration of no higher than 10 µM is recommended.[1]

Comparison with Alternative Validation Methods

The on-target effects of this compound have been validated by comparing its induced phenotypes with those resulting from genetic knockdown of its target kinases.

  • siRNA Knockdown: Studies in ovarian cancer cell lines have shown that this compound treatment replicates the phenotype observed with siRNA-mediated knockdown of SIK2.[1] A key shared phenotype is the displacement of the centrosome from the nucleus, confirming that this compound effectively engages and inhibits SIK2 in a cellular context.[1]

  • Negative Control: A structurally similar but inactive control compound, MR7, has been used to confirm the specificity of this compound. MR7, which has a blocked hinge-binding amine, shows no significant activity in kinase assays and low on-target activity in NanoBRET assays, underscoring that the observed effects of this compound are due to its specific kinase inhibition.[1]

Table 2: Phenotypic Comparison of this compound and SIK2 siRNA in Ovarian Cancer Cells

PhenotypeThis compound TreatmentSIK2 siRNA Knockdown
Centrosome Disjunction Blocked[4]Similar blockage observed[1]
Spindle Mispositioning Causes mispositioning[4]Similar phenotype reported[1]
Apoptosis Induces apoptosis[5]Depletion sensitizes cells to apoptosis[4]
Paclitaxel Sensitivity Enhances sensitivity[4]Depletion enhances sensitivity[4]

Downstream Signaling Pathways of SIKs

SIKs are involved in multiple signaling pathways that regulate critical cellular functions. This compound's ability to inhibit SIKs leads to the modulation of these downstream pathways. SIK2, in particular, has been shown to be involved in the PI3K/AKT/mTOR pathway.[3] In ovarian cancer cells, this compound treatment leads to a dose-dependent abrogation of AKT phosphorylation.[1] Other pathways influenced by SIKs include the Hippo-Yap and cAMP-PKA signaling cascades.[3]

SIK2_Signaling_Pathway Simplified SIK2 Signaling Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 Activates PI3K PI3K SIK2->PI3K Phosphorylates/Activates HDAC HDACs SIK2->HDAC Phosphorylates CREB CREB SIK2->CREB Regulates AKT AKT PI3K->AKT Activates This compound This compound This compound->SIK2 Inhibits

Caption: Simplified diagram of the SIK2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow: Validating this compound On-Target Effects

Experimental_Workflow Workflow for this compound On-Target Validation cluster_cell_prep Cell Preparation cluster_assay Target Engagement Assay cluster_validation Downstream Validation Culture Culture HEK293T Cells Transfect Transfect with NanoLuc-SIK Fusion Vector Culture->Transfect Treat2 Treat cells with this compound Culture->Treat2 Treat Treat cells with this compound (dose-response) Transfect->Treat AddTracer Add NanoBRET Tracer Treat->AddTracer Measure Measure BRET Signal AddTracer->Measure Lyse Lyse cells & Prepare Lysates Treat2->Lyse WB Western Blot for p-AKT & Total AKT Lyse->WB

References

A Head-to-Head Comparison of MRIA9 and G-5555 PAK Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of kinase inhibitor research, p21-activated kinases (PAKs) have emerged as critical targets in various pathologies, including cancer and inflammatory diseases. The development of potent and selective PAK inhibitors is a key objective for therapeutic advancement. This guide provides a detailed comparative analysis of two prominent inhibitor scaffolds: MRIA9 and G-5555, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their research and development efforts.

This compound was developed as a chemical probe with dual activity against Salt-Inducible Kinases (SIKs) and Group I PAKs, building upon the scaffold of the potent Group I PAK inhibitor, G-5555.[1][2][3] This comparison guide delves into their respective biochemical and cellular activities, supported by experimental data, to delineate their profiles as PAK inhibitors.

Biochemical and Cellular Activity: A Quantitative Comparison

The following tables summarize the inhibitory activities of this compound and G-5555 against their primary kinase targets. The data is compiled from various biochemical and cellular assays to provide a multi-faceted view of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and G-5555 against Group I PAKs (Radiometric Assay)

CompoundPAK1 IC₅₀ (nM)PAK2 IC₅₀ (nM)PAK3 IC₅₀ (nM)
This compound 580[1]41[1]140[1]
G-5555 3.7 (Kᵢ)[4][5]11 (Kᵢ)[4][5]>70% inhibition

Note: Kᵢ values for G-5555 indicate high affinity for PAK1 and PAK2.

Table 2: Inhibitory Activity of this compound against Salt-Inducible Kinases (SIKs)

Assay TypeSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)
Radiometric Assay 55[1]48[1]22[1]
NanoBRET™ Assay 516[6][7]180[6][7]127[6][7]

Table 3: Selectivity Profile of G-5555 against a Panel of Kinases

KinaseIC₅₀ (nM)
PAK1 3.7 (Kᵢ)[4][5]
PAK2 11[4]
SIK2 9[4]
KHS1 10[4]
MST4 20[4]
YSK1 34[4]
MST3 43[4]
Lck 52[4]

G-5555 demonstrates high selectivity for Group I PAKs, with significant activity also observed against SIK2.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Radiometric Kinase Assay

This biochemical assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., PAK1, PAK2, PAK3)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (this compound or G-5555) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of an inhibitor to its target kinase in live cells.

Objective: To determine the cellular potency (IC₅₀) of an inhibitor.

Materials:

  • HEK293T cells

  • Expression vector encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • Test compounds (this compound) dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence and BRET

Procedure:

  • Transfect HEK293T cells with the NanoLuc®-kinase fusion vector.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM®.

  • Dispense the cells into a white 384-well plate.

  • Add the NanoBRET™ Tracer and serial dilutions of the test compound to the cells.

  • Incubate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and target engagement.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Determine the IC₅₀ value by plotting the BRET ratio against the logarithm of the compound concentration.

pMEK Cellular Assay

This assay measures the phosphorylation of MEK1, a downstream substrate of PAK, as an indicator of cellular PAK activity.

Objective: To assess the functional inhibition of the PAK signaling pathway in cells.

Materials:

  • Cancer cell line with an active PAK signaling pathway (e.g., H292 NSCLC cells)

  • Test compound (G-5555) dissolved in DMSO

  • Cell lysis buffer

  • Phospho-MEK1 (Ser298) antibody

  • Total MEK1 antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of phosphorylated MEK1 and total MEK1 using Western blotting or ELISA.

  • Quantify the band intensities or ELISA signals.

  • Normalize the phospho-MEK1 signal to the total MEK1 signal.

  • Calculate the percentage of inhibition of MEK1 phosphorylation relative to a DMSO control.

  • Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the PAK signaling pathway and a typical experimental workflow for inhibitor profiling.

PAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak p21-Activated Kinases (PAKs) cluster_downstream Downstream Effectors & Cellular Responses RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 (GTPases) RTK->Rac_Cdc42 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK Group I PAKs (PAK1, PAK2, PAK3) Rac_Cdc42->PAK Activation MEK_ERK MEK/ERK Pathway PAK->MEK_ERK LIMK_Cofilin LIMK/Cofilin Pathway PAK->LIMK_Cofilin NF_kB NF-κB Pathway PAK->NF_kB Apoptosis Apoptosis Regulation (Bad) PAK->Apoptosis Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation Cytoskeletal_Dynamics Cytoskeletal Dynamics LIMK_Cofilin->Cytoskeletal_Dynamics Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Cell_Survival Cell Survival Apoptosis->Cell_Survival

Caption: Simplified PAK signaling pathway.

Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_functional Functional Cellular Assay Purified_Kinase Purified Kinase Radiometric_Assay Radiometric Assay Purified_Kinase->Radiometric_Assay Biochem_IC50 Biochemical IC₅₀ Radiometric_Assay->Biochem_IC50 Live_Cells Live Cells NanoBRET_Assay NanoBRET™ Assay Live_Cells->NanoBRET_Assay Cellular_IC50 Cellular IC₅₀ NanoBRET_Assay->Cellular_IC50 Cancer_Cell_Line Cancer Cell Line pMEK_Assay pMEK Assay Cancer_Cell_Line->pMEK_Assay Functional_IC50 Functional IC₅₀ pMEK_Assay->Functional_IC50 Start Test Compound Start->Purified_Kinase Start->Live_Cells Start->Cancer_Cell_Line

Caption: Kinase inhibitor profiling workflow.

Conclusion

This guide provides a comparative overview of the this compound and G-5555 PAK inhibitor scaffolds. G-5555 is a potent and selective Group I PAK inhibitor, while this compound, derived from the G-5555 scaffold, exhibits a dual inhibitory profile against both Group I PAKs and SIKs. The choice between these inhibitors will depend on the specific research question, with G-5555 being more suitable for studies focused on potent and selective PAK inhibition, and this compound offering a tool to investigate the combined effects of PAK and SIK inhibition. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor development.

References

MRIA9 Kinome Scan Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of MRIA9, a potent pan-Salt-Inducible Kinase (SIK) inhibitor. The data presented here is intended to assist researchers in evaluating the selectivity of this compound and understanding its potential applications and off-target effects.

Executive Summary

This compound is a chemical probe designed to be a selective inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1] Kinome scan profiling reveals that this compound has excellent selectivity.[2] Its primary off-targets belong to the p21-activated kinase (PAK) family.[2][3][4] This guide summarizes the quantitative data from kinome scans, details the experimental methodologies used for this profiling, and provides diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The selectivity of this compound has been assessed using broad kinome-wide screening assays. The following tables summarize the inhibitory activity of this compound against its intended targets and key off-targets.

Table 1: On-Target Activity of this compound

TargetAssay TypeIC50 (nM)
SIK1Radiometric Assay55[1]
SIK2Radiometric Assay48[1]
SIK3Radiometric Assay22[1]
SIK1NanoBRET Assay516[1]
SIK2NanoBRET Assay180[1]
SIK3NanoBRET Assay127[1]

Table 2: Off-Target Activity of this compound

Off-TargetAssay TypeIC50 (nM)% Residual Activity @ 1µM
PAK1Radiometric Assay580[1][5]36[6]
PAK2Radiometric Assay41[1][5]
PAK3Radiometric Assay140[1][5]
MST4Radiometric Assay45[6]

Data compiled from multiple sources. The kinome-wide selectivity of this compound was determined against a panel of 443 kinases at a concentration of 1 µM.[2][3][4]

Experimental Protocols

The cross-reactivity profile of this compound was primarily determined using the ³³PanQinase™ activity assay by Reaction Biology.[1][2]

³³PanQinase™ Kinase Assay Protocol

This radiometric assay quantifies the transfer of a ³³P-labeled phosphate from ATP to a kinase-specific substrate.

Materials:

  • ScintiPlate-96 microtiter plates

  • Recombinant protein kinases

  • Kinase-specific substrates

  • [³³P-γ]-ATP

  • Assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Test compound (this compound) in 10% DMSO

  • 2% Phosphoric acid (H₃PO₄)

  • 0.9% Sodium chloride (NaCl)

Procedure:

  • 20 µl of assay buffer is added to the wells of a ScintiPlate microtiter plate.

  • 5 µl of the test compound in 10% DMSO (or DMSO alone for control) is added.

  • 10 µl of the kinase-specific substrate is added.

  • 10 µl of the recombinant protein kinase is added.

  • The reaction is initiated by adding 5 µl of [³³P-γ]-ATP.

  • The plate is mixed on a shaker and incubated for 60 minutes at 30°C.

  • The reaction is stopped by adding 50 µl of 2% H₃PO₄.

  • The plate is washed three times with 200 µl of 0.9% NaCl.

  • The dry plate is read using a scintillation counter to measure the amount of incorporated ³³P.

Visualizations

SIK and PAK Signaling Pathways

The following diagram illustrates the established signaling pathways for Salt-Inducible Kinases (SIKs) and p21-activated kinases (PAKs). SIKs are key regulators in the LKB1-AMPK signaling pathway, while PAKs are downstream effectors of small GTPases like Rac and Cdc42.

G cluster_0 SIK Signaling Pathway cluster_1 PAK Signaling Pathway LKB1 LKB1 AMPK AMPK LKB1->AMPK SIK SIK1/2/3 AMPK->SIK CREB_Regulators CREB Regulators (e.g., CRTCs) SIK->CREB_Regulators Inhibition CREB CREB CREB_Regulators->CREB Gene_Expression Gene Expression CREB->Gene_Expression Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK PAK1/2/3 Rac_Cdc42->PAK Downstream_Effectors Downstream Effectors PAK->Downstream_Effectors Cytoskeletal_Changes Cytoskeletal Changes Downstream_Effectors->Cytoskeletal_Changes This compound This compound This compound->SIK Inhibition This compound->PAK Off-target Inhibition

Caption: SIK and PAK Signaling Pathways with this compound Inhibition.

Experimental Workflow for Kinome Scan Profiling

The diagram below outlines the general workflow for determining the cross-reactivity profile of a kinase inhibitor like this compound using a radiometric assay.

G Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plate Preparation (Kinases, Substrates) Compound_Prep->Assay_Plate Reaction_Start Initiate Reaction (Add ³³P-ATP) Assay_Plate->Reaction_Start Incubation Incubation (30°C, 60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add H₃PO₄) Incubation->Reaction_Stop Washing Washing Steps Reaction_Stop->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (% Inhibition, IC50) Scintillation_Counting->Data_Analysis

Caption: Kinome Scan Experimental Workflow.

References

A Comparative Analysis of the SIK Inhibitors MRIA9 and YKL-05-099: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, the Salt-Inducible Kinases (SIKs) have emerged as critical regulators in a multitude of cellular processes, including inflammation, metabolism, and oncology. This guide provides a detailed comparative analysis of two prominent pan-SIK inhibitors, MRIA9 and YKL-05-099, designed to aid researchers, scientists, and drug development professionals in their evaluation and application of these chemical probes. This document synthesizes available experimental data on their biochemical and cellular activity, selectivity, and in vivo efficacy, presenting it in a clear, comparative format.

Biochemical and Cellular Potency

Both this compound and YKL-05-099 are potent, ATP-competitive inhibitors of the SIK family (SIK1, SIK2, and SIK3). However, their reported potencies vary across different assay formats, highlighting the importance of considering the experimental context when comparing these compounds.

Table 1: Comparison of In Vitro Potency (IC50) of this compound and YKL-05-099 against SIK Isoforms

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Assay Type
This compound 554822Radiometric Assay[1]
516180127NanoBRET Assay[1][2]
YKL-05-099 ~10~40~30Competitive Binding Assay[3]
-40-Enzyme Inhibition Assay[3]

Note: The differences in IC50 values for this compound between radiometric and NanoBRET assays may reflect the different nature of these assays (enzyme activity vs. cellular target engagement).

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity profile, which dictates its potential for off-target effects. Both this compound and YKL-05-099 have been profiled against large kinase panels, revealing distinct off-target profiles.

Table 2: Off-Target Kinase Profile of this compound and YKL-05-099

CompoundPrimary Off-TargetsKinase Panel SizeNoteworthy Observations
This compound Group I PAKs (PAK1, PAK2, PAK3)[1][2]443 kinases (radiometric assay)[4]This compound is considered a dual SIK/PAK inhibitor.[5][6]
YKL-05-099 CSF1R, Ephrin receptors, Src family kinases[7][8]141 kinases[7]The inhibition of CSF1R by YKL-05-099 contributes to its uncoupling of bone formation and resorption.[8]

Cellular and In Vivo Applications and Efficacy

This compound and YKL-05-099 have been utilized in a variety of cellular and preclinical models, demonstrating their utility in probing SIK function and their potential as therapeutic leads in different disease contexts.

Table 3: Summary of Cellular and In Vivo Studies

CompoundDisease Area/ApplicationKey FindingsReference
This compound Ovarian CancerInhibits SIK2, leading to centrosome disjunction failure, mitotic spindle mispositioning, and increased sensitivity to paclitaxel.[4][9][10][11][12][4][9][10][11][12]
YKL-05-099 Acute Myeloid Leukemia (AML)Suppresses MEF2C function, leading to cell-cycle arrest and apoptosis in AML cells. Extends survival in mouse models of AML.[13][14][13][14]
InflammationPotentiates IL-10 production and suppresses pro-inflammatory cytokines (TNFα, IL-6, IL-12p40) in immune cells.[3][3]
OsteoporosisIncreases bone formation without increasing bone resorption in a mouse model of postmenopausal osteoporosis.[8][8]
Salt-Sensitive HypertensionAttenuates high blood pressure and prevents kidney damage in a preclinical model.[15][16][15][16]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

SIK_Signaling_Pathway cluster_inhibitors SIK Inhibitors cluster_kinases Salt-Inducible Kinases cluster_substrates Downstream Substrates cluster_cellular_effects Cellular Outcomes This compound This compound SIK SIK1/2/3 This compound->SIK YKL05099 YKL05099 YKL05099->SIK HDACs Class IIa HDACs (HDAC4, 5, 7, 9) SIK->HDACs Phosphorylation (Inhibition) CRTCs CRTCs (CRTC1, 2, 3) SIK->CRTCs Phosphorylation (Inhibition) GeneExpression Altered Gene Expression HDACs->GeneExpression CRTCs->GeneExpression Inflammation Modulation of Inflammation GeneExpression->Inflammation Metabolism Metabolic Regulation GeneExpression->Metabolism CellCycle Cell Cycle Control GeneExpression->CellCycle

Caption: Simplified signaling pathway of Salt-Inducible Kinases (SIKs) and the inhibitory action of this compound and YKL-05-099.

Experimental_Workflow_Kinase_Inhibitor_Profiling cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_phenotypic Phenotypic Assays cluster_invivo In Vivo Models Radiometric Radiometric Kinase Assay NanoBRET NanoBRET Target Engagement Radiometric->NanoBRET Biochemical vs. Cellular Potency Binding Competitive Binding Assay Binding->NanoBRET CellViability Cell Viability/Proliferation NanoBRET->CellViability Target Engagement vs. Cellular Effect WesternBlot Western Blot (Substrate Phosphorylation) WesternBlot->CellViability Xenograft Xenograft/PDX Models CellViability->Xenograft Translating to In Vivo Efficacy Cytokine Cytokine Production Assay DiseaseModel Disease-Specific Models Cytokine->DiseaseModel

Caption: General experimental workflow for the characterization of kinase inhibitors like this compound and YKL-05-099.

Experimental Protocols

Detailed, step-by-step protocols are essential for the replication and extension of published findings. While specific buffer compositions and minor procedural details may vary between laboratories, the following sections outline the general methodologies for key experiments cited in the literature for this compound and YKL-05-099.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (for this compound)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-32P]ATP or [γ-33P]ATP to a substrate.[8][17]

  • Materials:

    • Purified recombinant SIK enzyme.

    • Specific peptide or protein substrate for SIK.

    • [γ-32P]ATP or [γ-33P]ATP.

    • Non-radiolabeled ATP.

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

    • This compound at various concentrations.

    • Phosphocellulose paper (e.g., P81).

    • Wash buffer (e.g., phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and this compound in the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

    • Quantify the radioactivity incorporated into the substrate bound to the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

2. Competitive Binding Assay (for YKL-05-099)

This assay measures the ability of an inhibitor to compete with a known ligand for binding to the kinase.

  • Materials:

    • Purified recombinant SIK enzyme.

    • A fluorescently or radiolabeled ligand with known affinity for the SIK ATP binding site.

    • YKL-05-099 at various concentrations.

    • Assay buffer.

    • Plate reader capable of detecting the signal from the labeled ligand.

  • Procedure:

    • In a multi-well plate, combine the SIK enzyme and the labeled ligand in the assay buffer.

    • Add YKL-05-099 at a range of concentrations.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the signal from the labeled ligand that is bound to the kinase.

    • The signal will decrease as the concentration of YKL-05-099 increases and displaces the labeled ligand.

    • Calculate the percentage of displacement at each concentration and determine the IC50 value.

Cellular Assays

1. NanoBRET™ Target Engagement Assay (for this compound)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of target engagement.[1][15][18][19][20][21][22]

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Expression vector for the SIK-NanoLuc® fusion protein.

    • Transfection reagent.

    • NanoBRET™ tracer specific for SIKs.

    • This compound at various concentrations.

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Luminometer.

  • Procedure:

    • Transfect HEK293 cells with the SIK-NanoLuc® fusion vector and seed them into a multi-well plate.

    • After 24 hours, treat the cells with the NanoBRET™ tracer and varying concentrations of this compound.

    • Incubate the cells to allow for compound entry and target engagement.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

    • A decrease in the BRET signal indicates displacement of the tracer by this compound.

    • Calculate the IC50 value from the dose-response curve.

2. 3D Spheroid Assay (for this compound in Ovarian Cancer)

This assay models the three-dimensional growth of cancer cells and is used to assess the efficacy of anti-cancer agents in a more physiologically relevant context.[16][19][23][24]

  • Materials:

    • Ovarian cancer cell line (e.g., SKOV-3).

    • Ultra-low attachment multi-well plates.

    • Cell culture medium.

    • This compound and/or other therapeutic agents (e.g., paclitaxel).

    • Imaging system (e.g., microscope with a camera).

    • Cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Procedure:

    • Seed a defined number of ovarian cancer cells into each well of an ultra-low attachment plate.

    • Allow the cells to aggregate and form spheroids over several days.

    • Treat the spheroids with this compound, paclitaxel, or a combination of both at various concentrations.

    • Monitor the growth of the spheroids over time by capturing images and measuring their diameter.

    • At the end of the treatment period, assess the viability of the cells within the spheroids using a cell viability reagent.

    • Analyze the effects of the treatments on spheroid growth and viability.

In Vivo Models

1. Ovarian Cancer Xenograft Model (for this compound)

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice).

    • Ovarian cancer cell line (e.g., SKOV-3).

    • This compound formulated for in vivo administration (e.g., in 10% DMSO and 90% corn oil).[11]

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously or intraperitoneally inject a specific number of ovarian cancer cells into the mice.

    • Allow the tumors to establish and reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (and/or other treatments) to the mice according to a defined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

2. Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model (for YKL-05-099)

PDX models are created by implanting patient tumor cells into immunocompromised mice, providing a more clinically relevant model for testing novel therapies.[2][7][9][18][25]

  • Materials:

    • Highly immunocompromised mice (e.g., NSG mice).

    • Primary AML patient cells.

    • YKL-05-099 formulated for in vivo administration.

    • Flow cytometer for monitoring human AML cell engraftment.

  • Procedure:

    • Inject primary AML patient cells intravenously into preconditioned (e.g., irradiated) NSG mice.

    • Monitor the engraftment of human AML cells in the peripheral blood of the mice using flow cytometry for human-specific markers (e.g., hCD45).

    • Once engraftment is confirmed, randomize the mice into treatment and control groups.

    • Administer YKL-05-099 to the mice via the appropriate route and schedule.

    • Monitor the disease progression by measuring the percentage of human AML cells in the peripheral blood and spleen.

    • Monitor the survival of the mice in each treatment group.

    • At the end of the study, collect tissues for further analysis of AML burden and response to treatment.

Conclusion

This compound and YKL-05-099 are both valuable chemical probes for the study of SIK biology and hold promise as starting points for the development of novel therapeutics. This compound, with its dual SIK/PAK inhibitory activity, has shown particular utility in the context of ovarian cancer, where it can sensitize cells to conventional chemotherapy. YKL-05-099 has a broader range of demonstrated applications, from AML to inflammatory diseases and osteoporosis, with a notable off-target activity on CSF1R that contributes to its unique bone-anabolic and anti-resorptive effects. The choice between these two inhibitors will depend on the specific research question and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the roles of SIKs in health and disease.

References

A Comparative Guide to SIK2 Inhibitors: MRIA9 vs. ARN-3236

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Salt-Inducible Kinase 2 (SIK2) has emerged as a promising target, particularly in ovarian cancer.[1][2] SIK2, a member of the AMP-activated protein kinase (AMPK) family, is implicated in crucial cellular processes including cell cycle regulation and metabolic homeostasis.[2][3] Its overexpression in a significant percentage of high-grade serous ovarian cancers has spurred the development of specific inhibitors.[1][4] This guide provides a detailed comparison of two prominent SIK2 inhibitors, MRIA9 and ARN-3236, for researchers and drug development professionals.

Overview of this compound and ARN-3236

This compound is a potent, ATP-competitive, pan-SIK inhibitor that also exhibits activity against PAK2/3.[5] It has been demonstrated to impede centrosome function, leading to mitotic spindle mispositioning and sensitizing ovarian cancer cells to paclitaxel.[5][6]

ARN-3236 is an orally active and highly selective SIK2 inhibitor.[4][7] It has shown efficacy in inhibiting the growth of ovarian cancer cell lines and sensitizing them to paclitaxel in both in vitro and in vivo models.[1][8] ARN-3236 has also been investigated for its potential in treating depression due to its ability to penetrate the blood-brain barrier.[9][10]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and ARN-3236 based on available experimental findings.

Table 1: In Vitro Potency (IC50)

CompoundSIK1 (nM)SIK2 (nM)SIK3 (nM)Assay TypeReference
This compound 516180127NanoBRET[3][5]
554822Radiometric[3]
ARN-3236 21.63<16.63Cell-free[4][7]

Table 2: Off-Target Kinase Inhibition

CompoundOff-Target KinasesPotency (IC50)Reference
This compound PAK1580 nM[3]
PAK241 nM[3]
PAK3140 nM[3]
ARN-3236 Not specified-[8]

Table 3: Cellular Activity in Ovarian Cancer Models

CompoundEffectCell LinesConcentrationReference
This compound Sensitizes to paclitaxelSKOV-3, patient-derived 3D-spheroids1 µM, 5 µM[6]
ARN-3236 Inhibits cell growth (IC50)10 ovarian cancer cell lines0.8 - 2.6 µM[1][4]
Sensitizes to paclitaxel8 of 10 ovarian cancer cell linesNot specified[1][4]

SIK2 Signaling Pathway and Inhibitor Mechanism

SIK2 plays a pivotal role in regulating cellular processes through various signaling pathways. One of its key functions is the regulation of the cell cycle, particularly mitosis. SIK2 is a centrosome kinase that facilitates centrosome separation during the G2 phase, a critical step for the formation of a bipolar mitotic spindle.[1][6] Inhibition of SIK2 disrupts this process, leading to mitotic arrest and, ultimately, apoptosis in cancer cells. Both this compound and ARN-3236 act as ATP-competitive inhibitors, binding to the ATP pocket of the SIK2 kinase domain and blocking its catalytic activity.[1][6]

SIK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sik2 SIK2 Kinase cluster_downstream Downstream Effects cluster_cellular_processes Cellular Processes cluster_inhibitors Inhibitors LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 Activates PKA PKA PKA->SIK2 Activates HDACs HDACs SIK2->HDACs Phosphorylates/Inhibits CRTCs CRTCs SIK2->CRTCs Phosphorylates/Inhibits p300 p300 SIK2->p300 Phosphorylates PI3K/AKT PI3K/AKT SIK2->PI3K/AKT Modulates Gene_Expression Gene_Expression HDACs->Gene_Expression CRTCs->Gene_Expression Metabolism Metabolism p300->Metabolism Cell_Cycle_Progression Cell_Cycle_Progression PI3K/AKT->Cell_Cycle_Progression Apoptosis Apoptosis PI3K/AKT->Apoptosis This compound This compound This compound->SIK2 ARN-3236 ARN-3236 ARN-3236->SIK2

Caption: SIK2 signaling pathway and points of inhibition by this compound and ARN-3236.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are crucial for determining the potency (IC50) of inhibitors. A common method is a radiometric assay or a luminescence-based assay like NanoBRET.

  • Reagents and Materials : Recombinant SIK kinases, ATP, kinase buffer, substrate peptide, test compounds (this compound or ARN-3236), and a detection reagent.

  • Procedure :

    • The test compound is serially diluted and incubated with the recombinant SIK kinase in a kinase buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and a specific substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, Inhibitor, ATP, Substrate) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add ATP and Substrate to start reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for defined time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for a kinase inhibition assay.

Cell-Based Proliferation and Sensitization Assays

These assays evaluate the effect of the inhibitors on cancer cell growth and their ability to enhance the efficacy of other chemotherapeutic agents.

  • Cell Culture : Ovarian cancer cell lines (e.g., SKOV-3, OVCAR8) are cultured under standard conditions.

  • Treatment : Cells are seeded in multi-well plates and treated with varying concentrations of the SIK2 inhibitor (this compound or ARN-3236) alone or in combination with a fixed concentration of paclitaxel.

  • Incubation : Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using assays such as MTT, SRB, or CellTiter-Glo.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated controls. For combination treatments, synergy is often determined using methods like the Chou-Talalay method.

Conclusion

References

MRIA9: A Promising SIK2 Inhibitor for Overcoming Paclitaxel Resistance in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel Salt-Inducible Kinase 2 (SIK2) inhibitor, MRIA9, demonstrates its potential as a therapeutic agent in ovarian cancer, particularly in sensitizing cancer cells to the widely used chemotherapeutic drug, paclitaxel. This guide provides an in-depth comparison of this compound's efficacy across various ovarian cancer cell lines, supported by experimental data and detailed protocols for key assays.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of SIK2, a kinase implicated in the progression and chemoresistance of ovarian cancer. Research has shown that this compound effectively disrupts the cell cycle, induces programmed cell death (apoptosis), and, most notably, enhances the cytotoxic effects of paclitaxel in both established ovarian cancer cell lines and patient-derived 3D-spheroid models. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's performance and the methodologies to assess its efficacy.

Efficacy of this compound in Ovarian Cancer Cell Lines

This compound has demonstrated significant activity against various ovarian cancer cell lines. While comprehensive IC50 values for cell viability are not widely published in a comparative format, available studies highlight its effectiveness at specific concentrations, both as a standalone agent and in combination with paclitaxel.

Table 1: Efficacy of this compound as a Single Agent and in Combination with Paclitaxel in Ovarian Cancer Cell Lines

Cell LineThis compound ConcentrationEffect as Single AgentCombination with PaclitaxelObserved Synergistic Effect
SKOV-3 1 µM and 5 µMReduces mitotic index, impedes centrosome function, and causes mitotic spindle mispositioning.[1]2 nM PaclitaxelSignificant reduction in 3D-spheroid growth, particularly with 5 µM this compound.[1]
OVCAR-3 0.5 µMInduces apoptosis.0.25 nM and 0.5 nM PaclitaxelSignificant increase in apoptosis compared to single-agent treatment.[1]
A2780 1 µM and 5 µMDose-dependent and significant reduction in mitotic indices.[1]Not explicitly statedNot explicitly stated

Mechanism of Action: The SIK2 Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting SIK2, a key regulator of mitotic progression. The inhibition of SIK2 by this compound disrupts several critical cellular processes, ultimately leading to cell cycle arrest and apoptosis. This mechanism also underlies its ability to sensitize cancer cells to paclitaxel.

SIK2_Pathway This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits Chromosomal_Instability Chromosomal Instability This compound->Chromosomal_Instability Induces Centrosome_Disjunction Centrosome Disjunction SIK2->Centrosome_Disjunction Promotes G2_M_Transition G2/M Transition SIK2->G2_M_Transition Regulates SIK2->Chromosomal_Instability Maintains Stability Spindle_Assembly Proper Spindle Assembly Centrosome_Disjunction->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest G2_M_Transition->Spindle_Assembly Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Spindle_Assembly Disrupts Chromosomal_Instability->Apoptosis

Caption: this compound inhibits SIK2, leading to mitotic disruption and apoptosis.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the efficacy of this compound in ovarian cancer cell lines.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Lines Ovarian Cancer Cell Lines (SKOV-3, OVCAR-3, etc.) Treatment Treat with this compound +/- Paclitaxel Cell_Lines->Treatment Spheroid_Assay 3D Spheroid Assay Treatment->Spheroid_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Apoptosis_Assay Annexin V Apoptosis Assay Treatment->Apoptosis_Assay Growth_Inhibition Measure Growth Inhibition Spheroid_Assay->Growth_Inhibition Colony_Formation->Growth_Inhibition Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Synergy_Analysis Analyze Synergy Growth_Inhibition->Synergy_Analysis

Caption: Workflow for evaluating this compound efficacy in ovarian cancer cells.

Experimental Protocols

3D Spheroid Culture for Drug Sensitivity Testing

Objective: To assess the effect of this compound on the growth of ovarian cancer cells in a three-dimensional model that mimics in vivo tumor microenvironments.

Methodology:

  • Cell Seeding: Seed ovarian cancer cells (e.g., SKOV-3, OVCAR-3) in ultra-low attachment 96-well plates at a density of 5,000 cells per well in their respective culture media.

  • Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for the formation of compact spheroids.

  • Treatment: Prepare serial dilutions of this compound and/or paclitaxel in the culture medium. Carefully remove half of the medium from each well and replace it with the medium containing the treatment compounds.

  • Incubation: Incubate the spheroids with the treatment for a specified period (e.g., 7-10 days). Replace the treatment medium every 2-3 days.

  • Analysis: Monitor spheroid growth by measuring the diameter of the spheroids at regular intervals using an inverted microscope with a calibrated eyepiece or an imaging system. At the end of the experiment, assess cell viability using a viability assay such as the CellTiter-Glo® 3D Cell Viability Assay.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the ability of single ovarian cancer cells to proliferate and form colonies.

Methodology:

  • Cell Seeding: Plate a low density of ovarian cancer cells (e.g., 500-1000 cells) into 6-well plates containing complete culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound, with or without paclitaxel.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until visible colonies are formed. The medium should be changed every 3-4 days.

  • Fixation and Staining:

    • Wash the wells gently with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Stain the fixed colonies with a 0.5% crystal violet solution (in 25% methanol) for 20-30 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment group.

Annexin V Apoptosis Assay

Objective: To quantify the induction of apoptosis in ovarian cancer cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and/or paclitaxel for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the cells from the culture medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound presents a compelling case as a novel therapeutic agent for ovarian cancer. Its ability to inhibit SIK2, disrupt mitosis, and synergize with paclitaxel offers a promising strategy to overcome chemoresistance, a major challenge in the clinical management of this disease. The experimental protocols provided herein offer a robust framework for further investigation and validation of this compound's efficacy in various ovarian cancer contexts. Further research focusing on a broader range of ovarian cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.

References

MRIA9: A Comparative Analysis of a Dual SIK/PAK Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of MRIA9's performance against alternative Salt-Inducible Kinase (SIK) inhibitors, supported by experimental data.

This compound has emerged as a valuable chemical probe for investigating the roles of Salt-Inducible Kinases (SIKs) in cellular processes, particularly in the context of cancer. As an ATP-competitive inhibitor, this compound demonstrates potent activity against all three SIK isoforms (SIK1, SIK2, and SIK3). However, its utility is nuanced by off-target activity against p21-activated kinases (PAK1-3). This guide provides a comprehensive comparison of the in vitro and currently understood in vivo potential of this compound, alongside alternative SIK inhibitors, to inform strategic decisions in research and drug development.

Performance Comparison: this compound vs. Alternative SIK Inhibitors

The development of SIK inhibitors has led to several compounds with varying degrees of potency and selectivity. This compound, derived from the PAK1 inhibitor G-5555, exhibits potent pan-SIK inhibition. Its primary drawback is the off-target inhibition of PAK1-3, which has been linked to potential cardiotoxicity in vivo.[1] This has spurred the development of more selective inhibitors like MR22, which was engineered from this compound to eliminate PAK activity. Other notable SIK inhibitors include HG-9-91-01 and YKL-05-099, which have been utilized in various preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound and its key comparators against SIK isoforms and off-targets.

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)PAK1 IC₅₀ (nM)PAK2 IC₅₀ (nM)PAK3 IC₅₀ (nM)Assay TypeReference
This compound 55482258041140Radiometric
This compound 516180127---NanoBRET[2]
MR22 728918>10,000>10,000>10,000Radiometric[3]
G-5555 ---Potent PAK1 inhibitor---[4]
HG-9-91-01 0.926.69.6----[5][6]
YKL-05-099 ~1040~30----[7][8]

In Vitro Efficacy in Ovarian Cancer Models

This compound has shown significant promise in sensitizing ovarian cancer cells to conventional chemotherapy, particularly paclitaxel. This effect is attributed to the inhibition of SIK2, which plays a crucial role in cell cycle regulation and centrosome function.

Combination Therapy with Paclitaxel

Studies utilizing ovarian cancer cell lines (SKOV-3 and OVCAR-3) and patient-derived 3D spheroids have demonstrated a synergistic effect when combining this compound with paclitaxel. This combination leads to a significant reduction in cell viability, colony formation, and spheroid size, along with a marked increase in apoptosis compared to either agent alone.[2]

Cell Line/ModelTreatmentObservationQuantitative DataReference
SKOV-30.5 nM Paclitaxel + 0.5 µM this compoundReduced colony formation78% reduction in colonies vs. Paclitaxel alone[2]
SKOV-3 Spheroids2 nM Paclitaxel + 5 µM this compoundSubstantial reduction in spheroid growth-[2]
Patient-Derived Spheroids10 nM Paclitaxel + 5 µM this compoundReduced spheroid size and increased cell deathSpheroid size reduced from 240 µm to 80 µm[2]
OVCAR-30.5 µM this compound + 0.25/0.5 nM PaclitaxelSignificantly induced apoptosis-[2]

In Vivo Potential of this compound and Comparators

To date, there is a notable absence of published in vivo studies specifically evaluating the efficacy of this compound in animal models of ovarian cancer or other malignancies. While the in vitro data strongly suggest a potential therapeutic benefit, particularly in combination with paclitaxel, the translation of these findings to a whole-organism context remains to be demonstrated. The off-target effects of this compound on PAK kinases raise concerns about potential toxicities that would need to be carefully evaluated in any future in vivo experiments.[1]

In contrast, other SIK inhibitors have been investigated in vivo. For instance, YKL-05-099 has been shown to modulate inflammatory responses in mice, suggesting its utility as an in vivo probe for SIK function.[8] The development of highly selective inhibitors like MR22, which lacks the PAK off-target activity of this compound, represents a significant step towards a more viable clinical candidate for which future in vivo studies are anticipated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz.

SIK2 Signaling in Mitosis and the Effect of this compound

G cluster_0 Normal Mitosis cluster_1 Effect of this compound SIK2 SIK2 Centrosome_Disjunction Centrosome_Disjunction Spindle_Assembly Spindle_Assembly Proper_Chromosome_Segregation Proper_Chromosome_Segregation This compound This compound SIK2_Inhibited SIK2 Blocked_Centrosome_Disjunction Blocked_Centrosome_Disjunction Spindle_Mispositioning Spindle_Mispositioning Chromosomal_Instability Chromosomal_Instability

Experimental Workflow: Colony Formation Assay

G Seed_Cells Seed SKOV-3 cells (2000 cells/well) Paclitaxel_Treatment Treat with 0.5 nM Paclitaxel (48 hours) Seed_Cells->Paclitaxel_Treatment Wash Wash cells Paclitaxel_Treatment->Wash MRIA9_Incubation Incubate with 0.5 µM this compound (2 weeks) Wash->MRIA9_Incubation Fix_and_Stain Fix with 70% EtOH and stain with Coomassie Blue MRIA9_Incubation->Fix_and_Stain Count_Colonies Count colonies Fix_and_Stain->Count_Colonies

Experimental Workflow: 3D Spheroid Assay

G Prepare_Spheroids Generate SKOV-3 spheroids (Hanging drop method) MRIA9_Pre-treatment Treat with this compound (1-5 µM) (48 hours) Prepare_Spheroids->MRIA9_Pre-treatment Paclitaxel_Addition Add Paclitaxel (2-10 nM) MRIA9_Pre-treatment->Paclitaxel_Addition Incubation Incubate for 6 days Paclitaxel_Addition->Incubation Analysis Assess spheroid diameter and cell viability Incubation->Analysis

Detailed Experimental Protocols

Colony Formation Assay
  • Cell Seeding: SKOV-3 ovarian cancer cells are seeded in 6-well plates at a density of 2000 cells per well.[2]

  • Initial Treatment: Cells are treated with 0.5 nM paclitaxel for 48 hours.[2]

  • Wash and Second Treatment: After 48 hours, the medium containing paclitaxel is removed, and the cells are washed. Fresh medium containing either 0.5 µM this compound or DMSO (as a control) is added.[2]

  • Incubation: The cells are incubated for two weeks to allow for colony formation.[2]

  • Fixation and Staining: Colonies are fixed with 70% ethanol and then stained with Coomassie Brilliant Blue.[9]

  • Quantification: The number of colonies in each well is counted.

3D Spheroid Viability Assay
  • Spheroid Formation: SKOV-3 cells are used to generate 3D spheroids, for example, by using the hanging drop method.[9]

  • This compound Treatment: The established spheroids are treated with varying concentrations of this compound (e.g., 1 µM and 5 µM) for 48 hours.[2]

  • Paclitaxel Treatment: Following the pre-treatment with this compound, paclitaxel (e.g., 5 nM and 10 nM) is added to the spheroid cultures.[2]

  • Incubation: The spheroids are incubated for 6 days.[2]

  • Analysis: Spheroid diameters are measured microscopically. Cell viability and apoptosis are assessed using methods such as live/dead immunofluorescence staining.[2]

Conclusion and Future Directions

This compound is a potent pan-SIK inhibitor that has demonstrated significant in vitro potential, particularly in sensitizing ovarian cancer cells to paclitaxel. Its well-defined off-target profile, while a limitation for direct clinical translation, makes it a valuable tool for dissecting the roles of SIK and PAK kinases in cancer biology. The lack of in vivo data for this compound is a critical gap that needs to be addressed to fully understand its therapeutic potential and potential toxicities.

The development of more selective SIK inhibitors, such as MR22, which mitigates the off-target PAK activity of this compound, represents a promising path forward. Future research should focus on conducting rigorous in vivo studies with these next-generation inhibitors to validate the therapeutic hypothesis of SIK inhibition in ovarian and other cancers. Such studies will be crucial in determining whether the compelling in vitro synergy between SIK inhibition and chemotherapy can be translated into meaningful clinical outcomes.

References

Safety Operating Guide

Prudent Disposal Practices for the Chemical Probe MRIA9

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.[1]

The proper disposal of the chemical probe MRIA9, a pan-SIK/PAK inhibitor, is critical for maintaining laboratory safety and environmental compliance. While specific disposal protocols for this compound are not explicitly detailed in the available literature, established best practices for the disposal of laboratory research chemicals should be strictly followed. All materials that have come into contact with this compound should be treated as potentially hazardous waste.[2]

Key Properties of this compound

A summary of the physicochemical properties of this compound is provided below. This information is essential for safe handling and for informing disposal decisions in consultation with your institution's Environmental Health and Safety (EHS) department.

PropertyValue
CAS Number 2750707-05-0[1]
Molecular Formula C24H22ClFN6O3[1]
Molecular Weight 496.93 g/mol [1][3]
Appearance Solid powder[1]
Solubility Soluble in DMSO up to 50 mM[3][4]
Shipping Shipped under ambient temperature as a non-hazardous chemical.[1]
Storage Conditions Solid: Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1] In Solvent: -80°C for up to 6 months; -20°C for up to 1 month.[5] It is recommended to make aliquots to avoid repeated freeze-thaw cycles.[4][5]

General Disposal Protocol for this compound

The following is a step-by-step guide for the proper disposal of this compound and associated waste. This protocol is based on general principles of laboratory chemical safety.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder, contaminated PPE (gloves, wipes), and any contaminated labware (e.g., pipette tips, tubes) in a clearly labeled, sealed, and chemically compatible container.[2]

  • Liquid Waste: Collect solutions containing this compound, as well as any solvent used to rinse containers, in a designated hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

3. Decontamination of "Empty" Containers:

  • Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO).[6]

  • Collect the rinsate as hazardous liquid waste.[6]

  • After triple rinsing and ensuring no visible residue remains, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[6]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is away from incompatible materials.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

  • Provide them with all necessary information about the waste, including the chemical name and any available safety information.[6]

Important Note: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down a sink or toilet.[2]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available in the reviewed literature. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting. Researchers must consult their institution's specific protocols and the official Safety Data Sheet (SDS) for this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MRIA9_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid_waste 3a. Solid Waste (Powder, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste 3b. Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid collect_solid 4a. Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled, Sealed Container liquid_waste->collect_liquid storage 5. Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs 6. Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Essential Safety and Operational Guide for Handling MRIA9

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MRIA9, a potent and selective dual Salt-Inducible Kinase (SIK) and p21-Activated Kinase (PAK) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental results.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in solid form or in solution. The specific recommendations are outlined below.

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from splashes or fine powder.
Hand Protection Nitrile or neoprene glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Not generally required for small quantitiesUse a certified respirator if creating aerosols or handling large quantities. Work in a well-ventilated area or chemical fume hood.

Operational Plan: Handling and Storage

This compound is a stable solid powder but requires specific conditions to ensure its shelf life and efficacy in experiments.[1] It is typically shipped as a non-hazardous chemical at ambient temperature.[1]

Storage of Solid Compound

Proper storage is critical to prevent degradation. Store the solid powder in a dry, dark environment.[1]

ConditionDuration
-20°C Long-term (months to years)
0 - 4°C Short-term (days to weeks)
Preparation and Storage of Stock Solutions

This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.[2][3][4] To avoid repeated freeze-thaw cycles that can inactivate the product, it is recommended to prepare aliquots of the stock solution.[2]

ParameterValue & Condition
Solvent DMSO
Solubility Up to 66.67 mg/mL (134.17 mM)[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[2]

Note: For higher solubility, the tube can be warmed to 37°C and sonicated.[5] Use newly opened, non-hygroscopic DMSO for best results.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Unused Solid Compound: Dispose of as chemical waste. Do not discard in regular trash.

  • Solutions: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be placed in a designated hazardous waste bag for incineration. Reusable glassware must be decontaminated thoroughly before reuse.

Experimental Protocols

This compound is utilized in cell-based assays to study SIK and PAK signaling pathways, particularly in cancer research. It has been shown to sensitize ovarian cancer cells to paclitaxel treatment.[3][6]

Cell-Based Assay for SIK Inhibition

This protocol is a representative workflow for assessing the effect of this compound on cancer cell lines.

  • Cell Culture: Culture ovarian carcinoma cell lines (e.g., SKOV-3, OVCAR-3) in appropriate media, such as RPMI 1640 with 10% FCS and 1% Penicillin/Streptomycin.[6]

  • Synchronization (Optional): To study cell cycle effects, synchronize cells in the G2-phase using an appropriate agent (e.g., 5 µM RO3306 for 12 hours).[6]

  • Treatment: Treat cells with the desired concentration of this compound. A common concentration range is 0.5 µM to 5 µM.[2][6] For combination studies, co-incubate with other agents (e.g., paclitaxel at 0.5-1 nM).[2][6]

  • Incubation: Incubate cells for a specified period (e.g., 48 hours to 9 days, depending on the assay).[2][6]

  • Analysis: Analyze the cellular response. This may include assessing cell viability (e.g., colony formation assay with Coomassie blue staining), apoptosis, or specific mitotic events like centrosome disjunction and spindle positioning via immunofluorescence staining (e.g., α-tubulin, γ-tubulin).[6]

Quantitative Data Summary
ParameterValueCell Line / Assay
Cellular IC₅₀ (SIK1) 516 nMHEK293T (NanoBRET)
Cellular IC₅₀ (SIK2) 180 nMHEK293T (NanoBRET)[2]
Cellular IC₅₀ (SIK3) 127 nMHEK293T (NanoBRET)[2]
Recommended Cell Assay Conc. ≤ 10 µMGeneral Cell-Based Assays[7]
Effective Conc. (Growth Inhibition) 0.5 - 5 µMSKOV3 cells (with paclitaxel)[2]

Visualizations

Signaling Pathway Inhibition

This compound acts as an ATP-competitive inhibitor for Salt-Inducible Kinases (SIK) and p21-Activated Kinases (PAK), which are involved in regulating cell cycle, metabolism, and cytoskeletal dynamics.

G cluster_0 This compound Action cluster_1 Downstream Cellular Processes This compound This compound SIK_PAK SIK / PAK Kinases This compound->SIK_PAK Inhibits CellCycle Cell Cycle Progression (G2/M Transition) SIK_PAK->CellCycle Regulates Metabolism Metabolic Homeostasis SIK_PAK->Metabolism Regulates Cytoskeleton Cytoskeletal Dynamics (Spindle Formation) SIK_PAK->Cytoskeleton Regulates

Caption: Logical diagram of this compound's inhibitory action on SIK/PAK kinases and their downstream cellular processes.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effect of this compound in combination with another therapeutic agent on cancer cells.

G A 1. Culture Cancer Cells (e.g., SKOV-3) B 2. Treat with Agent 1 (e.g., 0.5 nM Paclitaxel, 48h) A->B Step 1 C 3. Wash and Incubate with This compound (e.g., 0.5 µM) B->C Step 2 D 4. Long-Term Incubation (e.g., 2 weeks) C->D Step 3 E 5. Assess Cell Survival (Colony Formation Assay) D->E Step 4 F 6. Data Analysis E->F Step 5

Caption: A step-by-step experimental workflow for a long-term cell survival assay using this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.